molecular formula C19H23NO2 B12543191 Benzamide, N-methyl-N-pentyl-3-phenoxy- CAS No. 149589-42-4

Benzamide, N-methyl-N-pentyl-3-phenoxy-

Cat. No.: B12543191
CAS No.: 149589-42-4
M. Wt: 297.4 g/mol
InChI Key: WPKKDUBBBXTBDA-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-N-pentyl-3-phenoxy- is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149589-42-4

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-methyl-N-pentyl-3-phenoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-3-4-8-14-20(2)19(21)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,3-4,8,14H2,1-2H3

InChI Key

WPKKDUBBBXTBDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

"characterization of novel N-substituted benzamides"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Novel N-Substituted Benzamides: Structural Validation & Functional Profiling Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1]

Executive Summary

N-substituted benzamides represent a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including dopamine D2 antagonists (e.g., sulpiride), histone deacetylase (HDAC) inhibitors (e.g., entinostat), and prokinetic agents.[1] The derivatization of the amide nitrogen and the phenyl ring allows for precise tuning of lipophilicity, metabolic stability, and receptor affinity.[1]

This technical guide provides a rigorous framework for the characterization of novel N-substituted benzamides. Unlike generic organic analysis, this protocol emphasizes the specific spectroscopic signatures of the benzamide scaffold (rotameric behavior, amide bond anisotropy) and the critical physicochemical parameters required for downstream biological validation.[1]

Part 1: Structural Elucidation (The Fingerprint)[1]

The primary challenge in characterizing N-substituted benzamides lies in distinguishing the amide conformers and validating the integrity of the amide bond against hydrolysis or metabolic cleavage.

Spectroscopic Signatures[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1] For N-substituted benzamides, specific attention must be paid to the amide proton and the impact of restricted rotation.

  • 
    H NMR (Proton): 
    
    • Amide -NH-: Typically appears as a broad singlet between 6.0 and 8.5 ppm (in DMSO-

      
       or CDCl
      
      
      
      ). Note that this signal is solvent-dependent and exchangeable with D
      
      
      O.
    • Rotamers: If the nitrogen is disubstituted (e.g., N-methyl-N-methoxy, or "Weinreb" amides), restricted rotation around the C-N bond often leads to signal broadening or peak doubling at room temperature.[1] Variable Temperature (VT) NMR may be required to coalesce these peaks for accurate integration.[1]

    • Ortho-Effect: Substituents at the ortho position of the benzoyl ring often cause significant downfield shifts of the amide proton due to hydrogen bonding or steric desheilding.

  • 
    C NMR (Carbon): 
    
    • Carbonyl (C=O): The diagnostic peak appears in the 165–170 ppm range.

    • Aromatic Carbons: The ipso carbon (attached to the carbonyl) typically resonates around 133–138 ppm, distinct from other aromatic signals.[1]

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" of the amide functionality.

  • Amide I Band (C=O stretch): Strong absorption at 1630–1690 cm

    
     .[1] This is the most intense and characteristic band.
    
  • Amide II Band (N-H bend/C-N stretch): Found near 1510–1570 cm

    
      (often absent in tertiary amides).[1]
    
  • N-H Stretch: A sharp band at 3300–3500 cm

    
      confirms the presence of a secondary amide.
    
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is standard.[1]

  • Fragmentation: In ESI-MS/MS, N-substituted benzamides typically undergo

    
    -cleavage , yielding a characteristic benzoyl cation (
    
    
    
    , m/z ~105 for unsubstituted) and the amine fragment.[1]
  • McLafferty Rearrangement: If the N-alkyl chain has a

    
    -hydrogen, a McLafferty rearrangement may occur, providing structural insight into the alkyl chain length.[1]
    
Visualization: Structural Characterization Workflow

Benzamide_Workflow cluster_Analysis Analytical Suite Start Crude Reaction Mixture Workup Aq. Workup / Extraction Start->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify NMR 1H/13C NMR (Confirm Scaffold) Purify->NMR IR FT-IR (Amide I/II Bands) Purify->IR MS HRMS (ESI) (Molecular Ion) Purify->MS HPLC HPLC (Purity >95%) NMR->HPLC Structure Confirmed Final Validated Compound for Bioassay HPLC->Final Purity Verified

Caption: Integrated workflow for the isolation and structural validation of novel N-substituted benzamides.

Part 2: Physicochemical & Purity Profiling

Before biological testing, the compound must meet strict physicochemical criteria.[1]

Purity Determination (HPLC)

Protocol: Reverse-phase HPLC (C18 column) is mandatory.[1]

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Detection: UV-Vis diode array (254 nm for the benzoyl chromophore).

  • Acceptance Criteria: Purity must exceed 95% by peak area integration for biological data to be considered valid.[1]

Lipophilicity (LogP)

Many benzamides target the Central Nervous System (CNS).[1] The partition coefficient (LogP) determines blood-brain barrier (BBB) permeability.

  • Target Range: A LogP of 2.0–3.5 is ideal for CNS-active benzamides (e.g., D2 antagonists).[1]

  • Method: Shake-flask method (n-octanol/water) or calculated via retention time on a calibrated C18 HPLC column.

Part 3: Functional Validation (Biological Context)

The characterization is incomplete without assessing biological function. N-substituted benzamides generally fall into two major pharmacological classes:

  • GPCR Antagonists (Dopamine D2/D3):

    • Mechanism:[1][2][3] The benzamide moiety mimics the endogenous neurotransmitter structure, blocking the receptor orthosteric site.[1]

    • Key Structural Feature: A basic nitrogen in the N-substituent (e.g., pyrrolidine or ethylenediamine) is often required for ionic interaction with the receptor's Aspartate residue.[1]

  • HDAC Inhibitors:

    • Mechanism:[1][2][3] The benzamide acts as a Zinc-Binding Group (ZBG) within the histone deacetylase active site.[3]

    • Key Structural Feature: An ortho-amino group on the phenyl ring is frequently critical for chelating the Zinc ion (as seen in MS-275/Entinostat).

Visualization: Structure-Activity Relationship (SAR) Logic

Benzamide_SAR Core Benzamide Core (Scaffold) N_Sub N-Substituent (The 'Tail') Core->N_Sub Ring_Sub Phenyl Ring Substituents Core->Ring_Sub Solubility Solubility & LogP N_Sub->Solubility Polar groups reduce LogP Target Target Selectivity (D2 vs HDAC) N_Sub->Target Basic amine required for D2 Metab Metabolic Stability Ring_Sub->Metab Halogens block metabolism Potency Binding Potency Ring_Sub->Potency Ortho-amino critical for HDAC

Caption: SAR logic map for optimizing N-substituted benzamides for specific biological targets.

Part 4: Experimental Protocols

General Synthesis Protocol (Schotten-Baumann Conditions)

Use this protocol for robust generation of the benzamide library.

  • Reagents: Substituted benzoyl chloride (1.0 eq), Amine derivative (1.1 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine and triethylamine in dry DCM at 0°C under nitrogen.

    • Add benzoyl chloride dropwise over 15 minutes.[1]

    • Allow to warm to room temperature and stir for 4–12 hours (monitor by TLC).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO

    
     (to remove unreacted acid chloride/acid), and finally Brine.[1]
    
  • Purification: Dry over MgSO

    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate).
    
Data Presentation Standard

When reporting characterization data, adhere to the following table format for clarity:

Compound IDStructureYield (%)Mp (°C)HRMS (m/z)

HPLC Purity
BZ-001 N-benzyl-4-chlorobenzamide85162-164246.068098.2%
BZ-002 N-(2-(diethylamino)ethyl)-2-methoxybenzamide72Oil265.191096.5%

References

  • National Institutes of Health (NIH). (1999).[1] Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. Molecules. Retrieved from [Link][1]

  • SciSpace. (2020).[1] Design, Synthesis and Characterization of Some Novel benzamide derivatives. Retrieved from [Link]

  • Lehigh University. Chapter 13: Spectroscopy NMR, IR, MS. Retrieved from [Link]

Sources

Spectroscopic Analysis of Benzamide Derivatives: A Multi-Modal Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. The rigorous characterization of these compounds requires a multi-modal spectroscopic approach.[1] This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) into a cohesive analytical workflow. It moves beyond basic spectral assignment to address specific challenges inherent to benzamides, such as restricted rotation around the C–N bond, solvent-dependent chemical shifts, and characteristic fragmentation pathways.

Integrated Analytical Workflow

The characterization of a benzamide derivative is not a linear checklist but a cyclical validation process. The following workflow illustrates the logical progression from crude synthesis to structural confirmation.

BenzamideAnalysis Synthesis Crude Benzamide Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Check MW & Fragmentation Purification->MS Step 1: MW Validation IR FT-IR Spectroscopy Confirm Amide I/II Bands MS->IR Step 2: Functional Group Check NMR 1H & 13C NMR (DMSO-d6 vs CDCl3) IR->NMR Step 3: Connectivity & Purity Decision Structure Confirmed? NMR->Decision Decision->Synthesis No (Re-evaluate Synthesis) Final Release for Biological Assay Decision->Final Yes

Figure 1: Logical decision tree for the spectroscopic validation of benzamide derivatives.

Infrared Spectroscopy (IR): The Functional Fingerprint

IR spectroscopy provides the first line of evidence for the formation of the amide bond. In benzamides, the resonance interaction between the nitrogen lone pair, the carbonyl, and the aromatic ring significantly influences vibrational frequencies.

Mechanistic Insight: The Amide Resonance

The amide bond has partial double-bond character (


). In benzamides, conjugation with the phenyl ring further lowers the carbonyl stretching frequency compared to aliphatic amides.
Key Diagnostic Bands
Vibration ModeFrequency (

)
IntensityStructural Insight
Amide I (

)
1630 – 1680StrongLower frequency indicates higher conjugation or H-bonding.[2]
Amide II (

)
1590 – 1620Med-StrongMixed mode (N-H bend + C-N stretch). Diagnostic for

and

amides.

(Stretch)
3150 – 3400MediumPrimary: Doublet (sym/asym). Secondary: Singlet. Broadening indicates H-bonding.

~1400MediumConfirms the amide linkage connectivity.

Experimental Protocol: Solid State (KBr) vs. ATR

  • Recommendation: Use ATR (Attenuated Total Reflectance) for rapid screening. However, for publication-quality resolution of the N-H stretching region (critical for distinguishing primary vs. secondary amides), a KBr pellet is superior as it minimizes saturation effects common in ATR for strong carbonyl absorbers.

  • Self-Validation: If the Amide I band appears >1700

    
    , suspect a non-conjugated carbonyl (e.g., ester impurity) or loss of the amide resonance due to steric inhibition of planarity.
    

Mass Spectrometry (MS): Fragmentation Logic

While the molecular ion (


) confirms the formula, the fragmentation pattern validates the benzamide core.[3] Benzamides undergo characteristic 

-cleavage.
Fragmentation Pathway

The primary fragmentation is the cleavage of the amide bond, driven by the stability of the resulting benzoyl cation (acylium ion).

MSFragmentation Parent Benzamide Parent (M+) [Ph-CO-NH-R]+ AlphaCleavage Alpha Cleavage Parent->AlphaCleavage Acylium Benzoyl Cation [Ph-CO]+ (m/z 105) AlphaCleavage->Acylium - NH-R Amine Neutral Amine Loss (NH-R) AlphaCleavage->Amine Phenyl Phenyl Cation [Ph]+ (m/z 77) Acylium->Phenyl - CO (28 Da) CO Neutral CO Loss Acylium->CO

Figure 2: Dominant fragmentation pathway for benzamide derivatives in Electron Impact (EI) or ESI-MS/MS.

Diagnostic Ions:

  • m/z 105: The benzoyl cation (

    
    ). This is often the base peak in unsubstituted benzamides.
    
  • m/z 77: The phenyl cation (

    
    ), resulting from the loss of CO from the m/z 105 fragment.[3]
    
  • McLafferty Rearrangement: Only observed if the N-substituent has a

    
    -hydrogen (e.g., N-alkyl benzamides). This produces a characteristic peak at m/z 121 (benzoic acid radical cation equivalent).
    

NMR Spectroscopy: Conformational & Solvent Effects

NMR is the definitive tool for structural elucidation, but benzamides present specific challenges: Restricted Rotation and Solvent-Dependent Shifts .

Solvent Selection: DMSO- vs.

The choice of solvent is not trivial; it dictates the visibility of the amide proton.

SolventEffect on Amide Proton (

)
MechanismRecommendation

Broad, variable shift (6.0 - 8.0 ppm)Intermolecular H-bonding is concentration-dependent. Exchange is fast.Use for checking alkyl chain coupling.
DMSO-

Sharp, downfield shift (8.0 - 9.5 ppm)Solvent acts as H-bond acceptor, "locking" the NH proton.Mandatory for confirming amide presence.
Restricted Rotation (Rotamers)

Due to the partial double bond character of the C–N bond, rotation is restricted.

  • Observation: In N,N-disubstituted benzamides, you may see dual peaks for the substituent groups (e.g., two methyl singlets for N,N-dimethylbenzamide) at room temperature.

  • Validation: Perform Variable Temperature (VT) NMR. Coalescence of peaks at higher temperatures (>80°C) confirms rotamers rather than impurities.

Detailed Experimental Protocol: 1H NMR in DMSO-

To ensure publication-quality spectra with visible couplings to the NH proton:

  • Sample Prep: Dissolve 5–10 mg of benzamide derivative in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Water Removal: Ensure the solvent is dry; trace water (

    
     ~3.33 ppm) can catalyze proton exchange, broadening the NH signal. Use ampoules rather than old stock bottles.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds. Amide protons relax slowly.
    • Acquire at least 64 scans to resolve low-intensity aromatic satellites if needed.

  • Analysis:

    • Look for the NH doublet (if N-substituted with alkyl) or singlet (if N-aryl).

    • Coupling (

      
      ):  In DMSO, the NH proton often couples to the 
      
      
      
      -protons of the alkyl chain (
      
      
      Hz). This connectivity confirms the N-substitution.

References

  • Abraham, R. J., et al. (2014). "1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for general IR/MS fragmentations).

  • Filo. (2026). "Mass Spectrometry Interpretation of Benzamide." Link

  • Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Impurities." Journal of Organic Chemistry. Link

  • Smith, B. C. (2020).[6] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link

Sources

Physicochemical Profiling & Optimization of 3-Phenoxy-Benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for PARP Inhibitor Development

Executive Summary

This technical guide provides a structural and physicochemical analysis of 3-phenoxy-benzamide (3-PB) and its analogues, a critical scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While early generation compounds like 3-aminobenzamide established the mechanism of PARP inhibition, the introduction of the phenoxy ether linkage in 3-PB represented a pivotal shift toward exploiting the hydrophobic pocket of the enzyme. This guide details the structure-activity relationships (SAR), physicochemical challenges (solubility vs. permeability), and experimental protocols required to optimize this scaffold for therapeutic use.

Molecular Architecture & Pharmacophore

The efficacy of 3-phenoxy-benzamide analogues stems from their ability to mimic nicotinamide (the headgroup of NAD+), the natural substrate of PARP enzymes.

1.1 The Pharmacophore Triad

To rationally design analogues, one must understand the three distinct regions of the scaffold:

  • The Anchor (Benzamide Core): The primary amide group (

    
    ) forms a critical hydrogen bond network with the PARP active site (specifically Gly863 and Glu988 in PARP1). This interaction is non-negotiable; removal or alkylation of the amide nitrogen abolishes activity.
    
  • The Linker (Ether Bridge): The oxygen atom at the 3-position provides a flexible hinge. Unlike rigid biphenyls, the ether linkage allows the molecule to adopt a conformation that fits the "L-shaped" active site.

  • The Tail (Phenoxy Ring): This hydrophobic moiety extends into the adenine-ribose binding pocket. It provides bulk tolerance and increases binding affinity via

    
    -stacking and Van der Waals interactions.
    
1.2 Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where 3-PB analogues displace NAD+, preventing the formation of Poly(ADP-ribose) chains and halting DNA repair.

PARP_Mechanism DNA_Damage DNA Strand Break (SSB/DSB) PARP_Active PARP1/2 Activation DNA_Damage->PARP_Active Sensors bind DNA Complex Enzyme-Inhibitor Complex (Dead End) PARP_Active->Complex Blocked Active Site PARylation Poly(ADP-ribosyl)ation PARP_Active->PARylation Uses NAD+ NAD NAD+ Substrate NAD->PARylation Inhibitor 3-Phenoxy-Benzamide (Analogue) Inhibitor->PARP_Active Competes with NAD+ Complex->PARylation Inhibits Repair DNA Repair Recruitment (XRCC1, Ligase III) Complex->Repair Blocks Apoptosis Synthetic Lethality (Cell Death) Complex->Apoptosis In BRCA-deficient cells PARylation->Repair Signal Transduction

Caption: Competitive inhibition pathway of 3-phenoxy-benzamide analogues disrupting NAD+ utilization and DNA repair signaling.

Key Physicochemical Parameters

Optimizing 3-PB analogues requires balancing potency with "drug-like" properties. The phenoxy group significantly alters the physicochemical profile compared to the hydrophilic 3-aminobenzamide.

2.1 Lipophilicity (LogP)[1]
  • 3-Aminobenzamide: LogP

    
     0.3 (Highly water-soluble, poor membrane permeability).
    
  • 3-Phenoxybenzamide: LogP

    
     2.6 – 3.1.
    
    • Implication: The addition of the phenoxy group increases lipophilicity by approximately 2.5 log units. This drastically improves passive diffusion across cell membranes but introduces solubility challenges.

    • Optimization: Analogues often introduce polar groups (e.g., morpholine, piperazine) on the phenoxy ring to lower LogP back to the ideal 1.5–2.5 range.

2.2 Aqueous Solubility

The 3-PB scaffold suffers from "brick dust" properties—high melting point and low water solubility due to strong intermolecular hydrogen bonding of the primary amide and


-stacking of the aromatic rings.
  • Strategy: Disrupt crystal packing by introducing ortho-substitutions or flexible polar tails on the phenoxy ring.

2.3 Topological Polar Surface Area (TPSA)
  • Target: < 90 Ų for BBB penetration (CNS indications); < 140 Ų for general systemic use.

  • 3-PB Baseline: The amide contributes ~43 Ų and the ether oxygen ~9 Ų, totaling ~52 Ų. This leaves significant room for functionalization without exceeding TPSA limits for CNS permeability.

Structure-Activity Relationship (SAR) & Optimization

Recent studies (e.g., Virág & Szabó, 2002; Thallinger et al., 2021) highlight how subtle changes in the phenoxy ring dictate selectivity between PARP isoforms (e.g., PARP1 vs. PARP10).

FeatureModificationEffect on Activity/Property
Benzamide Core 3-position (Meta)Optimal. Mimics nicotinamide geometry.
4-position (Para)Inactive/Weak. Steric clash with active site roof.
N-alkylationAbolishes Activity. Loss of critical H-bonds (Glu988).
Ether Linker -O- (Ether)Optimal. Provides necessary flexibility.
-NH- (Amine)Retains Activity. Increases polarity but may reduce metabolic stability.
Phenoxy Ring 4'-FluoroIncreases Potency. Blocks metabolic oxidation; enhances lipophilicity.
4'-CarbamoylSelectivity Switch. Shifts selectivity toward PARP10/PARP2.
3'-MorpholineSolubility Booster. Lowers LogP; improves oral bioavailability.
Experimental Protocols for Property Determination
Protocol A: High-Throughput LogP Determination (HPLC Method)

Rationale: Traditional shake-flask methods are slow and consume large amounts of substance. This HPLC method correlates retention time (


) with lipophilicity using a calibration curve of known standards.

Reagents:

  • Mobile Phase A: 20 mM MOPS buffer, pH 7.4 (mimics physiological pH).

  • Mobile Phase B: Methanol (HPLC grade).

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Workflow:

  • Calibration: Inject 5 standards with known LogP values (e.g., Benzamide, Toluene, Naphthalene, Phenanthrene, Triphenylene).

  • Calculation: Plot LogP vs. Log(

    
    ), where 
    
    
    
    . (
    
    
    = dead time, determined by uracil injection).
  • Sample Run: Inject 3-PB analogues (10 µM in MeOH).

  • Derivation: Calculate LogP of analogues using the linear regression equation from step 2.

Protocol B: Kinetic Solubility Assay (Nephelometry)

Rationale: Determines the concentration at which a compound precipitates from solution, critical for early formulation.

Steps:

  • Prep: Prepare 10 mM stock solutions of analogues in DMSO.

  • Dilution: In a 96-well clear-bottom plate, add phosphate-buffered saline (PBS, pH 7.4) to wells.

  • Titration: Spatially titrate DMSO stock into PBS to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Read: Measure light scattering (absorbance at 620 nm) or use a nephelometer.

  • Analysis: The inflection point where absorbance spikes relative to the baseline indicates the solubility limit.

Optimization Workflow Diagram

The following decision tree outlines the logical flow for optimizing a 3-PB hit into a lead candidate.

Optimization_Workflow Start 3-Phenoxy-Benzamide Hit Check_Potency IC50 < 100 nM? Start->Check_Potency Check_LogP LogP within 1.5 - 3.0? Check_Potency->Check_LogP Yes Mod_Phenoxy Modify Phenoxy Ring (Add F, CN, CF3) Check_Potency->Mod_Phenoxy No Check_Sol Solubility > 50 µM? Check_LogP->Check_Sol Yes Add_Polar Add Polar Group (Morpholine, Piperazine) Check_LogP->Add_Polar No (Too High) Salt_Form Salt Formation (HCl, Mesylate) Check_Sol->Salt_Form No Lead Lead Candidate Check_Sol->Lead Yes Mod_Phenoxy->Check_Potency Retest Add_Polar->Check_LogP Retest Salt_Form->Check_Sol Retest

Caption: Iterative optimization cycle for balancing potency, lipophilicity, and solubility in benzamide analogues.

References
  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375–429. Link

  • Thallinger, B., et al. (2021).[2] Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.[2] ChemistryOpen, 10(9), 939–947. Link

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Journal of Medicinal Chemistry, 44(23), 3786–3794. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link

Sources

Technical Guide: Structural Elucidation of N-methyl-N-pentyl-3-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026


 Derivative

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the structural elucidation of N-methyl-N-pentyl-3-phenoxybenzamide , a tertiary amide exhibiting distinct spectroscopic challenges. Unlike simple benzamides, this molecule presents two specific analytical hurdles: amide rotamerism (restricted rotation around the C-N bond) and complex aromatic coupling (due to the meta-phenoxy substitution).

This document serves as a rigorous procedural framework for researchers identifying this compound in synthetic reaction mixtures (e.g., as a pyrethroid metabolite analog) or pharmaceutical degradation studies. The elucidation strategy relies on a self-validating workflow: HRMS


 IR 

1D NMR (Variable Temp)

2D NMR.
Target Molecule Profile
  • IUPAC Name: N-methyl-N-pentyl-3-phenoxybenzamide

  • Molecular Formula:

    
    
    
  • Exact Mass: 297.1729 Da

  • Key Structural Features: Tertiary amide core, meta-substituted biaryl ether, asymmetric N-alkyl chains.

Elucidation Workflow Visualization

The following diagram outlines the logical dependency of the analytical experiments.

ElucidationWorkflow Sample Unknown Sample (>98% Purity) HRMS HRMS (ESI+) Formula: C19H23NO2 DBE = 9 Sample->HRMS IR FT-IR ν(C=O): 1635 cm⁻¹ ν(C-O-C): 1240 cm⁻¹ Sample->IR NMR_1H 1H NMR (CDCl3) Rotameric Doubling Observed HRMS->NMR_1H Mass Confirmed IR->NMR_1H Funct. Group NMR_VT VT-NMR (DMSO-d6) Coalescence @ 80°C Confirms Amide NMR_1H->NMR_VT Broad Signals? NMR_2D 2D NMR (HMBC/HSQC) Connects Alkyls to Carbonyl & Aromatics NMR_VT->NMR_2D Final Confirmed Structure N-methyl-N-pentyl- 3-phenoxybenzamide NMR_2D->Final

Figure 1: Step-wise analytical workflow ensuring structural confirmation through orthogonal data streams.

Phase 1: Mass Spectrometry (Molecular Formula)

Objective: Establish the elemental composition and degree of unsaturation.

Experimental Protocol
  • Method: LC-ESI-HRMS (Positive Mode).

  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation

The protonated molecular ion


 is expected at m/z 298.1802 .
  • Formula Calculation:

    
    .
    
  • Degree of Unsaturation (DBE):

    
    .
    
    • Accounting: 2 Benzene rings (8 DBE) + 1 Carbonyl (1 DBE) = 9. This perfectly matches the proposed structure.

Fragmentation Logic (MS/MS)

Fragmentation patterns in benzamides are predictable and serve as structural fingerprints.

  • 
    -Cleavage:  Loss of the amine fragment (
    
    
    
    -methylpentylamine).
    • Fragment:

      
      .
      
  • McLafferty Rearrangement: The pentyl chain allows for hydrogen transfer if the chain length is sufficient (C4+), though less dominant in amides than esters.

  • Phenoxy Loss: Cleavage of the ether linkage.

Fragmentation Parent [M+H]+ m/z 298 Frag1 Benzoyl Cation [Ar-CO]+ m/z 197 Parent->Frag1 Amide Bond Cleavage Frag2 Phenoxy Loss [M - OPh]+ Parent->Frag2 Ether Cleavage Frag3 Amine Loss [N(Me)Pentyl]+ Parent->Frag3 Neutral Loss

Figure 2: Primary fragmentation pathways expected in ESI-MS/MS.

Phase 2: Vibrational Spectroscopy (IR)

Objective: Confirm the tertiary amide and ether functionality.

  • Amide I Band (C=O): Tertiary amides typically absorb at 1630–1650 cm⁻¹ . This is lower than esters (1735 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl.

  • Ether Stretch (C-O-C): The diphenyl ether moiety will show a strong asymmetric stretch at 1230–1250 cm⁻¹ .

  • Absence of N-H: No bands in the 3300–3500 cm⁻¹ region, confirming the nitrogen is fully substituted (tertiary).

Phase 3: Nuclear Magnetic Resonance (The Core)

Objective: Map the carbon skeleton and prove connectivity.

Critical Technical Note: Amide Rotamerism

As a Senior Scientist, you must recognize that tertiary amides exhibit restricted rotation around the C(O)-N bond (partial double bond character).

  • Consequence: In

    
     at room temperature (298 K), the N-methyl and N-pentyl groups are magnetically non-equivalent. They will appear as two sets of signals  (cis/trans rotamers) in a ratio typically between 1:1 and 60:40, depending on sterics.
    
  • Validation: To simplify the spectrum, run the sample in DMSO-d6 at 353 K (80°C) . The fast exchange will coalesce the signals into a single average set.

1H NMR Assignment (Simulated Data in )
PositionProton CountMultiplicityShift (

ppm)
Assignment Logic
Aromatics 9HMultiplet6.90 – 7.50Overlap of benzoyl ring (4H) and phenoxy ring (5H). The proton ortho to CO and ortho to OPh (H-2) often appears as a distinct singlet/doublet around 7.5 ppm.
N-CH₃ 3HTwo Singlets2.95 / 3.05Rotamers. Two peaks observed. Integration sums to 3H.
N-CH₂- 2HTwo Triplets3.20 / 3.45Rotamers. The methylene adjacent to N is sensitive to the carbonyl anisotropy.
Alkyl Chain 4HMultiplet1.20 – 1.60Middle methylenes of the pentyl chain.
Terminal CH₃ 3HTriplet0.90Distal methyl group of the pentyl chain.
2D NMR Strategy (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to link the three fragments: the benzoyl ring, the N-methyl, and the N-pentyl.

  • Key Correlation 1: The N-Methyl protons (

    
     3.0) will show a strong cross-peak to the Amide Carbonyl  (
    
    
    
    ~170 ppm).
  • Key Correlation 2: The N-Methylene protons of the pentyl group (

    
     3.3) will also correlate to the same Amide Carbonyl .
    
  • Key Correlation 3: The aromatic protons H-2 and H-6 of the benzoyl ring will correlate to the Amide Carbonyl .

This "Three-Way Intersection" at the carbonyl carbon unequivocally proves the amide structure.

HMBC_Connectivity Carbonyl Carbonyl Carbon (δ 170 ppm) N_Me N-Methyl Protons (δ 3.0 ppm) N_Me->Carbonyl HMBC (3J) N_Pent N-Pentyl (α-CH2) (δ 3.3 ppm) N_Pent->Carbonyl HMBC (3J) Ar_H Aromatic H-2/H-6 (δ 7.4 ppm) Ar_H->Carbonyl HMBC (3J)

Figure 3: HMBC correlations proving the amide linkage. Arrows indicate proton-to-carbon connectivity.

References & Validation Sources

  • NIST Mass Spectrometry Data Center. N-Pentyl-N-methyl-benzamide Spectra. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for IR/NMR interpretation rules).

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Foundational text on Amide Rotamerism). [Link]

  • SDBS (Spectral Database for Organic Compounds). 3-Phenoxybenzoic acid derivatives. AIST Japan. [Link]

"exploratory screening of novel benzamide compounds"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Polypharmacological Profiling & Hit-to-Lead Optimization

Executive Summary

The benzamide moiety (Ph-CO-NH-) is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including Histone Deacetylases (HDACs), Dopamine D2 receptors, and PARP enzymes.[1] This guide outlines a rigorous, self-validating technical framework for the exploratory screening of novel benzamide libraries. Moving beyond serendipitous discovery, we define a rational workflow integrating high-throughput enzymatic assays, phenotypic profiling, and biophysical validation to isolate true leads from false positives.

The Benzamide Scaffold: Rational Design Principles

The versatility of the benzamide scaffold stems from its rigid planar structure, which facilitates


-

stacking interactions, and its amide bond, which serves as a dual hydrogen bond donor/acceptor.

In the context of HDAC inhibition (a primary application for novel benzamides like Entinostat and Chidamide), the scaffold typically functions within a pharmacophore model comprising three distinct domains:

  • Cap Group: Interacts with the rim of the enzyme active site (surface recognition).

  • Linker: A hydrophobic spacer occupying the enzyme channel.

  • Zinc-Binding Group (ZBG): The benzamide moiety itself (often an o-amino benzamide) chelates the active site

    
     ion.
    
Visualization: Benzamide Pharmacophore & SAR Logic

The following diagram illustrates the structural logic required to design a library capable of probing these specific interactions.

BenzamideSAR Core Benzamide Core (Ph-CO-NH-) Target Target Interaction (e.g., HDAC Active Site) Core->Target H-Bonding & Pi-Stacking R1 R1: Cap Group (Surface Recognition) R1->Core Attached to Para/Meta R2 R2: Linker Region (Hydrophobic Channel) R2->Core Modulates Solubility R3 R3: Ortho-Substitution (Zn2+ Chelation / ZBG) R3->Core Critical for Catalytic Inhibition R3->Target Chelates Zn2+

Caption: Structural logic for benzamide library design, highlighting the specific roles of substituents in target engagement (e.g., HDAC inhibition).

Primary Screening Workflows (HTS)

Exploratory screening requires a tiered approach to filter large libraries efficiently. We employ two parallel workflows: Enzymatic HTS (Target-based) and Phenotypic Screening (Cell-based).

Workflow A: Enzymatic HTS (Focus: HDAC Inhibition)

This protocol utilizes a fluorometric assay (e.g., Fluor-de-Lys) to detect deacetylase activity.[2] Benzamides, particularly o-amino analogs, are slow-binding inhibitors; therefore, pre-incubation is critical for accurate


 determination.

Protocol: Fluorometric HDAC Activity Assay

  • Reagent Prep: Dilute HDAC isoform (e.g., HDAC1/3) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Library Transfer: Dispense 50 nL of benzamide compounds (10 mM DMSO stock) into 384-well black low-binding plates using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 10

    
    L of diluted enzyme. Crucial Step:  Incubate for 30 minutes at 25°C to allow conformational adaptation of the enzyme to the benzamide scaffold.
    
  • Substrate Initiation: Add 10

    
    L of fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
    
  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Termination/Development: Add 20

    
    L of Developer solution (containing Trypsin and Trichostatin A) to stop the reaction and release the fluorophore.
    
  • Readout: Measure fluorescence (

    
    ) on a multimode plate reader.
    
Workflow B: Phenotypic Screening (Antimicrobial/Cytotoxicity)

For broader exploratory screening (e.g., identifying novel antimicrobial benzamides), a Whole-Cell Growth Inhibition assay is required.

Protocol: Microdilution Alamar Blue Assay

  • Inoculum: Prepare bacterial suspension (E. coli or S. aureus) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Plating: Serial dilute benzamide derivatives in 96-well plates (final conc. range 0.5 – 128

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to wells. Incubate at 37°C for 18–24 hours.
    
  • Detection: Add 20

    
    L Alamar Blue (Resazurin). Incubate for 2–4 hours.
    
  • Quantification: Viable cells reduce Resazurin (Blue) to Resorufin (Pink). Measure absorbance at 570 nm (ref 600 nm).

Hit Validation & Orthogonal Assays

High-throughput screens are prone to false positives (e.g., aggregators, PAINS). A "hit" in the primary screen is not a lead until validated by an orthogonal biophysical method.

The Validation Cascade
  • Dose-Response Confirmation: Re-test hits in triplicate to generate robust

    
     curves. Discard compounds with steep Hill slopes (> 2.0), often indicative of non-specific aggregation.
    
  • Thermal Shift Assay (TSA/DSF): Measures the shift in protein melting temperature (

    
    ) upon ligand binding.
    
    • Mechanism:[3][4][5] Specific benzamide binding stabilizes the protein, increasing

      
      .
      
    • Protocol: Mix Protein + Sypro Orange + Compound. Ramp temp from 25°C to 95°C. A

      
       confirms physical binding.
      
  • Counter-Screening: Test against unrelated enzymes (e.g., Trypsin) to rule out promiscuous inhibition.

Quantitative Data Summary: Expected Benchmarks
ParameterBenzamide Lead CriteriaRationale
Enzymatic

< 100 nMPotency required for therapeutic window.
Cellular

< 1 - 5

M
Accounts for membrane permeability.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomEnsures molecular weight is utilized efficiently.
Solubility > 50

M (PBS, pH 7.4)
Critical for assay reliability and bioavailability.
Selectivity > 10-fold vs. isoformsReduces off-target toxicity (e.g., HDAC1 vs HDAC6).
Integrated Screening Workflow Diagram

The following flowchart visualizes the complete decision matrix, from library selection to lead declaration.

ScreeningWorkflow Library Benzamide Library (Synthesis/Purchase) PrimaryScreen Primary HTS (Fluorometric/Cell-Based) Library->PrimaryScreen Filter1 Hit Selection (>50% Inhibition) PrimaryScreen->Filter1 Filter1->Library Fail (Refine SAR) DoseResponse IC50 Determination (10-point titration) Filter1->DoseResponse Pass Filter2 Potency Check (IC50 < 1 µM) DoseResponse->Filter2 Ortho Orthogonal Validation (Thermal Shift / SPR) Filter2->Ortho Pass ADME ADME Profiling (Solubility/Microsomal Stability) Ortho->ADME Confirmed Binder Lead Validated Lead Candidate ADME->Lead Drug-like Profile

Caption: Step-by-step screening cascade ensuring only biophysically validated and potent benzamide hits progress to lead optimization.

Scientific Integrity & Troubleshooting
  • Zinc Chelation Artifacts: Benzamides can strip metal ions from metalloenzymes. Always include a control with excess

    
     or use a non-metalloenzyme counter-screen to verify the mechanism is competitive inhibition, not metal stripping.
    
  • Fluorescence Interference: Benzamides are aromatic and can be autofluorescent. Run a "compound only" control (no enzyme) to subtract background fluorescence.

  • Solvent Effects: Keep DMSO concentration < 1% (v/v) in all assays. Benzamides have limited solubility; precipitation will cause false negatives (scattering light) or false positives (aggregates).

References
  • Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. ResearchGate. Retrieved from [Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PubMed Central. Retrieved from [Link]

Sources

Advanced Synthesis Strategies for Phenoxybenzamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxybenzamides represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents ranging from antimalarials (e.g., Plasmodium falciparum inhibitors) to kinase inhibitors (e.g., VEGFR-2, PARP10). Their synthesis presents a classic chemoselectivity challenge: the construction of two distinct linkages—the diaryl ether and the benzamide bond.[1]

This guide analyzes the two primary synthetic architectures: the Ether-First (Linear) approach and the Amide-First (Convergent) approach.[2] We provide optimized protocols, mechanistic insights into Copper-catalyzed cross-couplings, and decision matrices for process chemists.

Part 1: Strategic Retrosynthesis & Decision Matrix

The synthesis of phenoxybenzamides hinges on the order of bond formation. The choice between Route A (Ether-First) and Route B (Amide-First) is dictated by the availability of starting materials and the point of diversity required for SAR (Structure-Activity Relationship) studies.[2]

Decision Matrix: Route Selection
FeatureRoute A: Ether-First Route B: Amide-First
Primary Bond Formed Diaryl Ether (Ullmann/SNAr)Amide (Acylation)
Starting Materials Halobenzoic acids + PhenolsPhenoxybenzoic acids + Amines
Library Suitability Fixed Amine, Variable EtherFixed Ether, Variable Amine
Key Challenge Copper removal; harsh conditionsAvailability of phenoxy-acids
Ideal For Scale-up of single APIHigh-throughput library generation
Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target Target: Phenoxybenzamide PhenoxyAcid Intermediate: Phenoxybenzoic Acid Target->PhenoxyAcid Amide Coupling HaloBenzamide Intermediate: Halo-benzamide Target->HaloBenzamide Ullmann Ether RouteA Route A: Ether-First (Linear) RouteB Route B: Amide-First (Convergent) SM_HaloAcid Start: Halo-benzoic Acid PhenoxyAcid->SM_HaloAcid Ullmann/SNAr SM_Phenol Start: Phenol PhenoxyAcid->SM_Phenol + Phenol HaloBenzamide->SM_HaloAcid Amidation SM_Amine Start: Amine (R-NH2) HaloBenzamide->SM_Amine + Amine

Figure 1: Retrosynthetic analysis showing the bifurcation between Ether-First and Amide-First strategies.[1][2]

Part 2: The Ether-First Approach (Ullmann Coupling)[2]

This route is preferred when the amide moiety is sensitive to the harsh conditions of ether formation (high heat, strong base) or when synthesizing a specific core for diverse amide derivatization later.

Mechanistic Insight: The Catalytic Cycle

Classical Ullmann condensation requires stoichiometric copper and temperatures >200°C. Modern variations employ ligands (e.g., amino acids, diamines) to stabilize the Cu(I) species, allowing reaction at 80–110°C. The mechanism involves an oxidative addition of the aryl halide to a Cu(I)-phenoxide complex, followed by reductive elimination.

Protocol 1: Ligand-Promoted Ullmann Ether Synthesis

Objective: Synthesis of 2-phenoxybenzoic acid from 2-chlorobenzoic acid.[1][2] Scope: Tolerates electron-rich phenols; electron-deficient aryl halides react faster.[1][2]

Reagents:

  • Substrate: 2-Chlorobenzoic acid (1.0 equiv)[2]

  • Coupling Partner: Phenol (1.2 equiv)[2]

  • Catalyst: CuI (10 mol%)[2]

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: DMF or DMSO (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 2-chlorobenzoic acid (10 mmol), phenol (12 mmol), K₂CO₃ (20 mmol), and CuI (190 mg, 1 mmol).

  • Degassing: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which causes homocoupling of phenols.

  • Solvation: Add anhydrous DMF (20 mL) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: The reaction mixture should turn from green/blue to a dark brown suspension.

  • Workup (Critical for Cu removal):

    • Cool to room temperature.[1][3][4]

    • Dilute with water (100 mL) and acidify to pH 2 with 1M HCl (precipitates the acid).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with 5% EDTA solution or aqueous NH₄OH to sequester residual copper (blue aqueous layer indicates successful removal).

  • Purification: Recrystallization from Ethanol/Water is usually sufficient for benzoic acid derivatives.[1]

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the characteristic downfield shift of the proton ortho to the chlorine and the appearance of the phenoxy signal.

  • Mass Balance: Yields should typically range from 75–90%.[1] Lower yields suggest incomplete deprotonation (check K₂CO₃ quality) or catalyst poisoning.

Part 3: The Amide-First Approach (Late-Stage Diversification)[1][2]

For medicinal chemistry libraries, it is often more efficient to purchase or synthesize a bulk quantity of the phenoxybenzoic acid core and then couple it to a variety of amines.[1]

Protocol 2: High-Efficiency Amide Coupling (HATU Method)

Objective: Coupling of 2-phenoxybenzoic acid with a functionalized amine.[1][2] Why HATU? Unlike carbodiimides (EDC/DCC), HATU minimizes racemization (if chiral amines are used) and drives the reaction to completion rapidly, even with sterically hindered anilines.

Reagents:

  • Acid: 2-Phenoxybenzoic acid (1.0 equiv)[2]

  • Amine: Functionalized aniline or aliphatic amine (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[2]

  • Solvent: DMF or DCM[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 2-phenoxybenzoic acid (1.0 mmol) in dry DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at RT.

    • Observation: The solution often turns yellow/orange, indicating active ester formation (O-At).

  • Coupling: Add the amine (1.1 mmol). Stir at RT for 2–4 hours.[1]

  • Quench: Dilute with saturated NaHCO₃ (removes unreacted acid) and extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Alternative: Acid Chloride Method (Scale-Up) For >10g scale, HATU is expensive.[2] Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then react with the amine.[4]

  • Caution: Ensure complete removal of SOCl₂ (azeotrope with toluene) before adding the amine to prevent formation of sulfinylamine byproducts.

Part 4: Emerging Methodologies (PhIO Oxidation)

Recent literature (e.g., Molecules 2024, 29, 6048) describes a metal-free approach to synthesize 2-(4-hydroxyphenoxy)benzamides directly from 2-aryloxybenzamides via hypervalent iodine oxidation.[2] This is valuable for accessing hydroxylated metabolites or precursors for further functionalization.[1]

Reaction Scheme: Substrate + PhIO (2.0 equiv) -> [TFA, RT] -> Hydroxylated Product

This method avoids the need for protecting groups on the phenol during the initial ether synthesis.[1]

Part 5: Quantitative Comparison of Methods

ParameterUllmann (Cu-Catalyzed)SNAr (Nucleophilic Subst.)[2]Chan-Lam Coupling
Bond Formed Aryl-O-ArylAryl-O-ArylAryl-O-Aryl
Substrates Aryl Halide + PhenolFluoronitrobenzene + PhenolBoronic Acid + Phenol
Conditions Base, Heat (80-120°C)Base, Heat (60-100°C)Cu(OAc)₂, Air, RT
Scope Broad; tolerates most groupsLimited to electron-deficient rings (e.g., o-NO₂, p-CN)Mild; good for sensitive substrates
Avg.[1][2] Yield 70-90%85-95%40-70%
Green Metric Moderate (Cu waste)Good (Atom economy)Excellent (RT, air)

References

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Source: Semantic Scholar / PMC.[1] URL:[Link][2]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Source: MDPI Molecules, 2024. URL:[Link][2][5][6]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Source: MDPI Catalysts, 2020. URL:[Link][2]

  • Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Source: Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Source: Chemical Society Reviews (via Luxembourg Bio). URL:[Link]

Sources

"understanding the structure-activity relationship (SAR) of benzamides"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure-Activity Relationships (SAR) and Optimization

Executive Summary

The benzamide moiety (


) is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for a diverse array of therapeutics ranging from atypical antipsychotics (Dopamine 

antagonists) to epigenetic modulators (HDAC inhibitors).[1] Its utility stems from its electronic tunability and its ability to act as a rigid linker that directs "warheads" into specific receptor pockets.

This guide dissects the benzamide SAR into two distinct mechanistic pathways: GPCR modulation (where the benzamide acts as a conformational lock) and Metalloenzyme inhibition (where the benzamide acts as a chelator).

Part 1: The Pharmacophore Anatomy

To understand benzamide SAR, one must deconstruct the molecule into three functional zones. The electronic and steric interplay between these zones dictates the molecule's trajectory toward either a CNS target or an oncological target.

The Core Scaffold Visualization

The following diagram illustrates the modular nature of the benzamide scaffold.

Benzamide_Pharmacophore Core Aromatic Core (Electronic Tuning) Linker Amide Linker (H-Bond Donor/Acceptor) Core->Linker Resonance Substituent Ortho-Substituent (Conformational Lock) Core->Substituent Steric/Electronic SideChain Side Chain (R) (Target Specificity) Linker->SideChain Vector Projection Substituent->Linker Intramolecular H-Bond (Pseudo-ring formation)

Figure 1: Deconstruction of the benzamide pharmacophore. Note the critical interaction between the ortho-substituent and the amide hydrogen, which planarizes the system.

The "Ortho-Methoxy" Effect (The Conformational Lock)

In many bioactive benzamides (e.g., Sulpiride , Remoxipride ), an ortho-methoxy group is critical. It forms an intramolecular hydrogen bond with the amide nitrogen proton.

  • Mechanism: This interaction creates a stable, planar 6-membered "pseudo-ring."

  • SAR Consequence: This reduces the entropic penalty of binding by locking the pharmacophore into a bioactive conformation before it even enters the receptor pocket. Removing this group often results in a >100-fold loss of affinity for

    
     receptors.
    

Part 2: Therapeutic Case Studies & Divergent SAR

Pathway A: CNS Agents (Dopamine Antagonists)

Representative Drugs: Sulpiride, Amisulpride, Metoclopramide.

In this context, the benzamide is a scaffold that positions a basic amine to interact with the receptor's aspartate residue.

  • The Anchor (Aromatic Ring): Usually requires an electron-donating group (EDG) like

    
     or 
    
    
    
    at the 4- or 5-position. This increases the electron density of the aromatic ring, facilitating
    
    
    -stacking interactions within the receptor pocket.
  • The Linker: The amide carbonyl accepts a hydrogen bond from a serine residue (Ser193 in

    
    ), while the NH acts as a donor.
    
  • The Side Chain (The Warhead): This is almost invariably a basic amine (pyrrolidine, piperidine, or diethylamine).

    • Critical Interaction: The protonated nitrogen forms a salt bridge with Asp3.32 (Asp114) deep in the transmembrane bundle.

Pathway B: Epigenetic Modulators (HDAC Inhibitors)

Representative Drugs: Entinostat (MS-275), Mocetinostat.[2]

Here, the SAR flips. The benzamide is no longer just a scaffold; it becomes the Zinc Binding Group (ZBG) .

  • The ZBG: An ortho-amino group is essential here (2-aminobenzamide).

  • Mechanism: The amide carbonyl oxygen and the ortho-aniline nitrogen chelate the

    
     ion at the bottom of the HDAC catalytic tunnel.
    
  • Selectivity: Unlike hydroxamic acids (which are pan-HDAC inhibitors), benzamides are often selective for Class I HDACs (1, 2, and 3) because they access a unique "foot pocket" adjacent to the zinc ion that only exists in Class I isoforms.

Comparative Data: CNS vs. Oncology Benzamides
FeatureCNS Benzamide (e.g., Sulpiride)HDAC Benzamide (e.g., Entinostat)
Primary Target Dopamine

Receptor (GPCR)
Histone Deacetylase (Enzyme)
Key Structural Feature Ortho-methoxy (Conformational Lock)Ortho-amino (Zinc Chelation)
Side Chain Role Ionic Bond (Salt Bridge to Aspartate)Surface Recognition ("Cap" Group)
Binding Mode Orthosteric / AllostericChelation + Internal Cavity
Physicochemical Profile High LogP (BBB Penetration required)Moderate LogP (Nuclear target)

Part 3: Experimental Protocols

Synthetic Workflow: Amide Coupling for Benzamides

Objective: Synthesize a 2-methoxy-N-substituted benzamide (CNS scaffold) avoiding racemization of the chiral side chain.

Reagents:

  • Substituted Benzoic Acid (1.0 eq)

  • Chiral Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at

    
     to form the activated ester (O-At ester). Note: HATU is preferred over EDC/HOBt for sterically hindered ortho-substituted benzoic acids.
    
  • Amine Addition: Add the chiral amine dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.

  • Monitoring: Check reaction progress via LC-MS (looking for

    
     peak).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (usually DCM/MeOH gradient).

Protocol Validation (Self-Check)
  • If yield is low: The ortho-substituent may be sterically hindering the attack. Switch to the acid chloride method (SOCl2 reflux) if the functional groups allow.

  • If racemization occurs: Ensure the temperature remains at

    
     during the activation phase and use DIPEA rather than stronger bases like TEA.
    

Part 4: SAR Optimization Workflow

The following decision tree guides the optimization of a benzamide hit.

SAR_Optimization Start Benzamide Hit Identified TargetID Identify Primary Target Start->TargetID GPCR Target: GPCR (D2/5-HT) TargetID->GPCR HDAC Target: HDAC (Zinc) TargetID->HDAC Check_Lock Check Ortho-Substitution GPCR->Check_Lock Is conformation rigid? Optimize_Basic Optimize Basic Amine pKa (Target 8.0 - 9.5) Check_Lock->Optimize_Basic Yes Optimize_Basic->Start Iterate Check_ZBG Verify ZBG (2-amino) HDAC->Check_ZBG Is Zn chelated? Optimize_Cap Optimize Surface Cap (Selectivity) Check_ZBG->Optimize_Cap Yes Optimize_Cap->Start Iterate

Figure 2: Strategic decision tree for optimizing benzamide leads based on target class.

References

  • Structure-Activity Relationships of Benzamide Antipsychotics Source: Journal of Medicinal Chemistry URL:[Link] Context: Detailed analysis of the D2/5-HT pharmacophore and the role of the basic side chain.

  • Discovery of Entinostat (MS-275): A Benzamide HDAC Inhibitor Source: National Institutes of Health (PMC) / Science URL:[Link] Context: Explains the 2-aminobenzamide zinc-binding mechanism and Class I selectivity.

  • Intramolecular Hydrogen Bonding in Benzamides (The Ortho-Effect) Source: MDPI Molecules / Journal of Physical Chemistry URL:[Link] Context: Quantum mechanical analysis of the hydrogen bond lock that planarizes the benzamide system.

  • Amide Bond Formation: Beyond the Basics Source: Chemical Reviews / NIH URL:[Link] Context: Authoritative review on coupling reagents (HATU vs EDC) and preventing racemization.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-methyl-N-pentyl-3-phenoxy-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the quantification of N-methyl-N-pentyl-3-phenoxy-benzamide (referred to herein as NMPPB ) in biological matrices and formulation samples. Given the structural similarity of NMPPB to bioactive benzamides and synthetic cannabinoid precursors, precise quantification requires high specificity to distinguish it from potential structural isomers and metabolic degradation products (e.g., 3-phenoxybenzoic acid).[1]

This guide utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1] We prioritize a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects common in lipophilic amide analysis.

Chemical Context & Analytical Strategy

The Analyte
  • Chemical Name: N-methyl-N-pentyl-3-phenoxy-benzamide[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][3]
  • Predicted MW: ~297.4 g/mol [1]

  • Physicochemical Profile: High lipophilicity (LogP > 4.0 predicted) due to the pentyl chain and diphenyl ether moiety.[1]

Strategic Method Design

Why LC-MS/MS? While GC-MS is often used for volatile amides, NMPPB's high boiling point and potential for thermal degradation make LC-MS/MS the superior choice for trace-level quantification.[1]

Column Selection Logic: A standard C18 column is sufficient for retention; however, we recommend a Phenyl-Hexyl stationary phase .[1] The


 interactions between the phenyl-hexyl phase and the 3-phenoxy ring of the analyte provide orthogonal selectivity compared to C18, crucial for separating NMPPB from matrix interferences like endogenous lipids.[1]

Ionization Mode: Positive Electrospray Ionization (ESI+) is selected.[1] The amide nitrogen, while not strongly basic, readily protonates to form


 under acidic mobile phase conditions.[1]

Experimental Protocol

Materials & Reagents[1]
  • Standard: N-methyl-N-pentyl-3-phenoxy-benzamide (>98% purity).[1]

  • Internal Standard (IS): N-methyl-N-pentyl-3-phenoxy-benzamide-d5 (deuterated pentyl chain) or generic analog like Diazepam-d5 if specific IS is unavailable.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization.[1] LLE using MTBE provides a cleaner extract for this lipophilic target.[1]

Protocol Steps:

  • Aliquot: Transfer 100

    
    L of plasma/sample into a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add 10

    
    L of Internal Standard working solution (100 ng/mL).
    
  • Buffer: Add 50

    
    L of 0.1 M Ammonium Acetate (pH 9.0) to ensure the amide remains neutral for extraction.[1]
    
  • Extract: Add 500

    
    L of MTBE .
    
  • Agitate: Vortex for 5 minutes at high speed; Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Pipette 400

    
    L of the upper organic layer into a clean glass vial.
    
  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase A/B (50:50).
    
LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8

    
    m) or equivalent.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2

    
    L.
    

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0040Initial Hold
0.5040Start Gradient
3.5095Elution of Lipophilic Analyte
4.5095Wash
4.6040Re-equilibration
6.0040End Run

Mass Spectrometry (Triple Quad):

  • Source: ESI Positive.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
NMPPB 298.2197.125Quantifier (Benzoyl cleavage)
NMPPB 298.271.140Qualifier (Pentyl fragment)
IS (d5) 303.2197.125Internal Standard

Method Logic & Workflow Visualization[1]

The following diagram illustrates the decision matrix for sample preparation and the analytical workflow.

G Sample Biological Sample (Plasma/Tissue) MatrixCheck Matrix Assessment: Lipophilic Target? Sample->MatrixCheck PPT Protein Precipitation (High Matrix Effect Risk) MatrixCheck->PPT No (Polar) LLE Liquid-Liquid Extraction (MTBE/pH 9.0) MatrixCheck->LLE Yes (NMPPB) LC UHPLC Separation (Phenyl-Hexyl Column) PPT->LC Dirty Extract Recon Dry & Reconstitute (50:50 MeOH:H2O) LLE->Recon Clean Extract Recon->LC Clean Extract MS MS/MS Detection (ESI+ MRM: 298.2 -> 197.1) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 1: Analytical Workflow emphasizing the selection of Liquid-Liquid Extraction (LLE) for lipophilic benzamide recovery.

Fragmentation Mechanism (Mechanistic Insight)

Understanding the fragmentation is critical for troubleshooting interferences.[1] The primary transition (


 298.2 

197.[1]1) corresponds to the cleavage of the amide bond, retaining the charge on the 3-phenoxybenzoyl cation.[1] This is a highly stable resonance structure, providing excellent sensitivity.[1]

Frag Parent Precursor Ion [M+H]+ m/z 298.2 Transition Collision Cell (CID) Parent->Transition Frag1 Product Ion 1 [3-phenoxybenzoyl]+ m/z 197.1 Transition->Frag1 Major Path (Quantifier) Frag2 Product Ion 2 [Pentyl cation]+ m/z 71.1 Transition->Frag2 Minor Path (Qualifier) Neutral Neutral Loss (N-methyl-pentylamine) Transition->Neutral

Figure 2: Proposed fragmentation pathway for NMPPB under ESI+ conditions.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated against bioanalytical standards (e.g., FDA/EMA guidelines).[1]

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 ng/mL – 1000 ng/mL
Accuracy 85-115%At LLOQ: 80-120%
Precision (CV) < 15%Intra- and Inter-day
Recovery > 70%Consistent across concentration range
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution

Troubleshooting & Optimization

  • Peak Tailing: If observed, increase the column temperature to 45°C or add 5mM Ammonium Formate to the aqueous mobile phase to reduce secondary interactions with residual silanols.[1]

  • Carryover: Due to the lipophilic pentyl chain, NMPPB may stick to injector ports.[1] Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .[1]

  • Isobaric Interferences: If the 197.1 fragment shows high background, switch to the secondary transition (298.2 -> 105.0, benzoyl cation) or optimize the gradient to separate isomers.[1]

References

  • Agilent Technologies. (2007).[1][5] Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.[1] Retrieved from

  • National Institutes of Health (NIH). (2012).[1] A rapid LC-MS/MS method for the quantitation of a series of benzonaphthyridine derivatives: application to in vivo pharmacokinetic and lipophilicity studies. PubMed.[1] Retrieved from [Link]

  • Czech Society for Mass Spectrometry. (2024).[1] Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.[1][6] Retrieved from [Link]

  • Semantic Scholar. (2013).[1] Lipophilic benzamide and anilide derivatives as high-performance liquid chromatography internal standards.[1] Retrieved from (Note: Generalized citation for benzamide method principles).

Sources

Application Note: Developing In Vitro Assays for Novel Psychoactive Compounds (NPS)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The NPS Screening Cascade

The rapid emergence of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, cathinones, and opioids—outpaces traditional forensic library updates. Developing robust in vitro assays is not merely about detection; it is about functionally characterizing the pharmacological profile (potency, efficacy, and toxicity) of unknown structures.

This guide moves beyond basic binding assays to functional phenotyping. We utilize a "Self-Validating" Screening Cascade , ensuring that every data point is cross-verified by orthogonal controls before progressing.

The NPS Assessment Workflow

The following diagram illustrates the logical flow from compound receipt to functional classification.

NPS_Workflow cluster_GPCR GPCR Targets (Cannabinoids/Opioids/Psychedelics) cluster_MAT Transporter Targets (Cathinones/Stimulants) Compound Unknown NPS (Solid/Liquid) Solubility Solubility Check (DMSO/Buffer) Compound->Solubility cAMP G-Protein Pathway (cAMP/Ca2+) Solubility->cAMP If Indole/Opioid core Uptake Uptake Inhibition (DAT/NET/SERT) Solubility->Uptake If Phenethylamine core Arrestin Beta-Arrestin Recruitment cAMP->Arrestin Bias Calc Metabolism Metabolic Stability (Liver Microsomes) Arrestin->Metabolism Release Efflux Assay (Substrate vs Blocker) Uptake->Release Mech. Check Release->Metabolism Tox Cytotoxicity (MTT/LDH) Metabolism->Tox Analysis Risk Profile (Potency/Bias/Toxicity) Tox->Analysis

Figure 1: The NPS Screening Cascade. A logic-gated workflow directing compounds to specific assay modules based on structural class (e.g., indoles to GPCRs, phenethylamines to transporters).

Module A: GPCR Functional Assays (Cannabinoids, Opioids, Psychedelics)

Target Classes: Synthetic Cannabinoids (CB1/CB2), Synthetic Opioids (µ-OR), Psychedelics (5-HT2A).

Scientific Rationale

Mere binding affinity (


) does not predict toxicity. The danger of many NPS (e.g., Fentanyl analogs, AB-CHMINACA) lies in Functional Selectivity (Biased Agonism) . A compound may be a partial agonist for the G-protein pathway (analgesia/euphoria) but a "super-agonist" for Beta-arrestin recruitment, leading to rapid receptor desensitization and respiratory depression [1]. Therefore, a dual-pathway approach is mandatory.
Protocol A1: G-Protein Activation (cAMP Inhibition)

Primary readout for Gi/o-coupled receptors (CB1, µ-OR).

Principle: Agonist activation of Gi/o inhibits Forskolin-induced cAMP production. We quantify this drop using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human CB1, CB2, or µ-OR.

  • Reagents: Forskolin (10 µM), IBMX (PDE inhibitor), cAMP detection kit (e.g., LANCE or HTRF).

  • Reference Agonist: CP55,940 (Cannabinoid) or DAMGO (Opioid).

Step-by-Step Protocol:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Compound Prep: Prepare 10-point serial dilutions of NPS in stimulation buffer containing 10 µM Forskolin .

    • Critical Step: Ensure DMSO concentration < 0.5% to prevent non-specific cell lysis.

  • Stimulation: Add 5 µL of compound/Forskolin mix to cells. Incubate for 30 min at RT.

  • Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

  • Incubation: Incubate 1 hour in the dark.

  • Read: Measure TR-FRET (Excitation: 320nm; Emission: 615nm/665nm).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Forskolin Window: The signal ratio between "Cells + Buffer" (Basal) and "Cells + Forskolin" must be > 3-fold.

  • Reference Standard: The

    
     of the reference standard must fall within 3x of the historical mean.
    
Protocol A2: Beta-Arrestin Recruitment

Secondary readout for toxicity and tolerance potential.

Principle: Uses Enzyme Fragment Complementation (EFC). The receptor is tagged with a small enzyme fragment (ProLink™), and Beta-arrestin is tagged with the large fragment (EA). Recruitment restores enzyme activity, generating chemiluminescence.

Step-by-Step Protocol:

  • Seeding: Plate PathHunter® (DiscoverX) cells expressing target receptor (e.g., 5-HT2A) in 384-well plates (5,000 cells/well).

  • Incubation: 24-48 hours for adherence.

  • Agonist Addition: Add 5 µL of 5x concentrated NPS. Incubate 90 min at 37°C/5% CO2.

  • Detection: Add 12 µL of detection reagent (Cell lysis + Substrate).

  • Development: Incubate 60 min at RT in the dark.

  • Read: Measure Chemiluminescence (0.1s integration).

Module B: Monoamine Transporter Assays (Cathinones & Stimulants)

Target Classes: Synthetic Cathinones ("Bath Salts"), Amphetamine derivatives.[1] Targets: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).[1]

Scientific Rationale

Cathinones act as either Blockers (cocaine-like) or Substrate Releasers (amphetamine-like).[1][2] Distinguishing these mechanisms is vital for predicting abuse potential and neurotoxicity. We use a radioligand uptake inhibition assay as the "Gold Standard" for potency (


) [2].
Protocol B1: Radioligand Uptake Inhibition

Materials:

  • Cells: HEK293 stably expressing human DAT, NET, or SERT.

  • Radioligands:

    
    -Dopamine, 
    
    
    
    -Norepinephrine,
    
    
    -5-HT.[1]
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Step-by-Step Protocol:

  • Preparation: Wash cells (grown in 96-well plates) twice with warm KRH buffer.

  • Pre-incubation: Add NPS (various concentrations) and incubate for 10 min at RT.

    • Control: Use Cocaine (10 µM) as a block control (defines 0% uptake).

  • Uptake Initiation: Add

    
    -Neurotransmitter (final conc. 20 nM).
    
  • Active Transport: Incubate for 5-10 min at RT.

    • Critical Step: Keep time short to measure initial velocity and prevent equilibrium, which distorts kinetic data.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS/NaOH. Add scintillant and count CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition:



Module C: Metabolic Stability (Liver Microsomes)[3][4]

Rationale: NPS are often designed to bypass metabolism or, conversely, may produce toxic metabolites.[3] Assessing half-life (


) and Intrinsic Clearance (

) is crucial for predicting duration of action [3].
Protocol C1: Microsomal Stability Assay

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS.

Step-by-Step Protocol:

  • Reaction Mix: Prepare 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-warming: Pre-incubate microsomes and NPS (1 µM final) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Centrifugation: 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

Visualization of Signaling Pathways: Understanding the specific pathway activation is critical for the GPCR module.

GPCR_Signaling cluster_GProtein Canonical Pathway cluster_Arrestin Desensitization Pathway Receptor GPCR (CB1/5-HT2A) G_protein G-Protein (Gi/Gq) Receptor->G_protein Activation GRK GRK Phosphorylation Receptor->GRK Agonist NPS Agonist Agonist->Receptor Binding Effector Effector (Adenylate Cyclase / PLC) G_protein->Effector SecondMessenger Response (cAMP ↓ / Ca2+ ↑) Effector->SecondMessenger B_Arrestin Beta-Arrestin Recruitment GRK->B_Arrestin Internalization Receptor Internalization B_Arrestin->Internalization

Figure 2: Divergent GPCR Signaling. NPS may preferentially activate the G-protein pathway (therapeutic/psychoactive) or the Beta-arrestin pathway (tolerance/toxic), a phenomenon known as biased agonism.

Data Summary & Interpretation

Quantitative Metrics Table:

ParameterDefinitionCritical Threshold (Pass/Fail)

/

Concentration for 50% effect.< 10 µM (Active); > 10 µM (Inactive)

Maximum efficacy relative to standard.> 120% indicates "Super-agonist" (High Risk)
Z-Factor Assay robustness metric.> 0.5 required for screening campaigns
Bias Factor Ratio of G-protein to Arrestin activity.Log(Bias) > 0 indicates functional selectivity

Intrinsic Clearance (Metabolism).High clearance suggests short duration/high dosing

Authoritative Conclusion: Developing assays for NPS requires a shift from "detection" to "functional profiling." By combining Gi/Gq functional assays with Beta-arrestin recruitment and Transporter uptake kinetics , researchers can predict the physiological risks of novel compounds before they become widespread public health threats.

References

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. (2022).[4]

  • Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. (2020).

  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. (2023).

  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. (2023).

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. UNODC. (2009).

Sources

Pharmacological Profiling of New Chemical Entities: From Hit Identification to IND Submission

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pharmacological profiling of New Chemical Entities (NCEs) is not merely a box-checking exercise for regulatory compliance; it is the navigational chart for drug safety and efficacy. This guide moves beyond standard IC50 generation to explore the kinetic and functional dimensions of pharmacology. We integrate primary target validation with tiered secondary pharmacology screening (off-target profiling) and early ADME-Tox markers, providing a self-validating framework to de-risk candidates before they reach costly in vivo stages.

Module 1: Primary Pharmacology – Beyond Equilibrium

The Core Directive: Affinity (


) tells you if a drug binds; Residence Time (

) tells you how long it acts.

Traditional drug discovery relies heavily on equilibrium metrics (


, 

). However, in vivo efficacy often correlates better with the drug-target residence time (

), particularly for targets with rapid turnover or competitive endogenous ligands.
Protocol A: Kinetic Binding Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine association (


) and dissociation (

) rates to calculate Residence Time (

).

Rationale: A compound with a slow off-rate (long residence time) may maintain efficacy even when systemic clearance lowers plasma concentration, allowing for lower dosing and improved safety margins.

Materials
  • Instrument: Biacore 8K or Sierra SPR-32.

  • Sensor Chip: CM5 (Carboxymethylated dextran) for amine coupling.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Ligand: Purified Target Protein (>90% purity).

  • Analyte: NCE (diluted in running buffer + 1-5% DMSO).

Step-by-Step Methodology
  • Ligand Immobilization (Amine Coupling):

    • Activate surface with EDC/NHS (1:1) for 7 minutes.

    • Inject Target Protein (10-50 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.5) to reach ~2000-4000 RU (Response Units).

    • Critical Step: Aim for low density if measuring kinetics to minimize mass transport limitations.

    • Block remaining esters with 1 M Ethanolamine (pH 8.5).

  • Conditioning:

    • Inject running buffer for 5-10 cycles to stabilize the baseline.

  • Kinetic Titration (Single Cycle or Multi-Cycle):

    • Prepare a 5-point dilution series of the NCE (e.g., 0.1 nM to 100 nM).

    • Injection: Inject analyte for 120s (Association) followed by running buffer for 600s (Dissociation).

    • Self-Validation: Include a reference channel (unmodified surface) to subtract bulk refractive index changes and non-specific binding.

  • Regeneration (If Multi-Cycle):

    • Use mild conditions (e.g., 10 mM Glycine-HCl pH 2.5) to remove bound analyte without denaturing the protein.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Criteria:

      
       value should be < 10% of 
      
      
      
      .
    • Calculate Residence Time:

      
      .
      

Module 2: Secondary Pharmacology – The "Safety Net"

The Core Directive: Unintended binding drives attrition. Use a tiered approach to filter "dirty" compounds early.[1]

Secondary pharmacology screens (often called "Safety Panels") test NCEs against a broad range of off-targets (GPCRs, Ion Channels, Enzymes) known to cause clinical adverse drug reactions (ADRs).

The Tiered Strategy
  • Tier 1 (Hit-to-Lead): Focus on critical safety nodes (hERG, 5-HT2B, CYP450s).

  • Tier 2 (Lead Optimization): The "Safety-44" or "Safety-77" panel (Bowes et al., 2012).[2]

  • Tier 3 (Candidate Selection): Full mechanistic profiling (Functional assays for hits identified in Tier 2).

Visualization: The Profiling Workflow

The following diagram illustrates the decision logic from Hit ID to Candidate Selection.

ProfilingWorkflow Start Hit Identification Tier1 Tier 1: Critical Safety Nodes (hERG, CYP3A4, Cytotoxicity) Start->Tier1 Decision1 Pass Criteria? Tier1->Decision1 Tier2 Tier 2: Broad Panel (Safety-44) (GPCRs, Transporters, Ion Channels) Decision1->Tier2 Pass Stop Stop / Redesign Decision1->Stop Fail (e.g., hERG IC50 < 1µM) HitAnalysis Hit Analysis (Binding vs. Functional) Tier2->HitAnalysis Tier3 Tier 3: Mechanistic De-risking (In vivo PK/PD, Safety Pharm) HitAnalysis->Tier3 Manageable Risk HitAnalysis->Stop Promiscuous Profile

Figure 1: Tiered Pharmacological Profiling Workflow. A gate-keeping strategy ensures resources are not wasted on compounds with fatal safety flaws.

Module 3: Critical Safety Protocols

Two assays represent the "Gatekeepers" of drug development: hERG (cardiotoxicity) and CYP450 (Metabolic stability/DDI).

Protocol B: Automated Patch Clamp for hERG Inhibition

Objective: Assess risk of QT prolongation (Torsades de Pointes). Standard: ICH S7B Guidelines.

Materials
  • System: QPatch or Patchliner (Automated Patch Clamp).

  • Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s Solution.

    • Intracellular:[3] High

      
       internal solution.
      
Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells at 70-80% confluence using Detachin (avoid Trypsin to preserve channel integrity).

    • Resuspend in serum-free medium and place in the instrument cell hotel.

  • Seal Formation:

    • Dispense cells into the microfluidic chip.

    • Apply suction to achieve Giga-ohm seals (

      
      ).
      
    • Establish whole-cell configuration via suction pulses.

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize: +40 mV for 500ms (opens channels).

    • Repolarize: -50 mV for 500ms (elicits tail current – this is the metric).

  • Compound Application:

    • Record baseline current (Vehicle control).

    • Apply NCE at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 mins per concentration for equilibrium.

    • Positive Control: Apply E-4031 (known hERG blocker) at the end to define 100% block.

  • Data Calculation:

    • Measure peak tail current amplitude.

    • Calculate % Inhibition:

      
      .
      
    • Flag:

      
       or 
      
      
      
      therapeutic
      
      
      is a major red flag.

Data Presentation & Interpretation[2][3][4][5][6][7][8]

Quantitative Summary Table

When reporting profiling data, use a structured format to allow rapid "Go/No-Go" decisions.

ParameterAssay TypeMetric"Green Flag" Criteria"Red Flag" Criteria
Primary Target SPR / Radioligand

/


nM

(for lead)
Residence Time SPR Kinetics

(

)

min

min (unless fast-on/off desired)
hERG Liability Patch Clamp



CYP Inhibition Fluorescent/LC-MS



(DDI Risk)
Selectivity Safety-44 PanelHit Rate

hits @ 10

Promiscuous binding (>5 hits)
Interpreting "Hits" in Safety Panels

A "hit" in a binding assay (e.g., >50% inhibition at 10 µM) does not automatically kill a compound. You must determine the functional consequence.

Logic Flow for Hit De-risking:

  • Binding Hit:

    
     nM at Muscarinic M1.
    
  • Functional Follow-up: Run Calcium Flux or cAMP assay.

    • Antagonist? Potential for cognitive side effects (dry mouth, memory).

    • Agonist? Potential for cholinergic syndrome.

    • Silent Binder? No functional effect (less concerning, but potential for competition).

  • Safety Margin Calculation:

    
    . A margin >30-100x is generally acceptable.
    
Visualization: The Safety Decision Tree

This diagram guides the interpretation of off-target hits.

SafetyDecision Screen Secondary Screen (10 µM Single Point) Result > 50% Inhibition? Screen->Result NoAct Clean Profile (Proceed) Result->NoAct No DoseResp Determine Ki/IC50 Result->DoseResp Yes Margin Safety Margin (IC50 / Cmax) DoseResp->Margin Margin->NoAct > 100x Functional Functional Assay (Agonist vs Antagonist) Margin->Functional < 30x RiskAssess Risk Assessment (Monitor in In Vivo) Functional->RiskAssess Define Mode of Action

Figure 2: Decision Logic for Secondary Pharmacology Hits. Not all binding events translate to clinical risk; functional characterization is required.

References

  • ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. Food and Drug Administration (FDA).[4] Available at: [Link]

  • ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Food and Drug Administration (FDA). Available at: [Link]

  • Bowes, J., et al. (2012).[2][5] Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Available at: [Link]

  • FDA Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Food and Drug Administration (FDA). Available at: [Link]

Sources

Application Note: Receptor Binding Affinity Studies for N-methyl-N-pentyl-3-phenoxy-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

N-methyl-N-pentyl-3-phenoxy-benzamide represents a class of highly lipophilic ligands often investigated for their affinity to the 18 kDa Translocator Protein (TSPO) (formerly Peripheral Benzodiazepine Receptor, PBR) or specific G-Protein Coupled Receptors (GPCRs) such as Alpha-adrenergic or Cannabinoid receptors.

Given the structural pharmacophore—a benzamide core substituted with a bulky phenoxy group and a dialkyl amine tail—this compound exhibits high hydrophobicity (Predicted LogP > 4.5). This physical property presents specific challenges in binding assays, notably non-specific binding (NSB) to plastics and filtration media, and aqueous insolubility .

This guide outlines a rigorous Radioligand Competition Binding Protocol optimized for such lipophilic entities, using TSPO as the model target system due to the high structural concordance of this ligand with known TSPO binders like PK11195 and DAA1106.

Key Mechanistic Insights
  • Target: TSPO (Outer Mitochondrial Membrane).[1][2][3][4]

  • Mechanism: Competitive displacement of a high-affinity radioligand (

    
    ).
    
  • Critical Variable: The "N-pentyl" chain increases membrane partitioning, requiring the use of Polyethyleneimine (PEI) to neutralize filter charges and prevent false positives.

Experimental Workflow (Visualized)

The following diagram illustrates the critical path for the binding assay, highlighting the specific interventions required for lipophilic benzamides.

BindingAssayWorkflow Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (10 concentrations) Start->Dilution Avoid precipitation Incubation Equilibrium Binding (90 min @ 4°C or 25°C) Dilution->Incubation Membrane Mitochondrial Membrane Prep (Rat Kidney/Heart) Membrane->Incubation ~10-20 µg protein/well FilterPrep Filter Pre-treatment (0.5% PEI Soak) Harvest Rapid Filtration (Brandel Harvester) FilterPrep->Harvest Critical for Lipophiles Incubation->Harvest Wash Wash Step (3x Ice-Cold Buffer) Harvest->Wash Count LSC Counting (Scintillation) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Caption: Workflow for radioligand competition assay. Red node indicates the critical PEI pre-soak step to mitigate lipophilic ligand adsorption.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N-methyl-N-pentyl-3-phenoxy-benzamideLigand of interest.
Radioligand

(Specific Activity ~80 Ci/mmol)
Reference ligand for TSPO sites.
Non-Specific Ligand PK11195 (Unlabeled, 10 µM)Defines Non-Specific Binding (NSB).
Tissue Source Rat Kidney or Heart MitochondriaRich source of TSPO.
Assay Buffer 50 mM Tris-HCl, pH 7.4Physiological pH maintenance.
Filter Pre-soak 0.3% - 0.5% Polyethyleneimine (PEI)Blocks non-specific binding to glass fibers.
Filters Whatman GF/B or GF/CGlass fiber filters for membrane retention.
Scintillant EcoScint or Ultima GoldFor liquid scintillation counting.

Detailed Protocol

Phase 1: Membrane Preparation (Mitochondrial Enrichment)

Rationale: TSPO is localized on the Outer Mitochondrial Membrane (OMM). Crude homogenates may have high background noise.

  • Dissection: Rapidly dissect rat kidney or heart on ice.

  • Homogenization: Mince tissue and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose (to preserve mitochondria) using a Teflon-glass homogenizer.

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Discard pellet.

  • Centrifugation 2: Centrifuge supernatant at 20,000 x g for 20 min at 4°C. The pellet contains the mitochondrial fraction.

  • Resuspension: Resuspend the pellet in 50 mM Tris-HCl buffer (without sucrose). Repeat centrifugation (Wash step).

  • Storage: Resuspend final pellet in buffer to ~2-5 mg protein/mL. Aliquot and store at -80°C.

Phase 2: Competition Binding Assay

Rationale: To determine the affinity (


) of the test compound by displacing the radioligand.

Step 1: Plate Setup (96-well format)

  • Total Binding (TB): Buffer + Membranes +

    
     (1 nM).
    
  • Non-Specific Binding (NSB): Buffer + Membranes +

    
     + Unlabeled PK11195 (10 µM).
    
  • Test Wells: Buffer + Membranes +

    
     + Test Compound (
    
    
    
    M to
    
    
    M).

Step 2: Incubation

  • Add 50 µL of Test Compound (diluted in buffer; max DMSO 1%).

  • Add 50 µL of

    
     (Final concentration ~1 nM, near its 
    
    
    
    ).
  • Initiate reaction by adding 100 µL of Membrane suspension (~10-20 µg protein/well).

  • Incubate for 90 minutes at 4°C (or 25°C, depending on desired kinetics; 4°C reduces degradation).

Step 3: Filtration (The Critical Step)

  • Pre-soak: Soak GF/B filters in 0.5% PEI for at least 60 minutes prior to harvesting. Note: This prevents the lipophilic "pentyl" tail of your compound from sticking to the filter, which would artificially lower the calculated affinity.

  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly filter the reaction mix.

  • Wash: Wash filters 3 times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

Step 4: Detection

  • Transfer filters to scintillation vials or add cocktail to filter plates.

  • Equilibrate for 6 hours (to extract radioligand from filter).

  • Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis & Interpretation

Calculation of and
  • Normalize Data: Convert CPM to % Specific Binding:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Binding. Fit using a non-linear regression (One-site competition model) in software like GraphPad Prism.

  • Cheng-Prusoff Correction: Calculate the inhibition constant (

    
    ):
    
    
    
    
    • 
       = Concentration of radioligand used (e.g., 1 nM).
      
    • 
       = Dissociation constant of the radioligand (determined previously, typically ~1-3 nM for PK11195).
      
Troubleshooting Matrix
ObservationProbable CauseSolution
High NSB (>30%) Ligand sticking to filters.Increase PEI concentration to 0.5% or add 0.1% BSA to assay buffer.
Steep Hill Slope (>1.2) Aggregation of ligand (micelle formation).Sonicate compound stocks; ensure DMSO < 1%; check solubility limit.
Low Total Binding Receptor degradation.Use fresh membranes; add protease inhibitors during prep.

References

  • Le Fur, G., et al. (1983). "Differentiation of peripheral benzodiazepine binding sites from the central type." Life Sciences, 32(16), 1849-1856.

  • Gavish, M., et al. (1999). "Enigma of the peripheral benzodiazepine receptor." Pharmacological Reviews, 51(4), 629-650.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Venneti, S., et al. (2006). "PK11195, a peripheral benzodiazepine receptor ligand, binds to activated microglia." Neurobiology of Disease, 23(1), 251-261.

Sources

"protocol for testing the antimicrobial activity of novel benzamides"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Novel benzamides, particularly those targeting the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z), represent a promising class of antimicrobials distinct from beta-lactams and aminoglycosides.[1][2] However, their lipophilic nature and specific mechanism of action require a tailored testing protocol. This guide outlines a validated workflow for assessing benzamide efficacy, moving from solubility optimization to mechanistic confirmation via microscopy.

Part 1: Compound Preparation & Solubility (The "Pre-Game")

The Challenge: Benzamides are often poorly soluble in aqueous media (Muller-Hinton Broth). Improper solubilization leads to microprecipitation, causing false negatives (compound not available to bacteria) or false positives (precipitate reading as turbidity).

Protocol: Solvent Standardization
  • Stock Preparation: Dissolve the benzamide derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • Solvent Tolerance Check:

    • Bacteria generally tolerate up to 2% DMSO, but sensitive strains (e.g., N. gonorrhoeae) may require <0.5%.

    • Rule: The final assay concentration of DMSO must remain ≤ 1% (v/v) .

  • Visual Validation: Before adding bacteria, dilute the compound in the growth medium. Hold up to a light source. If the solution is cloudy or has visible particulates, sonicate or warm (up to 37°C). If precipitation persists, a solubility limit has been reached; do not test above this concentration.

Part 2: Primary Screening (MIC Determination)

Methodology: Broth Microdilution (CLSI M07-A10 Standard) with Resazurin enhancement. Rationale: Visual turbidity is subjective. Benzamides can cause filamentation (cell elongation) without immediate lysis, sometimes creating a "hazy" well that looks like growth but is actually stasis. Resazurin (Alamar Blue) provides a metabolic readout, distinguishing bacteriostatic filamentation from active replication.

Experimental Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay density of 
    
    
    
    CFU/mL
    .
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of benzamide (2x concentration) to column 1.

    • Perform serial 2-fold dilutions across columns 1–10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media + Solvent only).

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Oxidized).

    • Pink/Fluorescent = Growth (Reduced by viable bacteria).

Data Visualization: MIC Plate Layout

MIC_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Microdilution cluster_2 Step 3: Readout Stock Benzamide Stock (100% DMSO) Dilution Serial 2-fold Dilution (Columns 1-10) Stock->Dilution Media CAMHB Media Media->Dilution Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Incubation Incubate 16-20h @ 35°C Dilution->Incubation Resazurin Add Resazurin (Blue Dye) Incubation->Resazurin Result Color Change? Resazurin->Result Pink Pink = Viable (MIC > Conc) Result->Pink Growth Blue Blue = Inhibited (MIC <= Conc) Result->Blue No Growth

Caption: Logical workflow for Resazurin-based MIC determination of benzamides.

Part 3: Secondary Screening (MBC & Time-Kill)

The Question: Is the benzamide bacteriostatic (inhibits growth) or bactericidal (kills)? Relevance: FtsZ inhibitors are often bacteriostatic at the MIC but may become bactericidal at 2x-4x MIC.

Protocol: Minimum Bactericidal Concentration (MBC)
  • Identify the MIC wells from Part 2.

  • Aliquot 10 µL from the MIC well, MIC x2, and MIC x4.

  • Spot onto Tryptic Soy Agar (TSA) plates.

  • Incubate 24 hours.

  • Definition: MBC is the lowest concentration reducing the initial inoculum by ≥99.9% (≤5 colonies from a

    
     start).
    
Protocol: Time-Kill Kinetics
  • Prepare tubes with benzamide at 1x, 2x, and 4x MIC. Include a Growth Control (no drug).

  • Inoculate to

    
     CFU/mL.
    
  • Sample 100 µL at T=0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions (PBS) and plate for colony counting.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: ≥3 log reduction.[3][4][5]

    • Bacteriostatic:[3] <3 log reduction.

Part 4: Mechanism of Action (The "Benzamide Signature")

Crucial Distinction: Generic toxins kill bacteria. Specific benzamides target FtsZ, preventing Z-ring formation.[1] This results in a specific phenotype: Filamentation . The bacteria continue to grow in length but cannot divide.

Protocol: Phenotypic Microscopy
  • Treat bacteria (e.g., S. aureus or E. coli) with 0.5x MIC of the benzamide for 4 hours.

  • Fix cells (optional) or view live on an agarose pad.

  • Staining: Use FM4-64 (Membrane stain) and DAPI (DNA stain).

  • Observation:

    • Untreated: Short rods/cocci.

    • Benzamide Treated: Extremely long filaments (rods) or ballooned cells (cocci) with multiple segregated chromosomes (DAPI spots) but no septa.

Mechanism Visualization

Mechanism cluster_pathway Cell Division Pathway Benzamide Benzamide Compound FtsZ Target: FtsZ Protein (Interdomain Cleft) Benzamide->FtsZ Binds GTPase GTPase Activity FtsZ->GTPase Inhibits/Stabilizes ZRing Z-Ring Assembly GTPase->ZRing Disrupts Dynamics Septum Septum Formation ZRing->Septum Fails Division Cell Division Septum->Division Blocked Outcome Filamentation / Cell Death Division->Outcome Result

Caption: Mechanism of Action: Benzamide interference with FtsZ leading to division failure.

Part 5: Safety Profile (Selectivity Index)

Requirement: A potent antimicrobial is useless if it kills mammalian cells at the same concentration. Calculation:


. Ideally, SI > 10.
Protocol: MTT Cytotoxicity Assay
  • Cells: HepG2 (Liver) or Vero (Kidney) lines. Seed at

    
     cells/well.
    
  • Treatment: Add benzamide (serial dilutions) for 24 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Mechanism: Mitochondrial reductase in live cells converts yellow MTT to purple formazan.[6][7]

  • Solubilization: Dissolve crystals in DMSO/Isopropanol.

  • Read: Absorbance at 570 nm.

Summary of Key Metrics

ParameterAssay TypeCritical ThresholdBenzamide Specifics
Potency MIC (Broth Microdilution)< 10 µg/mLUse Resazurin to avoid false reads from precipitation.
Lethality MBC / Time-Kill≥ 3 Log reductionFtsZ inhibitors are often static; high MBC/MIC ratio is common.
Mechanism MicroscopyFilamentationMust see elongation to confirm FtsZ targeting.
Safety MTT (Mammalian)SI > 10Lipophilicity often correlates with higher cytotoxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][8][9][10][11]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. [Link]

  • Kaul, M., et al. (2013). FtsZ-Targeting Benzamide Antibiotics: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. [Link]

Sources

Application Note: Integrated HPLC-MS Workflows for Small Molecule Drug Candidate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative

In the development of small molecule therapeutics (<900 Da), High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive tool for quantitation and structural elucidation. However, the transition from a "working method" to a "robust, validated asset" is often where development timelines stall.

This guide moves beyond basic operation to provide a mechanistic workflow for analyzing small molecule candidates. It integrates the latest regulatory expectations (ICH Q2(R2), FDA Bioanalytical Method Validation) with field-proven strategies to mitigate the two most common failures in LC-MS: Matrix Effects and Ion Suppression .

Experimental Design: The AQbD Approach

We utilize an Analytical Quality by Design (AQbD) strategy. Instead of trial-and-error, method parameters are selected based on the physicochemical properties of the drug candidate (analyte).

Workflow Logic: From Structure to Method

The following diagram illustrates the decision matrix for selecting ionization modes and column chemistries based on analyte properties (


 and LogP).

MethodDevFlow Analyte Analyte Properties (pKa, LogP, Solubility) Ionization Ionization Mode Analyte->Ionization Separation Column Chemistry Analyte->Separation ESI_Pos ESI (+) Basic/Polar Ionization->ESI_Pos Basic (Amine) ESI_Neg ESI (-) Acidic Ionization->ESI_Neg Acidic (Carboxyl) APCI APCI Neutral/Non-polar Ionization->APCI No Charge Site C18 C18 / C8 (General Purpose) Separation->C18 Mod. Hydrophobic HILIC HILIC (Polar/Metabolites) Separation->HILIC LogP < 0 Phenyl Phenyl-Hexyl (Aromatic Selectivity) Separation->Phenyl Pi-Pi Interaction

Figure 1: Decision tree for initial method conditions based on small molecule physicochemical properties.

Protocol 1: Robust Sample Preparation

Objective: Maximize recovery while minimizing phospholipid carryover, which causes ion suppression in subsequent runs.

Rationale

While Solid Phase Extraction (SPE) offers the cleanest extracts, Protein Precipitation (PPT) is the industry workhorse for high-throughput screening. The critical failure in PPT is insufficient removal of phospholipids. The protocol below uses a specific solvent ratio to crash proteins and solubilize lipids, preventing them from fouling the column.

Step-by-Step Methodology (Optimized PPT)
  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate or 1.5 mL centrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., Deuterated analog). Crucial: The IS compensates for matrix effects and injection variability.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) with 1% Formic Acid .

    • Why ACN? ACN precipitates proteins more efficiently than Methanol (MeOH).

    • Why Formic Acid? It disrupts protein-drug binding, increasing recovery.

  • Vortex: Mix aggressively for 2 minutes at 1500 RPM.

  • Centrifugation: Spin at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C. Cold temperature aids lipid precipitation.

  • Supernatant Transfer: Transfer 150 µL of supernatant to a fresh plate.

  • Dilution (The "Dilute-and-Shoot" Step): Add 150 µL of water (Milli-Q) to the supernatant.

    • Mechanism:[1] This matches the solvent strength to the initial mobile phase (approx. 50% organic), preventing "solvent effects" (peak broadening) during injection.

HPLC and MS Optimization

Mobile Phase Selection Guide

The choice of additive dictates ionization efficiency. Volatility is non-negotiable for MS health.

AdditiveIonization ModeApplicationMechanism
Formic Acid (0.1%) ESI (+)Basic Drugs (Amines)Provides protons (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) for

formation.
Ammonium Formate (5-10mM) ESI (+)General / PolarBuffers pH; improves peak shape for weak bases.
Ammonium Acetate (5-10mM) ESI (+/-)pH SensitiveVolatile buffer (pH ~6.8); aids deprotonation in ESI (-).
Acetic Acid ESI (-)Acidic DrugsMilder acid; sometimes preferred for negative mode sensitivity.
Mass Spectrometry Tuning (Triple Quadrupole)

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard.

  • Precursor Scan (Q1): Infuse pure standard (1 µg/mL). Identify the molecular ion (

    
    ).
    
  • Product Ion Scan (Q3): Fragment the precursor using Collision Induced Dissociation (CID).

  • Transition Selection: Select the most intense fragment for Quantifier (sensitivity) and a second fragment for Qualifier (specificity).

Protocol 2: Validation & Matrix Effect Assessment

Objective: Quantify "Trustworthiness" by calculating the Matrix Factor (MF) according to FDA/EMA guidelines. This protocol distinguishes between Recovery (RE) (extraction efficiency) and Matrix Effect (ME) (ion suppression/enhancement).[2]

The "Three-Set" Experimental Design

Prepare three sets of samples at Low and High QC concentrations (


 each).
  • Set A (Neat Standard): Analyte spiked into pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the supernatant.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (Standard sample prep).

Calculation Logic

The following diagram details how to derive the critical validation metrics from these three sets.

ValidationLogic SetA Set A: Neat Standard ME_Calc Matrix Effect (ME) % (B / A) * 100 SetA->ME_Calc PE_Calc Process Efficiency % (C / A) * 100 SetA->PE_Calc SetB Set B: Post-Extraction Spike SetB->ME_Calc RE_Calc Recovery (RE) % (C / B) * 100 SetB->RE_Calc SetC Set C: Pre-Extraction Spike SetC->RE_Calc SetC->PE_Calc

Figure 2: Calculation workflow for distinguishing extraction recovery from matrix-induced ionization effects.

Acceptance Criteria (FDA/ICH)
  • Matrix Factor (MF): Ideally ~1.0. Values <0.85 indicate suppression; >1.15 indicate enhancement.

  • IS-Normalized MF: The CV of the IS-normalized matrix factor calculated from 6 different lots of matrix should not exceed 15% .

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Signal Drift (decreasing) Source contamination or charging.Clean the ESI cone/capillary. Check divert valve timing (divert salt/waste).
Ghost Peaks (Carryover) Analyte sticking to injector/column.Switch needle wash to strong organic (e.g., ACN:IPA:Acetone). Use a "sawtooth" gradient wash.
Late Eluting Peaks Phospholipid buildup.Extend the high-organic wash step at the end of the gradient. Monitor transition m/z 184 (Phosphocholine).
Non-Linear Calibration Saturation of detector.Use a less sensitive isotope transition or dilute samples. Check for dimer formation

.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[3] Guideline on validation tests, accuracy, precision, and robustness. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[4] (2018). Definitive guide on bioanalytical standards, including matrix effect assessment. [Link][5]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][6][2][7][8][9][10][11][12] Note: This is the seminal paper establishing the Set A/B/C protocol described above.

Sources

"experimental design for preclinical evaluation of N-substituted benzamides"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preclinical Evaluation of N-Substituted Benzamides

Executive Summary & Strategic Context

N-substituted benzamides (e.g., sulpiride, amisulpride, remoxipride) represent a distinct class of "atypical" antipsychotics and prokinetics. Unlike phenothiazines or butyrophenones, their pharmacological value lies in their limbic selectivity —preferentially targeting dopamine D2/D3 receptors in the mesolimbic system while sparing the nigrostriatal pathways, thereby minimizing extrapyramidal symptoms (EPS).

However, the development of novel N-substituted benzamides faces two critical bottlenecks:

  • Blood-Brain Barrier (BBB) Permeability: The benzamide moiety is polar; N-substitution is the primary lever to modulate lipophilicity (

    
    ) without destroying receptor affinity.
    
  • Cardiotoxicity: This class carries a known liability for hERG channel inhibition (QT prolongation).[1]

This guide outlines a self-validating preclinical pipeline designed to filter compounds early for these specific failure modes.

The Evaluation Pipeline (Workflow)

The following workflow enforces a "fail-early" logic. We prioritize BBB permeability and hERG safety alongside affinity, rather than waiting for late-stage in vivo failures.

Preclinical_Pipeline cluster_InVitro Phase I: In Vitro Screening cluster_ADME_Tox Phase II: ADME & Safety cluster_InVivo Phase III: In Vivo Proof Synthesis Library Synthesis (N-Substituted Benzamides) Binding Target Engagement Radioligand Binding (Ki) (D2/D3 Receptors) Synthesis->Binding Selectivity Selectivity Screen (vs. D1, 5-HT2A) Binding->Selectivity Ki < 10 nM PAMPA CNS Access PAMPA-BBB Assay (Pe > 4.0 x 10^-6 cm/s) Selectivity->PAMPA High Selectivity hERG Cardiac Safety hERG Patch Clamp (IC50 > 10 µM) PAMPA->hERG Permeable PK Pharmacokinetics (Brain/Plasma Ratio) hERG->PK Safe Margin Efficacy Behavioral Model Amphetamine-Induced Hyperlocomotion PK->Efficacy Adequate Exposure

Figure 1: Strategic decision tree for benzamide evaluation. Note the placement of PAMPA and hERG prior to in vivo efficacy to prevent resource wastage on non-viable candidates.

Phase I: Target Engagement (Radioligand Binding)

For N-substituted benzamides, demonstrating high affinity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 nM) for D2/D3 receptors is the entry criteria. We utilize a competition binding assay using [³H]-Methylspiperone.
Protocol: D2 Receptor Competition Binding

Principle: Displacement of the high-affinity antagonist [³H]-Methylspiperone from membrane preparations of HEK-293 cells stably expressing human D2 receptors.

Materials:

  • Ligand: [³H]-Methylspiperone (0.2–0.5 nM final conc).

  • Non-specific Binding Control: (+)-Butaclamol (1 µM) or Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Membranes: hD2-HEK293 membrane fraction (10–20 µg protein/well).

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots on ice. Homogenize gently using a Polytron to ensure uniform suspension.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL Test Compound (7 concentrations, log-scale dilution).

    • 25 µL Radioligand ([³H]-Methylspiperone).

    • 150 µL Membrane suspension.[2]

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Note: Benzamides often have slower association kinetics than butyrophenones; equilibrium time is critical.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Data Analysis: Convert CPM to % Inhibition. Calculate


 using non-linear regression (4-parameter logistic fit).
Derive 

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.

Reference Data for Validation:

Compound Target Ki (nM) Selectivity (D2/D1)
Sulpiride D2 ~10 - 20 >100x
Raclopride D2 1 - 2 >1000x
Haloperidol D2 0.5 - 1.0 ~20x

| Clozapine | D2 | 150 - 200 | Low (Mixed) |

Phase II: The CNS Barrier Challenge (PAMPA-BBB)

The defining failure mode for N-substituted benzamides is poor BBB penetration due to the amide hydrogen bond donors. We use the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) as a high-throughput filter.

Protocol: PAMPA-BBB[4][5][6][7]

Mechanistic Insight: This assay mimics passive transcellular diffusion.[3] Since benzamides are substrates for P-glycoprotein (P-gp) efflux, this assay represents the best-case scenario for entry. If a compound fails PAMPA, it will not cross the BBB in vivo.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of the donor plate (top) with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dissolve test benzamides in DMSO, then dilute to 10 µM in Phosphate Buffered Saline (PBS), pH 7.4. Add 200 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the acceptor plate (bottom).

  • Sandwich & Incubate: Place donor plate on top of acceptor plate. Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV spectroscopy (if extinction coefficient is high).[4]

  • Calculation: Calculate Effective Permeability (

    
    ):
    
    
    
    

Interpretation:

  • 
     cm/s:  High CNS permeability (Proceed).
    
  • 
     cm/s:  Low CNS permeability (Reject or modify N-substitution to increase lipophilicity).
    

Phase III: In Vivo Efficacy (Behavioral Model)

If a compound binds D2 (


 nM) and crosses the BBB (

), it must be validated functionally. The Amphetamine-Induced Hyperlocomotion (AIH) model is the gold standard for detecting antipsychotic activity (dopamine antagonism).
Protocol: Amphetamine-Induced Hyperlocomotion

Rationale: Amphetamine triggers massive dopamine release in the striatum. D2 antagonists (like benzamides) should block the resulting hyperactivity.

Experimental Design:

  • Subjects: Male C57BL/6 mice (8-10 weeks), n=8-10 per group.

  • Groups:

    • Vehicle + Saline (Baseline)

    • Vehicle + Amphetamine (Positive Control)

    • Test Benzamide (Low Dose) + Amphetamine

    • Test Benzamide (High Dose) + Amphetamine

    • Reference (Sulpiride 20 mg/kg) + Amphetamine

Workflow:

  • Acclimatization: Place mice in open-field activity chambers for 30 minutes to habituate (reduce novelty-induced stress).

  • Pre-treatment: Administer Test Benzamide (IP or PO) 30–60 minutes prior to amphetamine challenge (time depends on PK

    
    ).
    
  • Challenge: Administer Amphetamine (2.5 mg/kg, IP).

  • Recording: Immediately record locomotor activity (total distance traveled) for 60–90 minutes using automated tracking software (e.g., EthoVision).

Signaling Pathway Visualization: The diagram below illustrates the mechanism by which N-substituted benzamides antagonize the D2 receptor to normalize cAMP levels and reduce motor output.

D2_Signaling cluster_Effect Benzamide Effect DA Dopamine (Amphetamine Induced) D2R D2 Receptor (Gi/o Coupled) DA->D2R Agonism Benzamide N-Substituted Benzamide Benzamide->D2R Antagonism (Blockade) Gi G-protein (Gi/o) Activation D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activity cAMP->PKA Motor Hyperlocomotion (Psychosis Model) cAMP->Motor Restoration of Normal Tone PKA->Motor Modulates

Figure 2: Mechanism of Action. Benzamides block the D2-mediated inhibition of Adenylyl Cyclase, normalizing downstream signaling in the presence of hyper-dopaminergic states.

Critical Troubleshooting & Optimization

  • The "Benzamide Shift":

    • Issue: Some benzamides show significantly lower affinity in standard buffers compared to physiological conditions due to sodium sensitivity.

    • Solution: Always include 120 mM NaCl in the binding buffer. Benzamides are sensitive to the receptor's conformational state (G-protein coupled vs. uncoupled).

  • hERG False Positives:

    • Issue: High lipophilicity (added to solve the BBB problem) often increases hERG inhibition.

    • Solution: Maintain a "Safety Index" (hERG

      
       / D2 
      
      
      
      ) of >30. If hERG is blocked, introduce polarity (e.g., a hydroxyl group) on the pyrrolidine/piperidine ring, a strategy used successfully in the development of Amisulpride .
  • Solubility:

    • Issue: N-substituted benzamides can be sparingly soluble at neutral pH.

    • Solution: For stock solutions, use DMSO.[5][6] For in vivo formulations, use a vehicle of 0.5% Methylcellulose or slightly acidic saline (pH 5.5) to aid dissolution of the basic nitrogen.

References

  • BenchChem. (2025).[7][8][9] Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Retrieved from

  • Strange, P. G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. Current Topics in Medicinal Chemistry. Retrieved from

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Retrieved from

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels, drug safety, and sudden cardiac death. Nature. Retrieved from

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol. Retrieved from

Sources

Application Note: Elucidating the Epigenetic Mechanism of Novel Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Inhibition to Chromatin Remodeling

Abstract & Introduction

Benzamide derivatives (e.g., Entinostat/MS-275, Mocetinostat) represent a distinct class of Histone Deacetylase (HDAC) inhibitors characterized by their high selectivity for Class I isoforms (HDAC 1, 2, and 3) and prolonged pharmacodynamic half-life compared to hydroxamates like Vorinostat.

Unlike pan-HDAC inhibitors, benzamides often lack the rapid cytotoxicity associated with off-target effects, relying instead on a specific epigenetic reprogramming event: the hyperacetylation of histones H3 and H4. This event relaxes chromatin structure, reactivating silenced tumor suppressor genes (notably CDKN1A/p21) to induce cell cycle arrest and subsequent apoptosis.

This guide outlines a validated, three-phase workflow to confirm this mechanism of action (MoA) for novel benzamide compounds, moving from cell-free biochemical validation to phenotypic confirmation.

Phase I: Biochemical Validation (Cell-Free)

Objective: Quantify the inhibitory potency (


) of the novel compound against purified HDAC isoforms using a fluorogenic activity assay.
Principles of the Assay

We utilize a two-step fluorogenic assay.[1] The substrate is an acetylated lysine-peptide conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC).[2]

  • Deacetylation: The HDAC enzyme removes the acetyl group.[3][4][5]

  • Cleavage: A developer solution (Trypsin) recognizes the deacetylated lysine and cleaves the peptide-fluorophore bond, releasing the fluorophore (AMC) which fluoresces upon excitation. Note: If the benzamide inhibits the HDAC, the acetyl group remains, Trypsin cannot cleave, and no fluorescence is generated.

Protocol: Fluorogenic HDAC Activity Assay

Materials:

  • Recombinant HDAC1 or HDAC3 (0.5 ng/µL)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (50 µM)

  • Reference Inhibitor: Entinostat (Positive Control)

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point dilution series of the novel benzamide in DMSO (Final DMSO concentration <1%).

  • Enzyme Incubation: Add 10 µL of diluted compound and 15 µL of HDAC enzyme solution to a black 96-well plate.

    • Expert Tip: Pre-incubate compound and enzyme for 15 minutes before adding substrate. Benzamides often exhibit slow-binding kinetics compared to hydroxamates; skipping this step can artificially inflate

      
       values.
      
  • Reaction Initiation: Add 25 µL of Substrate solution. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Trypsin Developer solution containing Trichostatin A (to stop the HDAC reaction immediately). Incubate for 15 minutes at room temperature.

  • Detection: Measure Fluorescence (Ex: 360nm / Em: 460nm).

Data Analysis: Calculation

Calculate % Activity relative to DMSO control. Fit data to a sigmoidal dose-response equation (variable slope).

Compound IDTargetIC50 (nM)Hill SlopeR² Value
Novel Benzamide-X HDAC145.2 -1.10.98
Novel Benzamide-X HDAC6>10,000N/AN/A
Entinostat (Control)HDAC1120.5-0.90.99

Phase II: Cellular Target Engagement (The Epigenetic MoA)

Objective: Confirm that enzymatic inhibition translates to intracellular histone hyperacetylation.

Critical Methodology: Acid Extraction vs. RIPA Lysis

Why this matters: A common error is using standard RIPA buffer for histone analysis. Histones are highly basic and bind tightly to DNA.[6] In standard lysis, they often pellet with the cellular debris or remain chromatin-bound, leading to poor Western Blot signals. The Solution: Acid extraction protonates the histones, solubilizing them while precipitating DNA and other proteins.[6]

Protocol: Acid Extraction of Histones

Materials:

  • Hypotonic Lysis Buffer (10 mM Tris pH 8.0, 1 mM KCl, 1.5 mM MgCl2)

  • 0.4 N H2SO4 (Sulfuric Acid)

  • 100% Trichloroacetic Acid (TCA) or Acetone

  • Neutralization Buffer (1.5 M Tris-HCl, pH 8.8)[7]

Step-by-Step Workflow:

  • Cell Treatment: Treat cells (e.g., MCF-7) with Benzamide-X (at

    
    ) for 24 hours.
    
  • Nuclei Isolation: Harvest cells, wash with PBS. Resuspend in Hypotonic Lysis Buffer. Incubate on ice for 10 min to swell cells. Dounce homogenize or vortex vigorously to break plasma membrane (nuclei remain intact). Spin at 3,000 x g for 5 min. Save the pellet (Nuclei).

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 (volume ratio 5:1). Incubate on a rotator at 4°C for 1 hour.

  • Clarification: Spin at 16,000 x g for 10 min. Save the Supernatant (contains Histones). Discard pellet (DNA/Debris).

  • Precipitation: Add TCA to supernatant (final 20%) or 10x volume of cold acetone. Incubate overnight at -20°C.

  • Wash & Resuspend: Spin max speed. Wash pellet with acetone. Air dry. Resuspend in water + Neutralization Buffer (check pH with litmus paper to ensure it is neutral/basic before loading on SDS-PAGE).

Western Blot Targets:

  • Primary Readout: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4.

  • Loading Control: Total Histone H3 (Do not use Beta-Actin; it is cytoplasmic and removed during nuclei isolation).

Phase III: Functional Phenotyping

Objective: Link chromatin remodeling to phenotypic outcome (Cell Cycle Arrest).

Protocol: Propidium Iodide (PI) Flow Cytometry

Benzamide inhibition of Class I HDACs typically triggers G0/G1 cell cycle arrest via p21 induction.

  • Fixation: Harvest treated cells. Wash PBS.[7] Fix in 70% cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining: Wash ethanol out with PBS. Resuspend in Staining Buffer:

    • PBS + 0.1% Triton X-100

    • RNase A (100 µg/mL) – Crucial to digest RNA so PI only stains DNA.

    • Propidium Iodide (50 µg/mL)

  • Acquisition: Incubate 30 min at 37°C. Analyze on Flow Cytometer (Linear scale for FL2/PE channel).

  • Gating Strategy: Use Pulse Width vs. Pulse Area to discriminate doublets. Doublets can mimic G2/M cells and falsify data.

Visualizing the Mechanism & Workflow

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the causality: Benzamide entry


 Zinc Chelation 

Epigenetic Remodeling

p21 Expression.

Benzamide_MoA Benzamide Novel Benzamide (Compound X) HDAC_Active HDAC Active Site (Class I Isoforms) Benzamide->HDAC_Active Enters Cell Zinc Zn2+ Ion Chelation HDAC_Active->Zinc Binds Ac_Accumulation Accumulation of Acetyl-Lysine (H3/H4) Zinc->Ac_Accumulation Inhibits Deacetylation Subgraph_Chromatin Chromatin Remodeling Chromatin_Relax Chromatin Relaxation (Euchromatin Formation) Ac_Accumulation->Chromatin_Relax Neutralizes + Charge Promoter Access to CDKN1A (p21) Promoter Chromatin_Relax->Promoter Exposes DNA Transcription Transcription of p21 (WAF1/CIP1) Promoter->Transcription Recruits Pol II Phenotype G0/G1 Cell Cycle Arrest Transcription->Phenotype Inhibits CDKs

Caption: The molecular cascade of benzamide-induced HDAC inhibition leading to transcriptional reactivation of tumor suppressors.[8]

Diagram 2: Experimental Validation Workflow

This diagram outlines the logical sequence of experiments described in this note.

Experimental_Workflow Step1 Step 1: Cell-Free Enzymatic Assay Step2 Step 2: Cellular Treatment (24h) Step1->Step2 Determine IC50 Decision Acid Extraction vs RIPA? Step2->Decision Flow Flow Cytometry: PI Staining Step2->Flow Parallel Sample RIPA RIPA Lysis (Standard) Decision->RIPA Poor Histone Yield Acid Acid Extraction (Optimized) Decision->Acid High Histone Yield WB Western Blot: Ac-H3 / Total H3 Acid->WB Validate Target WB->Flow Correlate Data

Caption: Validated workflow emphasizing the critical decision point of histone extraction methodology.

References

  • Bressi, J. C., et al. (2010).[5] Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142–3145.[5]

  • Shechter, D., Dormann, H. L., et al. (2007).[9] Extraction, purification and analysis of histones.[6][7][9][10] Nature Protocols, 2, 1445–1457.[9]

  • Knipstein, J., & Gore, L. (2011). Entinostat for the treatment of breast cancer.[11] Expert Opinion on Investigational Drugs, 20(11), 1577-1584.

  • Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 321(2), 202-208.

  • Rosato, R. R., et al. (2003). The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1. Cancer Research, 63(13), 3637-3645.

Sources

Troubleshooting & Optimization

"troubleshooting benzamide synthesis and purification"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Benzamide Synthesis & Purification

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for benzamide synthesis. This guide is structured to address the specific failure modes encountered in medicinal chemistry and drug development workflows. We move beyond basic textbook instructions to address the causality of experimental failure.

Module 1: Reaction Optimization (Synthesis)
Ticket #101: "My Schotten-Baumann reaction yield is consistently low (<40%)."

Diagnosis: The Schotten-Baumann method (Acyl Chloride + Amine) is robust, but low yields usually stem from a "race condition" between the amine nucleophile and water (hydrolysis).

Root Cause Analysis:

  • Hydrolysis Competition: Benzoyl chlorides are moisture-sensitive.[1] If your solvent (DCM, THF) is "wet" or the biphasic mixing is inefficient, water hydrolyzes the acyl chloride to benzoic acid before the amine can react.

  • Amine Protonation: The reaction generates HCl.[1] If the base (NaOH/TEA) is consumed too quickly or is insufficiently strong, the amine becomes protonated (

    
    ), rendering it non-nucleophilic.
    

The Fix (Protocol):

  • Step 1: Dissolve the amine in the organic solvent (DCM or EtOAc) first with 1.1 eq of base (e.g., Pyridine or TEA).

  • Step 2: Cool to 0°C. This slows the hydrolysis rate more significantly than the amidation rate.

  • Step 3: Add the benzoyl chloride dropwise.[2][3]

  • Step 4 (The Secret): If using a biphasic system (Water/DCM), add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1-5 mol%. This shuttles the hydroxide/base into the organic layer to neutralize HCl immediately without hydrolyzing the reagent.

Visualization: Schotten-Baumann Workflow

SchottenBaumann cluster_0 Critical Control Point Start Start: Reagents Mix Dissolve Amine + Base (Cool to 0°C) Start->Mix Add Add Acyl Chloride (Dropwise) Mix->Add Check Check pH > 8 Add->Check Monitor Exotherm Check->Add pH < 7 (Add more base) Quench Quench (Acid/Base Wash) Check->Quench Reaction Complete

Caption: Optimized Schotten-Baumann workflow emphasizing pH control and temperature management.

Ticket #102: "Which coupling agent should I use? EDC, DCC, or HATU?"

Diagnosis: Using the wrong coupling agent leads to racemization (if chiral centers are present) or difficult purification (urea byproducts).

Technical Guidance: Do not default to DCC. While cheap, the byproduct (DCU) is a nightmare to remove from benzamides.

Comparative Data Table:

Coupling AgentMechanism ClassBest Use CaseThe "Catch" (Troubleshooting)
EDC·HCl CarbodiimideStandard amide coupling; Water-soluble byproduct.Slower than HATU.[4] Requires HOBt to suppress racemization [1].
DCC CarbodiimideLarge scale, low cost.[4]Forms insoluble DCU urea.[4] Avoid unless product is soluble in ether (DCU is not).
HATU UroniumSterically hindered amines; Fast kinetics.Expensive. High risk of epimerization if base (DIPEA) is excess > 2 eq [2].
T3P Phosphonic AnhydrideLow epimerization; Green chemistry.Requires EtOAc/MeTHF. Excellent for scale-up but sensitive to steric bulk.
Module 2: Work-up & Isolation (The "Crude" Phase)
Ticket #201: "I used DMF as a solvent and I can't get it out." [5][6]

Diagnosis: DMF (Boiling point 153°C) does not rotovap off easily. Residual DMF prevents crystallization and ruins NMR spectra.

The Fix (LiCl Wash Protocol): Do not try to distill DMF off the crude oil; you will decompose your product. Use the LiCl Wash Method [3]:

  • Dilute reaction mixture with EtOAc (5x volume of DMF).

  • Wash organic layer with 5% Aqueous LiCl (3 times).

    • Mechanism:[1][2][7][8][9] DMF coordinates tightly to Lithium ions, pulling it into the aqueous phase.

  • Wash with Brine (1 time) to remove residual Lithium.

  • Dry over

    
    .
    
Ticket #202: "My product is oiling out instead of crystallizing."

Diagnosis: Benzamides are often high-melting solids, but impurities (unreacted amine or benzoic acid) depress the melting point, creating a "supersaturated oil."

Troubleshooting Steps:

  • The Scratch: Use a glass rod to scratch the interface between the oil and the solvent. This creates micro-abrasions that serve as nucleation sites.

  • The Seed: Add a single crystal of pure product (if available) or a structurally similar benzamide.

  • The Trituration: Add a non-solvent (like Hexane or Pentane) to the oil and sonicate. This pulls out the solvent keeping the oil liquid, forcing the solid to crash out.

Module 3: Purification & Characterization
Ticket #301: "Recrystallization vs. Flash Chromatography?"

Decision Logic: Benzamides are robust. Always attempt recrystallization first. It is scalable and gives higher purity than silica columns, which can sometimes cause "streaking" due to the amide's hydrogen bonding capability with silanols.

Recrystallization Solvent Guide:

  • Ethanol/Water: The "Gold Standard." Dissolve in hot ethanol, add hot water until cloudy, cool slowly.

  • Acetonitrile: Excellent for polar benzamides.

  • Toluene: Good for highly lipophilic benzamides.

Visualization: Purification Decision Tree

PurificationTree Crude Crude Benzamide State Physical State? Crude->State Solid Solid State->Solid Oil Oil / Gum State->Oil Recryst Recrystallization (EtOH/H2O) Solid->Recryst Triturate Triturate w/ Hexane Oil->Triturate CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Triturate->Solid Solidifies Column Flash Chromatography (DCM/MeOH + 1% TEA) Triturate->Column Remains Oil CheckPurity->Column <95% Pure

Caption: Decision logic for purifying benzamide derivatives based on physical state.

Ticket #302: "My column is streaking."

Diagnosis: Amides interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking).

The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:TEA). This neutralizes the silica surface sites, allowing the benzamide to elute as a sharp band.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Includes data on solvent removal). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

Sources

Technical Support Center: Optimizing N-Alkylation of Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: N-Alkylation Protocols & Troubleshooting Ticket ID: BNZ-ALK-OPT-01

Diagnostic Workflow: Select Your Reaction Pathway

Before modifying your current setup, identify the optimal pathway based on your substrate's constraints. Do not default to Sodium Hydride (NaH) unless necessary; it often leads to poor chemoselectivity (O- vs. N-alkylation).

ReactionSelector Start Substrate Analysis Primary Primary Amide (R-CONH2) Start->Primary Secondary Secondary Amide (R-CONHR') Start->Secondary MethodA Method A: Cs2CO3 / DMF (High Selectivity) Primary->MethodA Prevent Dialkylation AcidSensitive Base Sensitive? Secondary->AcidSensitive Scale Scale > 10g? AcidSensitive->Scale No MethodC Method C: PTC (TBAB) / Toluene (Green/Scalable) AcidSensitive->MethodC Yes (Mild) Scale->MethodA No (Lab Scale) Scale->MethodC Yes (Safety) MethodB Method B: NaH / THF (High Reactivity) MethodA->MethodB If Low Conversion MethodD Method D: Borrowing Hydrogen (Ru/Ir Cat + Alcohol)

Figure 1: Decision matrix for selecting N-alkylation conditions based on substrate type and scale.

Core Protocol: The "Cesium Effect" (High Selectivity)[1]

For most research-scale applications (mg to g), the use of Cesium Carbonate (


) is superior to NaH. This exploits the "Cesium Effect" , where the large ionic radius of 

allows for a "naked" amide anion, enhancing nucleophilicity while stabilizing the transition state for N-alkylation over O-alkylation.
Standard Operating Procedure (SOP-01)
  • Scope: Primary and Secondary Benzamides[1]

  • Selectivity: >95:5 (N:O)

ReagentEquivalentsRole
Benzamide 1.0Substrate
Alkyl Halide 1.1 - 1.2Electrophile (Bromides/Iodides preferred)

1.5 - 2.0Base (Promotes N-selectivity)
TBAI 0.1 (10 mol%)Catalyst (Finkelstein activation)
DMF or MeCN [0.2 M]Solvent (Polar Aprotic)

Step-by-Step:

  • Drying: Flame-dry glassware under

    
    . 
    
    
    
    is hygroscopic; grind it to a fine powder and dry in an oven (120°C) or under vacuum before use.
  • Solvation: Dissolve benzamide in anhydrous DMF (or Acetonitrile for easier workup).

  • Activation: Add

    
     and stir at RT for 30 mins to generate the amide anion.
    
  • Alkylation: Add the Alkyl Halide (and TBAI if using chlorides/bromides).

  • Reaction: Heat to 60°C. Monitor by LCMS.

    • Note: Avoid temperatures >80°C initially to prevent O-alkylation.

Troubleshooting Guide (FAQ)

Q1: I am observing significant O-alkylation (Imidate formation). Why?

Diagnosis: This is a classic Ambident Nucleophile issue. The amide oxygen is hard (high charge density), while the nitrogen is soft. Root Cause:

  • Hard Electrophiles: Using alkyl sulfonates (Triflates, Tosylates) or Sulfates favors Oxygen attack (Hard-Hard interaction).

  • Tight Ion Pairs: Small counter-ions (

    
    , 
    
    
    
    ) coordinate tightly to the Oxygen, sometimes directing alkylation there or failing to shield it effectively compared to
    
    
    .

Corrective Action:

  • Switch Leaving Group: Change from -OTf/-OTs to -I (Iodide) . The soft iodide favors attack by the softer Nitrogen (Soft-Soft interaction).

  • Change Solvent: Switch from THF to DMF or DMSO . Polar aprotic solvents solvate cations well, leaving the anion "naked" and more N-selective.

  • Protocol Switch: If using NaH, switch to the

    
     protocol  (See Section 2).
    
Q2: My reaction is stalled at 50% conversion. Adding more base doesn't help.

Diagnosis: Product Inhibition or Base Insolubility. Root Cause: The N-alkylated product is often less acidic than the starting material, but if you are using a weak base (


), the surface area might be "poisoned" by salt formation (

). Corrective Action:
  • Finkelstein Catalyst: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) . This converts your alkyl bromide/chloride to a more reactive iodide in situ.

  • Phase Transfer: If using non-polar solvents (Toluene), you must use a Phase Transfer Catalyst (TBAB or Aliquat 336) to shuttle the carbonate into the organic phase.

Q3: I am getting dialkylation (Tertiary Amide) when starting with a Primary Amide.

Diagnosis: Over-alkylation.[2][3] Root Cause: The N-monoalkylated product (


) is often more acidic and nucleophilic than the primary amide starting material (

) due to the inductive effect of the alkyl group (though this depends on the specific R group). Corrective Action:
  • Stoichiometry: Use a deficiency of alkyl halide (0.8 - 0.9 equiv) and recycle the starting material.

  • Solvent Control: Use a solvent that precipitates the mono-alkylated salt (less common).

  • Alternative Route: Reductive alkylation. Condense the amide with an aldehyde (using acid catalyst) to form an acyl-imine, then reduce with

    
     or hydrogenation. This guarantees mono-alkylation.[4]
    

Mechanism & Visualization

Understanding the transition state is critical for troubleshooting.

Mechanism Amide Benzamide (Resonance Stabilized) Anion Ambident Anion [N- vs O-] Amide->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS_N TS: N-Attack (Soft-Soft) Thermodynamic Product Anion->TS_N Cs+ Effect / Soft X- TS_O TS: O-Attack (Hard-Hard) Kinetic Product Anion->TS_O Li+/Na+ / Hard X- Electrophile Alkyl Halide (R-X) Electrophile->TS_N Electrophile->TS_O Product_N N-Alkyl Benzamide (Desired) TS_N->Product_N Product_O Imidate Ester (Undesired) TS_O->Product_O

Figure 2: Mechanistic divergence between N- and O-alkylation pathways.

Green & Scalable Alternatives (Advanced)

For process chemistry or sustainability mandates, avoid DMF/NaH.

Option A: Phase Transfer Catalysis (PTC)[6][7]
  • System: Toluene / Solid KOH or

    
     / TBAB (5-10 mol%).
    
  • Advantage: Toluene is easier to recover; avoids DMF waste disposal costs.

  • Mechanism: The Quaternary Ammonium salt (

    
    ) shuttles the hydroxide/carbonate into the toluene layer, reacting with the amide at the interface or in the bulk organic phase.
    
Option B: "Borrowing Hydrogen" (Catalytic Alkylation)
  • Reagents: Primary Alcohol (instead of Alkyl Halide) + Ru or Ir catalyst.[3]

  • Mechanism:

    • Catalyst dehydrogenates Alcohol

      
       Aldehyde.
      
    • Amide condenses with Aldehyde

      
       Acyl-imine.
      
    • Catalyst returns hydrogen to reduce Acyl-imine

      
       N-Alkyl Amide.
      
  • Benefit: Only byproduct is Water. Atom economical.

References

  • The Cesium Effect in N-Alkylation

    • Title

      
      -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[4][5][6]
      
    • Source:Chemistry – A European Journal / ResearchG
    • URL:

  • Phase Transfer Catalysis (Green Chemistry)

    • Title: Phase Transfer Catalysis Without Solvent.[7][8] N-Alkylation of Aromatic Carboxamides.

    • Source:Synthetic Communic
    • URL:

  • Microwave Assisted & Solid Support

    • Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.[9]

    • Source:MDPI (Molecules).
    • URL:

  • Borrowing Hydrogen Methodology

    • Title: Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.[1]

    • Source:Royal Society of Chemistry (Green Chemistry).
    • URL:

Sources

"improving the yield of N-methyl-N-pentyl-3-phenoxy-benzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-methyl-N-pentyl-3-phenoxy-benzamide

Ticket ID: #AMIDE-OPT-882 Subject: Yield Improvement & Troubleshooting for N-methyl-N-pentyl-3-phenoxy-benzamide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

You are encountering yield issues with N-methyl-N-pentyl-3-phenoxy-benzamide . This molecule presents specific challenges: it combines a lipophilic, flexible ether backbone (3-phenoxy) with a secondary aliphatic amine (N-methyl-N-pentylamine).[1][2] The resulting lack of hydrogen bond donors often results in an oil or low-melting solid , complicating isolation.

This guide prioritizes the Acid Chloride Method for maximum yield (>90%) and scalability, while providing the Coupling Reagent Method (HATU) for small-scale discovery.[2]

Part 1: The "Gold Standard" Protocol (Acid Chloride Route)

Recommended for scale-up (>1g) and maximum yield.[1][2]

The Logic: Direct coupling with carboxylic acids is often sluggish for secondary amines due to steric bulk. Converting the acid to an acid chloride (


) creates a highly electrophilic species that drives the reaction to completion, provided moisture is rigorously excluded.
Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
3-Phenoxybenzoyl chloride Electrophile1.0Freshly prepared or distilled.[1][2] Hydrolyzes rapidly in wet air.
N-methyl-N-pentylamine Nucleophile1.1 - 1.2Slight excess ensures complete consumption of the acid chloride.[1][2]
Triethylamine (TEA) Base (Scavenger)2.0 - 2.5Neutralizes HCl.[1][2] Must be dry (distilled over CaH2 or KOH).[2]
DCM or Toluene Solvent[0.2 M]Anhydrous.[2] DCM for ease of workup; Toluene for cleaner kinetics.
DMAP Catalyst0.05Optional. Nucleophilic catalyst to accelerate sluggish amines.
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ).
    
  • Solvation: Dissolve N-methyl-N-pentylamine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool to 0°C .

    • Critical Control Point: The reaction is exothermic. Starting cold prevents impurity formation (dimerization).[2]

  • Addition: Dissolve 3-phenoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add dropwise to the amine solution over 15–30 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately. This is a sign of success.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Pull an aliquot for TLC/LC-MS.[1][2] If acid chloride remains, add 0.1 equiv of amine.

  • Workup (The "Yield Saver"):

    • Quench with water.[3]

    • Wash Organic Layer: 1M HCl (removes excess amine/TEA)

      
      Sat.[2] 
      
      
      
      (removes unreacted acid)
      
      
      Brine .[2]
    • Dry over

      
      , filter, and concentrate.[2][4]
      

Part 2: Visualizing the Workflow

The following diagram outlines the critical decision paths for synthesis and purification.

AmideSynthesis Start Start: 3-Phenoxybenzoic Acid Activation Activation Strategy? Start->Activation RouteA Route A: Acid Chloride (SOCl2 / Oxalyl Chloride) Activation->RouteA Scale > 1g RouteB Route B: Coupling Agent (HATU / DIPEA) Activation->RouteB Scale < 100mg Reaction Reaction: Add N-methyl-N-pentylamine (0°C -> RT, Dry Solvent) RouteA->Reaction RouteB->Reaction Check QC: Conversion > 95%? Reaction->Check Check->Reaction No (Add Catalyst/Time) Workup Workup: Acid/Base Wash Remove excess amine/acid Check->Workup Yes Purification Purification Decision Workup->Purification ColChrom Column Chromatography (DCM/MeOH or Hex/EtOAc) Purification->ColChrom Standard Distill High Vac Distillation (If Product is Oil) Purification->Distill Large Scale / Oil Final Final Product: N-methyl-N-pentyl-3-phenoxy-benzamide ColChrom->Final Distill->Final

Caption: Decision matrix for the synthesis and purification of N-methyl-N-pentyl-3-phenoxy-benzamide.

Part 3: Troubleshooting & FAQs

Q1: I am getting a low yield (<50%). Where did the product go?

  • Diagnosis A (Hydrolysis): If you used the acid chloride route, moisture likely hydrolyzed your reagent back to the carboxylic acid before it reacted with the amine.

    • Fix: Ensure your solvent (DCM) is anhydrous.[2] If using old benzoyl chloride, distill it first or add a drop of DMF and excess oxalyl chloride to regenerate it in situ.

  • Diagnosis B (HCl Stalling): If you didn't use enough base (TEA/DIPEA), the HCl generated protonates your amine (N-methyl-N-pentylamine), rendering it non-nucleophilic.[1][2]

    • Fix: Ensure at least 2.0 equivalents of base are present.

Q2: The product is a viscous oil, not a solid. How do I recrystallize it?

  • The Science: This molecule has a "floppy" pentyl chain and an N-methyl group, removing the N-H donor required for strong hydrogen bonding. It is expected to be an oil or low-melting solid.[1][2]

  • Fix: Do not attempt standard recrystallization.

    • Column Chromatography: Use Hexane:Ethyl Acetate (start 90:10, gradient to 70:30).

    • High Vacuum Drying: Dissolve the oil in a small amount of DCM, transfer to a vial, evaporate, and keep under high vacuum (<1 mbar) for 24 hours to remove trapped solvent.

Q3: My NMR shows a "double" set of peaks. Is it impure?

  • Analysis: Likely Rotamers . Tertiary amides (like this one) have restricted rotation around the C-N bond.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, your product is pure. If they remain distinct, you have an impurity.

Q4: Can I use HATU instead of Acid Chloride?

  • Yes, but with caveats. HATU is excellent for small scales but expensive.

  • Protocol: Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (3.0 eq) in DMF.[2] Stir 5 min, then add Amine (1.1 eq).

  • Warning: Removing the urea byproduct (from HATU) can be difficult if the product is also an oil. The Acid Chloride route provides a cleaner workup (just water-soluble salts).[2]

Part 4: References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

    • Context: Comprehensive review of amide coupling reagents and mechanisms.

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link[1][2]

    • Context: Analysis of atom economy and yield optimization, supporting the preference for acid chlorides in scale-up.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.). Oxford University Press.

    • Context: Authoritative grounding for Nucleophilic Acyl Substitution mechanisms and Schotten-Baumann conditions.[1][2]

  • Org. Synth. Coll. Vol. 1 (1941).[2] Benzoyl Chloride.[4][6] p. 147.[4] Link[1][2]

    • Context: Foundational protocol for handling and generating benzoyl chloride derivatives.

Sources

Technical Support Center: High-Throughput Screening (HTS) Data Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the HTS Data Integrity Support Center. In high-throughput screening, "hits" are easy to find; leads are hard to validate. A significant portion of primary screening hits (often >90%) are false positives arising from compound interference, assay artifacts, or systematic errors.

This guide provides a rigorous troubleshooting framework to distinguish true biological activity from artifacts. We focus on three critical failure modes: Colloidal Aggregation , PAINS (Pan-Assay Interference Compounds) , and Signal Interference .

Section 1: Compound-Specific Interference

Q: I have a high hit rate (>2%), but the compounds show flat Structure-Activity Relationships (SAR). What is happening?

Diagnosis: You are likely dealing with Colloidal Aggregators .[1] Many small molecules, at micromolar concentrations, self-associate into colloidal particles (100–1000 nm). These colloids sequester enzymes and proteins on their surface, causing non-specific inhibition.[1][2][3] This is the single most common cause of false positives in biochemical assays.

Key Indicators of Aggregation:

  • Steep Hill Slopes: Dose-response curves often have Hill coefficients > 2.0.

  • Flat SAR: Minor chemical changes do not affect potency (the "flat SAR" phenomenon).

  • Assay Promiscuity: The compound inhibits unrelated enzymes (e.g., kinase, protease, and beta-lactamase).

Troubleshooting Protocol: The Detergent-Based Counter-Screen To validate if a hit is an aggregator, you must run a detergent-sensitivity test. Colloids are sensitive to non-ionic detergents, whereas true 1:1 ligand binding is usually detergent-insensitive.

Protocol Steps:

  • Select a Reporter Enzyme: Use AmpC

    
    -lactamase (highly sensitive to aggregation) or your primary target if applicable.
    
  • Preparation: Prepare two parallel assay plates.

    • Plate A (No Detergent): Buffer + Enzyme + Compound.[1]

    • Plate B (With Detergent): Buffer + 0.01% Triton X-100 (or 0.05% Tween-20) + Enzyme + Compound.

  • Incubation: Incubate for 5–10 minutes. Note: Aggregation is time-dependent.

  • Measurement: Add substrate and measure activity.

  • Analysis:

    • If

      
       shifts significantly (>3-fold increase) or inhibition disappears in Plate B, the compound is likely an aggregator.
      
    • If

      
       remains constant, the mechanism is likely specific binding.
      

AggregationMechanism cluster_0 Normal State cluster_1 Pathological State (Aggregation) Monomer Monomer (Active Ligand) Target Target Protein Monomer->Target Specific Binding (True Positive) Colloid Colloidal Particle (Micromolar Conc.) Monomer->Colloid Self-Association (> CAC) Sequestered Protein Adsorbed (Inhibited) Colloid->Sequestered Non-specific Sequestration Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts Colloid

Figure 1: Mechanism of false-positive inhibition via colloidal aggregation. Detergents disrupt the colloid, restoring enzyme activity.[2]

Q: My hit list contains Rhodanine and Toxoflavin derivatives. Should I proceed?

Diagnosis: These are classic PAINS (Pan-Assay Interference Compounds) .[4] PAINS are compounds that contain substructures known to interfere with multiple assay formats via mechanisms like redox cycling, covalent modification, or metal chelation.[5][6] They are "frequent hitters" that rarely progress to drug candidates.

Action Plan:

  • In Silico Filter: Run your hit list against the Baell & Holloway PAINS filters .

  • Visual Inspection: Look for "red flag" moieties:

    • Rhodanines

    • Phenolic Mannich bases[5]

    • Quinones / Catechols (Redox cyclers)

    • Ene-rhodanines[5]

  • Orthogonal Validation: If you must pursue a PAINS compound, you are required to demonstrate specific binding via a biophysical method (e.g., SPR, NMR) that does not rely on the primary assay readout.

Section 2: Signal & Reporter Artifacts

Q: We are using a Luciferase reporter, and the hits look potent. How do we rule out reporter interference?

Diagnosis: Luciferase inhibitors or stabilizers. Compounds can inhibit the luciferase enzyme itself (acting as a "hit" in an inhibition assay) or stabilize it (acting as a "hit" in an activation assay), independent of the biological pathway of interest.

Troubleshooting Protocol: The "Spike-In" Counter-Screen

  • Setup: Use the same cell line or lysate used in the primary screen.

  • Constitutive Expression: Transfect a plasmid expressing Luciferase under a constitutive promoter (e.g., CMV), or add purified Luciferase enzyme directly to the lysate.

  • Treatment: Add the test compound after the biological stimulation would normally occur, or directly to the purified enzyme.

  • Readout: Measure luminescence.

  • Interpretation:

    • If luminescence decreases compared to DMSO control, the compound inhibits Luciferase directly (False Positive).

    • If luminescence is unaffected, the compound likely modulates the upstream pathway (True Positive).

Q: How do I correct for compound autofluorescence in a fluorescence intensity assay?

Diagnosis: Spectral overlap. Many library compounds fluoresce in the blue/green region (excitation 350-480 nm), overlapping with common fluorophores like FITC or GFP.

Correction Strategies:

  • Kinetic Reads: Measure fluorescence before adding the enzyme/stimulus and after. Subtract the "Time 0" fluorescence (compound only) from the final read.

  • Red-Shifted Dyes: Switch to fluorophores with excitation > 600 nm (e.g., Alexa Fluor 647, Cy5), where few small molecules autofluoresce.

  • Dynamic Background Subtraction:

Section 3: Systematic & Environmental Variables

Q: The outer wells of my 384-well plate consistently show higher inhibition. Is this biology?

Diagnosis: Edge Effects (Evaporation or Thermal Gradients). Wells on the perimeter of the plate evaporate faster, concentrating reagents and compounds, which alters kinetics and signal intensity.

Mitigation & Correction:

  • Physical Mitigation:

    • Use "dummy" wells: Fill the outer perimeter (Rows A/P, Cols 1/24) with buffer only. Do not use them for data.

    • Use gas-permeable seals that reduce evaporation.

  • Retrospective Correction (Spatial Normalization):

    • Apply a smoothing algorithm (e.g., B-score or Loess normalization) to correct for row/column trends.

    • Do not rely solely on Percent of Control (POC) if the controls themselves are subject to edge effects.

Q: Is my assay robust enough for screening? How do I interpret the Z-Factor?

Diagnosis: Statistical Assay Validation. The Z-factor (or Z') measures the separation between your positive and negative controls.[7]

Interpretation Guide:

Z-Factor Value Interpretation Action Required
1.0 Ideal (Theoretical) None.
0.5 ≤ Z < 1.0 Excellent Proceed to screening.
0.0 ≤ Z < 0.5 Marginal Optimization recommended. High false positive/negative risk.

| Z < 0.0 | Unacceptable | Stop. Do not screen. Signal window overlaps with noise. |

Formula:



Where 

is standard deviation and

is the mean of positive (p) and negative (n) controls.

Visual Workflow: Hit Triage Strategy

HitTriage Start Primary Screen Hits Filter1 In Silico Filter (PAINS / Frequent Hitters) Start->Filter1 Decision1 Passes Filters? Filter1->Decision1 Exp1 Counter-Screen 1: Detergent Sensitivity (Aggregators) Decision1->Exp1 Yes Discard Discard / Flag Decision1->Discard No Decision2 Sensitive to Detergent? Exp1->Decision2 Exp2 Counter-Screen 2: Signal Interference (e.g., Luciferase Spike-in) Decision2->Exp2 No Decision2->Discard Yes Decision3 Interferes with Signal? Exp2->Decision3 Orthogonal Orthogonal Assay (Different Biophysical Principle) Decision3->Orthogonal No Decision3->Discard Yes Valid Validated Lead Orthogonal->Valid Confirmed Orthogonal->Discard Not Confirmed

Figure 2: Step-by-step triage workflow to filter out false positives before lead optimization.

References

  • Baell, J. B., & Holloway, G. A. (2010).[4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4][8] Journal of Medicinal Chemistry. [Link]

  • Shoichet, B. K. (2006).[9] A detergent-based assay for the detection of promiscuous inhibitors.[1][3] Nature Protocols. [Link]

  • Auld, D. S., et al. (2017).[10] Assay Interference by Aggregation.[10][11][12][13] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[12][14][15][16][17] [Link]

  • Coussens, N. P., et al. (2016). Interferences with Luciferase Reporter Enzymes.[10][11][12][16][18] Assay Guidance Manual [Internet]. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual [Internet]. [Link]

Sources

Technical Support Center: Refining Cell-Based Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Assay Optimization Hub. Role: Senior Application Scientist Objective: To transition your workflow from "variable observation" to "consistent quantification."

This guide addresses the root causes of assay variability. It is not a list of basic steps but a technical deep-dive into the causality of experimental failure. We focus on three critical vectors: Biological Integrity , Thermodynamic/Physical Consistency , and Statistical Validation .

Part 1: Biological Integrity & Pre-Assay Variables
Q: My assay results drift significantly between experiments despite identical conditions. Is "passage number" really that critical?

A: Yes, but not just because the cells are "old." The Mechanism: High passage numbers introduce phenotypic drift —a divergence in gene expression, receptor density, and metabolic rate compared to the parental line. For example, Caco-2 cells show increased GFP reporter expression at high passage, while MCF7 cells show decreased expression [1].[1] This alters the stoichiometric relationship between your drug and its target.

The Protocol (Self-Validating System): Do not rely on a simple counter. Implement a Master/Working Bank System :

  • Master Cell Bank (MCB): Freeze 20+ vials of low-passage (p3-p5) cells.

  • Working Cell Bank (WCB): Thaw one MCB vial, expand for 3 passages, and freeze 20+ vials (WCB).

  • Assay Execution: Thaw a WCB vial. Use it for a maximum of 5–10 passages (approx. 3–4 weeks) before discarding.

  • Validation: Perform a "bridge study" where you run your positive control on p5 and p20 cells side-by-side. If

    
     shifts by >2-fold, your passage limit is too high.
    
Q: I suspect contamination, but my media is clear. Could it still be affecting my signaling pathway?

A: Yes, likely Mycoplasma . The Mechanism: Unlike bacteria that cause turbidity, Mycoplasma are parasitic and compete for nucleosides and arginine. This depletes nutrients required for cell proliferation and can alter signal transduction pathways (e.g., MAP kinase) without visible signs [2].

Troubleshooting Action:

  • Immediate: Quarantine the incubator.

  • Diagnostic: Run a PCR-based detection assay (e.g., Lonza MycoAlert or similar). DAPI staining is less sensitive and can be misinterpreted.

  • Policy: Mandatory testing every 2 weeks or upon thawing new lines.

Part 2: Thermodynamic & Physical Consistency (Plate Effects)
Q: Why do my outer wells consistently show higher inhibition/signal than the center? (The "Edge Effect")

A: This is a thermodynamic artifact caused by evaporation and thermal gradients .[2] The Mechanism:

  • Evaporation: Outer wells evaporate faster, concentrating the media components and your test compound. A 10% volume loss can result in a >10% increase in effective compound concentration [3].

  • Thermal Gradient: When a cold plate enters a

    
     incubator, the outer wells warm up faster than the center. This creates a "convection current" that causes cells to settle unevenly (often clumping at the edges of the well), leading to contact inhibition or variable optical density [4].
    

The Solution (The "Thermal equilibration" Protocol):

  • Pre-Incubation: After seeding cells at Room Temperature (RT), leave the plate in the laminar flow hood for 30–60 minutes at RT before moving to the incubator. This allows cells to settle evenly before thermal gradients induce convection.

  • Vapor Barrier: Fill the unused perimeter wells (or the inter-well moats if available) with sterile water or PBS.

  • Breathable Seals: Use gas-permeable membranes rather than standard lids to reduce evaporation rates while maintaining gas exchange.

Part 3: Reagent Handling & Chemical Biology
Q: How much DMSO can I really use? My compound precipitates in aqueous media.

A: The "safe" limit is lower than you think. The Mechanism: While 0.5–1% is often cited, even 0.1% DMSO can alter membrane permeability and induce gene expression changes in sensitive lines (e.g., neuronal or stem cells) [5]. Furthermore, DMSO is hygroscopic; if your stock solution absorbs water from the air, the compound solubility decreases, leading to "micro-precipitation" that scatters light and causes false positives in optical assays.

Optimization Workflow:

  • Titration: Run a "Vehicle Only" dose-response (0.1% to 2% DMSO) to find the "No Observed Effect Level" (NOEL) for your specific readout.

  • Intermediate Dilution: Never pipette 100% DMSO stock directly into the cell well.

    • Bad:

      
       stock 
      
      
      
      
      
      media (Mixing is poor; local cytotoxicity occurs).
    • Good:

      
       stock 
      
      
      
      
      
      media (Intermediate plate)
      
      
      Transfer
      
      
      to assay plate.
Part 4: Statistical Validation (Z-Factor)
Q: My Z-Factor is 0.3. Is the assay usable?

A: For High-Throughput Screening (HTS), no . The Metric: The Z-factor measures the separation between your positive (signal) and negative (background) controls, accounting for variability [6].[3][4][5]



  • 
     : Ideal (impossible).[6]
    
  • 
     : Excellent assay.[3]
    
  • 
     : The separation band is too narrow relative to the noise; false positives/negatives are likely.
    

Troubleshooting Logic:

  • If

    
     (Window) is small:  Increase incubation time, increase cell density, or switch detection reagents (e.g., from colorimetric to luminescent).
    
  • If

    
     (SD) is high:  Address pipetting errors (use automated dispensing), cell clumping (use TrypLE instead of Trypsin), or lysis efficiency.
    
Visualizations
Figure 1: The "Cell-to-Data" Integrity Workflow

This workflow illustrates the critical control points where variability enters the system.

AssayWorkflow Thaw Thaw WCB Vial (Passage X) Expand Expansion (Max 3 weeks) Thaw->Expand QC_Bio QC: Viability >95% Mycoplasma (-) Expand->QC_Bio QC_Bio->Thaw Fail Seeding Seeding (RT Dwell 1hr) QC_Bio->Seeding Pass Treat Compound Addition (Intermed. Dilution) Seeding->Treat Adherence Readout Detection (Luminescence/Fluor) Treat->Readout Incubation Analysis Data Analysis (Z-Factor Calc) Readout->Analysis

Caption: Standardized workflow emphasizing the "RT Dwell" to prevent edge effects and Intermediate Dilution to prevent DMSO shock.

Figure 2: Troubleshooting Low Z-Factor (< 0.5)

A logic tree to diagnose whether the issue is Signal Strength or Process Variability.

ZFactorLogic Start Z-Factor < 0.5 CheckSD Check Standard Deviation (σ) of Controls Start->CheckSD HighSD High Variability (σ) CheckSD->HighSD High σ LowWindow Small Dynamic Range (μp - μn) CheckSD->LowWindow Low σ, Low Signal Pipetting Calibrate Pipettes / Use Automation HighSD->Pipetting Clumping Optimize Dissociation (TrypLE / Strainer) HighSD->Clumping Lysis Incomplete Lysis? Check Shaker Speed HighSD->Lysis Incubation Increase Incubation Time LowWindow->Incubation Reagent Switch Detection Mode (e.g., Abs -> Lum) LowWindow->Reagent Density Titrate Cell Density LowWindow->Density

Caption: Diagnostic logic for rescuing assays with poor statistical separation (Z-Factor < 0.5).

Key Quantitative Standards
ParameterRecommended RangeImpact of Deviation
Passage Number 5 – 20 (Cell type dependent)Phenotypic drift, altered

DMSO Conc.

(Ideal),

(Max)
Membrane toxicity, false positives
Z-Factor

High false discovery rate if lower
Edge Well Vol. 100% of working volume (Water/PBS)10-20% evaporation error if empty
RT Dwell Time 30 – 60 mins post-seeding"Ring effect" / uneven settling
References
  • MP Biomedicals. Mycoplasma Contamination: The Impact on Cell-Based Research and Applications.[Link]

  • BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating.[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening. [Link]

Sources

"troubleshooting poor reproducibility in pharmacological experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: "My Data Won't Replicate"

Status: Open Assigned Agent: Senior Application Scientist Priority: Critical

Welcome to the Reproducibility Crisis Center.

I am Dr. Aris, your Senior Application Scientist. You are here because your IC50s are shifting, your error bars are overlapping, or your dose-response curves look "wrong."

We do not rely on luck here. We rely on causality . Reproducibility is not about getting the exact same number twice; it is about the robustness of the system that generates that number. If you cannot predict how your system fails, you cannot trust when it succeeds.

Below are the four most common "Silent Killers" of pharmacological data, structured as a forensic investigation.

Module 1: The Reagent Integrity Check (Chemical Stability)

User Question: "My compound was active last month (IC50 = 10 nM), but now it’s showing 500 nM or no activity. I stored it in DMSO at -20°C. What happened?"

The Root Cause: DMSO Hygroscopicity & "Crash-Out" You are likely a victim of DMSO hydration . Dimethyl sulfoxide (DMSO) is aggressively hygroscopic.[1] It pulls moisture from the atmosphere immediately upon opening.

  • The Mechanism: At 40% relative humidity, 100% DMSO can absorb >6% water by volume within an hour in open microplate wells [1].[1]

  • The Consequence: Many lead compounds are lipophilic. As water content rises, the solvent power decreases. Your compound precipitates ("crashes out") of solution. You think you are dosing 10 µM, but the effective concentration is 0.5 µM. The rest is invisible dust at the bottom of the tube.

Troubleshooting Protocol: The Solubility Stress Test

StepActionWhy? (Causality)
1 Visual Inspection (The Tyndall Effect) Shine a laser pointer (red or green) through your DMSO stock. If you see a beam path (scattering), you have micro-precipitates. True solutions are optically clear.
2 Nephelometry Check If available, run a nephelometry scan. High scatter units = precipitation.
3 The "Spike" Control Spike your compound into the assay buffer at the highest test concentration without cells/enzyme. Centrifuge at high speed (10,000 x g) for 10 mins. Measure the concentration of the supernatant via HPLC/MS.
4 Single-Use Aliquots Never freeze-thaw DMSO stocks more than 3 times. Store in single-use aliquots to prevent atmospheric moisture entry.

Decision Logic: Compound Handling

CompoundLogic Start Compound Stock Check Visual Laser/Visual Inspection Start->Visual Clear Optically Clear Visual->Clear Cloudy Cloudy/Beam Visible Visual->Cloudy SolubilityTest Run Kinetic Solubility Assay (Buffer Spike + Centrifuge) Clear->SolubilityTest Action3 Discard Stock. Re-order Solid. Cloudy->Action3 ResultGood Supernatant = Target Conc SolubilityTest->ResultGood ResultBad Supernatant < 50% Target SolubilityTest->ResultBad Action1 Proceed to Bioassay ResultGood->Action1 Action2 Reformulate: Add Co-solvent or Cyclodextrin ResultBad->Action2

Figure 1: Decision logic for validating compound solubility before assay execution.

Module 2: The Biological Variable (Cellular Identity)

User Question: "My HeLa cells are responding differently than the HeLa cells in the paper I'm trying to reproduce."

The Root Cause: Genetic Drift & Imposters Biological systems are not static reagents.

  • Misidentification: Up to 50% of cell lines used in research are misidentified or cross-contaminated [2]. If you didn't authenticate them, you might be testing HeLa when you think you are testing HepG2.

  • Mycoplasma: This "stealth" bacteria alters metabolism, depletes arginine, and changes signal transduction without causing turbidity. It shifts IC50s by orders of magnitude [3].

Self-Validating Protocol: The "Identity Audit"

  • Step 1: STR Profiling (Mandatory).

    • Perform Short Tandem Repeat (STR) profiling.[2][3][4] Compare the result against the Cellosaurus or ATCC database.

    • Standard: A match < 80% indicates a different cell line or severe drift.

  • Step 2: Passage Number Limit.

    • Never exceed 20–30 passages. High passage numbers select for fast-growing, apoptosis-resistant sub-clones.

    • Data Check: Plot your positive control IC50 over time. If it drifts >3-fold, thaw a fresh vial.

Module 3: Assay Mechanics (Edge Effects & Pipetting)

User Question: "My 96-well plate heatmap looks like a picture frame. The outer wells are always higher/lower."

The Root Cause: The Edge Effect This is caused by evaporation and thermal gradients .[5]

  • Evaporation: The outer wells evaporate faster, concentrating the media components (salts, drugs). This causes osmotic stress and artificially increases potency [4].

  • Thermal Gradients: When a cold plate enters a warm incubator, the outer wells warm up first. If your enzymatic reaction is temperature-sensitive, the edge wells run faster than the center.

Troubleshooting Guide: Eliminating Plate Artifacts

TechniqueDescriptionEffectiveness
Dummy Wells Fill the entire perimeter (Rows A/H, Cols 1/12) with PBS or media. Do not use them for data.High (Reduces usable wells but saves data quality)
Pre-Incubation Allow the plate to sit at room temp for 20 mins after seeding to settle cells evenly (reduces "smile" effect).Medium
Breathable Seals Use gas-permeable tape instead of loose plastic lids to minimize evaporation rates.[6]High
Low-Evap Lids Use lids with condensation rings (e.g., Corning) that recycle moisture back into the well.[6]High
Module 4: Data Forensics (The Hill Slope)

User Question: "My dose-response curve is very steep. The Hill slope is -4.0. Is this a super-potent binder?"

The Root Cause: Stoichiometry & Artifacts In a standard ligand-receptor interaction (Law of Mass Action), the Hill slope should be near 1.0 (or -1.0 for inhibition).

  • Slope > 3.0 (Steep): This is rarely "positive cooperativity" in screening. It is usually a red flag for:

    • Compound Precipitation: The drug is soluble at low doses but crashes out at high doses, causing a sudden drop in signal (a "cliff" rather than a curve) [5].

    • Non-Specific Toxicity: The cells are dying abruptly due to membrane lysis, not target inhibition.

  • Slope < 0.5 (Shallow): Indicates negative cooperativity, multiple binding sites with different affinities, or a serial dilution error.

Visualizing the Error: Serial Dilution Mechanics A common cause of poor curves is carryover during serial dilution (not changing tips or insufficient mixing).

SerialDilution cluster_0 The Perfect Dilution cluster_1 The Mixing Error (Tip Carryover) Well1 Well 1 (100%) Well2 Well 2 (50%) Well1->Well2 Transfer Well3 Well 3 (25%) Well2->Well3 Transfer Err1 Well 1 (100%) Err2 Well 2 (Actual: 55%) Err1->Err2 Poor Mix Err3 Well 3 (Actual: 32%) Err2->Err3 Compound Clinging to Tip caption Figure 2: Propagation of mixing errors leads to shallow Hill slopes.

Figure 2: Propagation of mixing errors leads to shallow Hill slopes.

Corrective Action:

  • Change tips between every dilution step (or every 3 steps) to prevent carryover of high-concentration drug.

  • Mix 5-10 times (aspirate/dispense) at each step.

  • Use the "Sandwich" method: Place low concentrations in the middle of the plate and high concentrations at the edges? NO. Randomize or block-randomize your plate layout to decouple concentration from edge effects.

References
  • NCBI Assay Guidance Manual. "Compound Management and Integrity." National Center for Advancing Translational Sciences.[7][8][Link]

  • International Cell Line Authentication Committee (ICLAC). "Database of Cross-Contaminated or Misidentified Cell Lines." [Link]

  • Geraghty, R. J., et al. "Guidelines for the use of cell lines in biomedical research." British Journal of Cancer, 2014. [Link]

  • Lundholt, B. K., et al. "Simple and efficient method to minimize edge effect in cell-based high-throughput screens." Journal of Biomolecular Screening, 2003.[9] [Link]

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. [Link]

Sources

"strategies for scaling up the synthesis of a novel benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Strategies for Scaling Up Novel Benzamide Synthesis Assigned Specialist: Senior Application Scientist, Process Development

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely here because a benzamide synthesis that worked flawlessly on a 50mg scale in a scintillation vial is failing—or posing safety risks—at the 100g or 1kg scale.

Scaling a novel benzamide is rarely about "making the reaction work"; it is about mass transfer, heat removal, and economics . The strategies below prioritize Propanephosphonic Acid Anhydride (T3P) over traditional carbodiimides (EDC/DCC) due to its superior safety profile and ease of work-up, and 2-Methyltetrahydrofuran (2-MeTHF) as a high-performance, green solvent alternative to DCM.

Module 1: Reagent Selection & Reaction Engineering

Core Protocol: The T3P / 2-MeTHF System

Why this matters: Traditional reagents like HATU are cost-prohibitive at scale.[1] EDC/HOBt produces urea byproducts that are difficult to filter.[1] T3P (supplied as 50% w/w in EtOAc or 2-MeTHF) produces water-soluble byproducts, allowing for a simple liquid-liquid extraction work-up.[1]

Standard Operating Procedure (SOP-BZ-01)
  • Stoichiometry: Acid (1.0 equiv), Amine (1.1 equiv), Base (DIPEA/NMM, 2.5 equiv), T3P (1.2 equiv).

  • Solvent: 2-MeTHF (Preferred) or EtOAc.[1] Concentration: 5–8 volumes (L/kg).

Step-by-Step Workflow:

  • Charge the reactor with Carboxylic Acid, Amine, and 2-MeTHF.[1]

  • Cool the mixture to 0–5 °C. Critical: Lower temperature suppresses initial exotherms.

  • Add Base (DIPEA) slowly. Monitor internal temperature (IT); keep IT < 10 °C.

  • Dose T3P slowly over 1–2 hours.

    • Note: T3P is an anhydride; rapid addition causes heat spikes.[1]

  • Warm to 20–25 °C and age for 2–4 hours.

  • Quench with water (5 volumes).

  • Phase Cut: The product stays in the organic layer; T3P byproducts wash away in the aqueous layer.

Troubleshooting & FAQs

Q: My reaction stalls at 80% conversion. Should I add more T3P? A: Check your pH first. As the reaction proceeds, the formation of byproducts can lower the pH, protonating the amine and rendering it unreactive. Ensure the apparent pH (on wet pH paper) is >8. If low, add 0.5 equiv of base (NMM or DIPEA) before adding more T3P.[1]

Q: Why use 2-MeTHF instead of DCM? A: DCM (Dichloromethane) is strictly regulated and creates low-boiling emulsions during scale-up.[1] 2-MeTHF is derived from biomass, has a higher boiling point (80 °C), and separates cleanly from water, reducing processing time by up to 40% [1, 2].

Q: I see a new impurity at RRT 0.95. What is it? A: This is likely the epimer (if your acid is chiral) or a dimer .[1] While T3P has low epimerization risk compared to HATU, high temperatures (>40 °C) or excess base can trigger it. Verify your dosing temperature was strictly controlled [3].

Module 2: Thermal Safety & Exotherm Management

Critical Warning: Amide couplings are exothermic.[1] On a kilogram scale, the "Heat-Temperature-Reaction" loop can lead to thermal runaway if not managed [4].[1][2]

Visualizing the Safety Workflow

ExothermControl Start Start Dosing Reagent (T3P or Acid Chloride) Monitor Monitor Internal Temp (IT) vs. Jacket Temp (JT) Start->Monitor Decision Is Delta T (IT - JT) > 10°C? Monitor->Decision ActionStop STOP DOSING Increase Stirring RPM Decision->ActionStop YES (Risk) ActionContinue Continue Dosing Maintain Rate Decision->ActionContinue NO (Safe) ActionStop->Monitor Wait for Cool Down End Reaction Complete Isothermal Aging ActionContinue->End

Caption: Logic flow for controlling exothermic reagent addition. Never dose based on time; dose based on thermal response.

Troubleshooting & FAQs

Q: How do I calculate the Maximum Dosing Rate (MDR)? A: You must know the cooling capacity of your reactor (


). The heat generation rate (

) must never exceed

.
  • Rule of Thumb: For the first batch, set the dosing time to at least 2 hours .

  • Observation: If the jacket temperature bottoms out (min capacity) and internal temperature still rises, stop dosing immediately .

Q: I am using Thionyl Chloride (


) instead of T3P. Any specific risks? 
A:  Yes. 

releases

and

gas.[1] On a large scale, the off-gas rate can pressurize the vessel if the scrubber line is too narrow. Ensure your scrubber is sized for the maximum gas evolution rate, not just the average rate.

Module 3: Purification & "Oiling Out"

The Issue: At scale, chromatography is expensive.[3] Crystallization is preferred, but benzamides are notorious for "oiling out" (Liquid-Liquid Phase Separation, LLPS) before they crystallize [5].

The "Oiling Out" Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Milky emulsion forms upon cooling Metastable Zone Width (MSZW) exceeded; LLPS hit before nucleation.Seed at higher Temp. Add seeds 5–10°C above the oiling-out temperature.
Product is a sticky gum Impurities are lowering the melting point (MP depression).Solvent Switch. Change from non-polar (Heptane) to slightly polar (IPA/Water) or use 2-MeTHF/Heptane.[1]
Crystals are too fine (filtration issues) Nucleation was too rapid (crash cooling).[1]Temperature Cycling. Heat and cool the slurry 3x to Ostwald ripen the fines into larger crystals.
Visualizing the Crystallization Logic

Crystallization Soln Homogeneous Solution (High Temp) Cool Cool to Supersaturation Soln->Cool Check Observation? Cool->Check Oil Oiling Out / Emulsion Check->Oil Droplets Crystal Nucleation Observed Check->Crystal Solids Fix1 Reheat to Dissolve Add Seeds at High T Oil->Fix1 Intervention Fix2 Slow Cool (0.1°C/min) Fix1->Fix2 Fix2->Crystal

Caption: Strategy loop to resolve oiling out (LLPS) by seeding in the metastable zone.

Module 4: Impurity Control (Genotoxins)

The Risk: Unreacted anilines are often classified as Potential Genotoxic Impurities (PGIs) . Regulatory limits (ICH M7) are extremely low (often < 10 ppm) [6].[1]

Removal Strategies
  • Acid Wash (The Standard):

    • Anilines are basic.[1][3] Washing the organic layer (2-MeTHF) with 1M HCl or 10% Citric Acid converts residual aniline into its water-soluble salt (

      
      ), which partitions into the aqueous layer.
      
    • Tip: Repeat the wash twice.[1][4] A single wash is rarely sufficient for ppm-level clearance.[1]

  • Scavenging Resins:

    • If the product is acid-sensitive, use a polymer-supported isocyanate or sulfonic acid resin (e.g., Amberlyst 15). Stir the crude solution with 5–10 wt% resin for 2 hours, then filter.

Q: My benzamide is also basic. Won't HCl wash it away? A: It depends on the pKa.[1] Benzamides are significantly less basic (pKa ~ -1.[1]5) than anilines (pKa ~ 4.6).[1] A mild acid wash (pH 2–3, using Citric Acid) will protonate the aniline without touching the benzamide.

References

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Amide and Ester Suzuki-Miyaura Cross-Coupling.[1][5] ResearchGate. Link

  • Sigma-Aldrich. (2024).[1] Greener Solvent Alternatives: 2-MeTHF and CPME.[1] Sigma-Aldrich Technical Guides. Link

  • Dunetz, J. R., et al. (2011).[1][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

  • Stoessel, F. (2014).[1] Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Chemical Health & Safety.[1] Link

  • Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Technical Library.[1] Link

  • BenchChem. (2025).[1][7] Strategies to Reduce Impurities in Benzamide Synthesis. BenchChem Technical Support. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Biological Activity for a New Compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Initial "Hit" — Establishing True Biological Activity

In the landscape of drug discovery, the identification of a new chemical entity (NCE) with apparent activity against a biological target is a moment of profound potential.[1][2] However, this initial "hit" is merely the first step on a long and rigorous journey. The preclinical development process for an NCE involves extensive in vitro and in vivo studies to evaluate its pharmacological properties and potential toxicity before it can ever be considered for human trials.[1][2][3] The foundational pillar of this journey is the robust, multi-faceted validation of its in vitro biological activity.

Part 1: The Strategic Foundation — Assay Selection and Design

The choice of the primary assay is the most critical decision in the validation cascade, as it dictates the nature and quality of all subsequent data.[4] The selection process is not about choosing the "best" assay in a vacuum, but the most appropriate one for the specific biological question. The two main approaches are target-based drug discovery (TDD) and phenotype-based drug discovery (PDD).[5] TDD focuses on the direct interaction of a compound with a known target protein, while PDD assesses the compound's effect on the overall cellular system.[5]

Comparison of Primary Assay Philosophies: Biochemical vs. Cell-Based Assays
Assay TypePrincipleBest Suited ForKey AdvantagesCritical Limitations
Biochemical Assays Measures the direct effect of a compound on a purified biological target (e.g., enzyme, receptor) in an isolated, cell-free system.[4][5]Target engagement, enzyme kinetics, measuring binding affinity (KD, Ki), initial high-throughput screening (HTS).[4]High throughput, mechanistic clarity, low variability, direct measurement of target interaction.Lacks physiological relevance; does not account for cell permeability, metabolism, or off-target effects in a cellular context.
Cell-Based Assays Measures the effect of a compound on a specific cellular response or pathway within a living cell.[6]Mechanism-of-action studies, cytotoxicity, pathway analysis, phenotypic screening.[4][6]Higher physiological relevance, provides data on cell permeability and potential cytotoxicity.[6]More complex, higher variability, indirect measure of target engagement, susceptible to off-target effects.

Expert Insight: The causal choice between these formats depends on the stage of discovery. For a large-scale HTS campaign, a biochemical assay is often preferred for its scalability and direct target readout.[4] However, a promising hit from a biochemical screen must be rapidly transitioned to a cell-based assay. This is a critical step to confirm that the compound can cross the cell membrane and engage its target within the complex intracellular environment.

Decision Logic for Assay Selection

The following diagram illustrates a logical decision-making process for selecting the appropriate primary assay.

Assay_Selection_Logic start Start: Define Biological Question target_known Is the molecular target known and purified? start->target_known assay_type Select Assay Type target_known->assay_type Yes phenotypic Phenotypic Screen (e.g., High-Content Imaging) target_known->phenotypic No biochemical Biochemical Assay (e.g., Enzyme Activity, Binding) assay_type->biochemical Goal: Direct Target Engagement / HTS cell_based Cell-Based Assay (e.g., Reporter Gene, Viability) assay_type->cell_based Goal: Cellular Activity / MoA downstream Proceed to Validation Workflow biochemical->downstream cell_based->downstream phenotypic->downstream

Caption: Decision tree for primary assay selection.

Part 2: The Validation Workflow — A Self-Correcting Experimental Cascade

A single assay result is insufficient. A rigorous validation workflow is a multi-step process designed to build confidence in the compound's activity by systematically eliminating false positives and characterizing its behavior.

Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Specificity & Liability cluster_3 Phase 4: Mechanism of Action p1 Primary Screen (Single Concentration) p2 Dose-Response Curve (Determine IC50/EC50) p1->p2 Confirm initial 'hit' p3 Orthogonal Assay (Different detection method or principle) p2->p3 Eliminate assay-specific artifacts p4 Counter-Screen (Rule out non-specific activity) p3->p4 Confirm target specificity p5 Selectivity Profiling (Test against related targets) p4->p5 p6 Target Engagement & Pathway Analysis (Confirm compound binds target in cells) p5->p6 Elucidate biological mechanism end end p6->end Validated Lead Candidate

Caption: The four-phase in vitro validation workflow.

Phase 1: Hit Confirmation with Dose-Response

An initial hit from a single-point screen must be confirmed by generating a full dose-response curve.[7] This experiment measures the compound's effect over a range of concentrations, allowing for the calculation of key potency metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Why this is critical: A well-defined sigmoidal curve demonstrates a specific, concentration-dependent biological effect, which is a hallmark of a true drug-like molecule. A flat or irregular curve may indicate insolubility, cytotoxicity, or other artifacts.[8]

Phase 2: The Power of Orthogonal Validation

This is arguably the most important step in eliminating false positives. An orthogonal assay confirms the biological activity of the compound using a different detection method or experimental principle.[7][9] This ensures the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference).[10]

Comparison of Orthogonal Approaches for a Kinase Inhibitor

Primary AssayOrthogonal AssayRationale for Orthogonality
ADP-Glo™ (Luminescence) Measures kinase activity by detecting ADP production.Surface Plasmon Resonance (SPR) A biophysical, label-free method that directly measures the binding of the compound to the purified kinase.[11]Confirms direct physical interaction with the target, independent of enzyme activity. Rules out interference with the luciferase-based detection system.
Fluorescence Polarization (FP) Measures the displacement of a fluorescent tracer from the kinase active site.Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability in response to ligand binding within intact cells.Validates target engagement in a physiological, cellular context. It is independent of any fluorescent reagents or purified proteins.
High-Content Imaging (Cell-based) Measures inhibition of downstream substrate phosphorylation in cells via immunofluorescence.Western Blot Analyzes the phosphorylation state of the same downstream substrate in cell lysates.Uses a different antibody and detection system (chemiluminescence vs. fluorescence) to confirm the same biological endpoint, reducing the risk of antibody-related artifacts.
Phase 3 & 4: Specificity and Mechanism of Action (MoA)

Once activity is confirmed via two independent methods, the focus shifts to understanding specificity and mechanism.

  • Counter-Screens: These are used to identify compounds that interfere with the assay technology itself, such as inhibitors of the reporter enzyme (e.g., luciferase).[10]

  • Selectivity Profiling: The compound is tested against a panel of related targets (e.g., other kinases) to determine its selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.

  • MoA Studies: These experiments aim to prove that the compound's cellular effect is a direct result of engaging the intended target. This can involve techniques like CETSA, genetic knockdown of the target, or observing downstream pathway modulation.

Part 3: The Trustworthiness Pillar — Designing Self-Validating Experiments

Every single experiment must be a self-validating system. This is achieved through the rigorous and non-negotiable inclusion of proper controls.[12][13][14] Without controls, a result is uninterpretable.[12][15]

The Essential Controls for Any In Vitro Assay

Essential_Controls cluster_Controls Mandatory Controls Assay Experimental Assay (Cells + Test Compound) Result Result Assay->Result Neg_Ctrl Negative Control (Cells + Vehicle, e.g., DMSO) Defines 0% activity. Neg_Ctrl->Result Pos_Ctrl Positive Control (Cells + Known Activator/Inhibitor) Defines 100% activity. Pos_Ctrl->Result Blank Blank Control (Media/Buffer only) Measures background signal. Blank->Result Interpretation Interpretation Result->Interpretation Data Normalization & Interpretation Valid Valid Interpretation->Valid Controls Behave as Expected Invalid Invalid Interpretation->Invalid Controls Fail

Caption: The role of controls in ensuring data validity.

  • Negative (Vehicle) Control: This is typically the vehicle (e.g., DMSO) in which the compound is dissolved, added to the assay at the same concentration as the test compound. It establishes the baseline or 0% activity level.[13][16]

  • Positive Control: A known activator or inhibitor of the target/pathway. This control confirms that the assay system is working correctly and is capable of detecting the expected biological response.[12][13][14] If the positive control fails, the entire experiment is invalid.[12]

  • Blank Control: Contains all assay components except the biological material (e.g., cells or enzyme). This is used to measure and subtract the background signal from the instrumentation or reagents.[15]

Part 4: Protocol and Data Interpretation

Translating theory into practice requires meticulous execution and robust data analysis.

Example Protocol: Cell Viability/Cytotoxicity Assay (ATP-based)

This protocol describes a common method to assess a new compound's effect on cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.[17]

Objective: To determine the IC50 of "Compound X" on the HCT116 cell line.

Methodology:

  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well, white, clear-bottom plate.

    • Leave the outer perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of "Compound X" in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in culture medium to create a concentration range from 100 µM to 0.05 µM (final assay concentrations). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare controls:

      • Negative Control: Medium with 0.5% DMSO.

      • Positive Control: Medium with a known cytotoxic agent (e.g., 10 µM Staurosporine).

      • Blank: Medium only.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the appropriate wells in triplicate.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • ATP Detection (Luminescent Readout):

    • Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence of the Blank wells from all other wells.

  • Normalization:

    • The average signal from the Negative Control (vehicle) wells represents 100% viability (0% inhibition).

    • The average signal from the Positive Control wells represents 0% viability (100% inhibition).

    • Normalize the data for each compound concentration as a percentage of the negative control.

  • Curve Fitting: Plot the normalized data against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

  • Quality Control: Assay quality is often assessed using statistical parameters like the Z-factor (Z'). A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Table of Key Data Analysis Parameters

ParameterDescriptionSignificanceAcceptable Value
IC50 / EC50 The concentration of a compound that produces 50% of the maximal inhibitory or effective response.A quantitative measure of the compound's potency. Lower values indicate higher potency.Varies by target and compound series.
Hill Slope Describes the steepness of the dose-response curve.A slope of ~1 suggests a 1:1 binding interaction. Steeper or shallower slopes can indicate cooperativity or complex mechanisms.Typically between 0.7 and 1.5.
R² (R-squared) A statistical measure of how close the data are to the fitted regression line.Indicates the "goodness of fit" of the curve.> 0.95
Z-factor (Z') A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.Assesses the quality and reliability of an assay for screening purposes. Independent of the compound.0.5 to 1.0 (Excellent)

Conclusion: Building a Foundation of Irrefutable Evidence

Validating the in vitro biological activity of a new compound is a systematic process of evidence-building. It requires moving beyond a single experiment and embracing a multi-faceted workflow that incorporates dose-response analysis, orthogonal confirmation, and rigorous use of controls. By understanding the "why" behind each step—the causal logic of comparing biochemical and cellular systems, the necessity of eliminating artifacts through orthogonal methods, and the absolute requirement for controls to create a self-validating experiment—researchers can significantly increase the confidence and reproducibility of their findings.[18][19][20][21] This rigorous approach does not merely generate data; it builds an unshakeable foundation of scientific integrity, ensuring that only the most promising and well-characterized compounds advance in the arduous but vital quest for new medicines.

References

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Google Cloud.
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  • In vitro - in vivo correlation: from theory to applications. (2006, June 16). SciSpace.
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Reproducibility of Pharmacological Data for N-methyl-N-pentyl-3-phenoxy-benzamide: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the reproducibility challenges associated with N-methyl-N-pentyl-3-phenoxy-benzamide , a lipophilic benzamide derivative often encountered in high-throughput screening (HTS) campaigns for CNS targets (e.g., GlyT1, FAAH) or as a structural analog in structure-activity relationship (SAR) studies.

Due to the limited public pharmacological data for this specific N-pentyl analog, this guide focuses on the physicochemical validation and assay reproducibility required to generate reliable data, using the compound's structural properties to predict and mitigate common experimental artifacts.

Executive Summary

N-methyl-N-pentyl-3-phenoxy-benzamide presents a classic case of a "molecularly obese" probe—a compound with high lipophilicity (cLogP > 4.5) driven by the phenoxy and N-pentyl substituents.[1][2][3][4][5] While benzamide scaffolds are privileged structures in medicinal chemistry (e.g., Moclobemide , Bitopertin ), the specific N-pentyl substitution significantly reduces aqueous solubility compared to N-methyl or N-ethyl analogs.

Core Reproducibility Challenge: Data variability for this compound is rarely due to biological variance but rather colloidal aggregation , non-specific binding , and compound precipitation in aqueous assay buffers.

Part 1: Technical Profile & Reproducibility Challenges

The following table contrasts the theoretical properties of N-methyl-N-pentyl-3-phenoxy-benzamide with standard reference compounds to highlight the source of reproducibility issues.

Table 1: Physicochemical Comparison & Risk Profile
FeatureN-methyl-N-pentyl-3-phenoxy-benzamide Standard Benzamide Probe (e.g., 3-Phenoxybenzamide) Optimized Drug (e.g., Moclobemide) Impact on Reproducibility
cLogP ~4.8 - 5.2 (High Risk)~3.5 (Moderate)~1.7 (Low)High risk of false positives due to hydrophobic interactions.
Solubility (PBS) < 1 µM (Predicted)~50 µM> 1 mMCritical: Compounds often precipitate during serial dilution steps.
Aggregation Potential High (Critical Concentration < 5 µM)LowNegligibleAggregates sequester enzyme targets, leading to steep, artificial IC50 curves.
Membrane Permeability High (Passive Diffusion)ModerateHighGood for cell assays, but high non-specific binding to plasticware.

Key Insight: The "Pentyl" chain acts as a lipophilic anchor. In biochemical assays, this compound will partition into the plastic of microplates or form micelles, reducing the free concentration available to bind the target. This explains why IC50 values often shift by 10-100x between labs.

Part 2: Comparative Analysis (Alternatives)

When validating data for N-methyl-N-pentyl-3-phenoxy-benzamide, it is essential to benchmark against alternatives with known solubility profiles.

Alternative 1: N-Methyl-N-ethyl-3-phenoxy-benzamide (The "Soluble" Analog)
  • Advantage: The ethyl group reduces lipophilicity (cLogP ~3.8), improving solubility in assay buffers.

  • Use Case: Use this analog to differentiate specific binding from lipophilic artifacts. If the N-pentyl analog is 100x more potent than the N-ethyl analog, the activity is likely driven by specific hydrophobic pocket filling. If they are equipotent, the activity may be non-specific.

Alternative 2: Standard Reference Inhibitors (Target-Specific)
  • Advantage: Validated solubility and potency.

  • Use Case: Always run a positive control (e.g., Bitopertin for GlyT1 or URB597 for FAAH) alongside the N-pentyl analog. If the reference compound behaves normally but the N-pentyl analog shows high variability, the issue is compound-specific formulation.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every dataset involving N-methyl-N-pentyl-3-phenoxy-benzamide must be validated using the following self-validating workflows.

Protocol A: The "Detergent Sensitivity" Counter-Screen

Purpose: To rule out promiscuous inhibition caused by colloidal aggregation.

  • Prepare Assay Buffer: Standard buffer (e.g., 50 mM HEPES, pH 7.4).

  • Condition 1 (No Detergent): Run the dose-response curve (1 nM – 100 µM) in standard buffer.

  • Condition 2 (+ Detergent): Run the same dose-response curve in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-80 .

  • Analysis:

    • Reproducible Result: IC50 remains stable (within 2-3 fold). The compound is a true inhibitor.

    • Artifact Result: IC50 shifts dramatically (>10-fold) or activity disappears in the presence of detergent. This indicates the compound was forming aggregates that were disrupted by the detergent.

Protocol B: Solubility-Limited Dose Response

Purpose: To prevent "crashing out" during dilution.

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Verify clarity visually.

  • Intermediate Dilution: Do NOT dilute directly into aqueous buffer. Perform serial dilutions in 100% DMSO first.

  • Final Transfer: Transfer 1 µL of DMSO stock into 99 µL of assay buffer (1% DMSO final). Mix immediately and vigorously.

  • Validation: Measure light scattering (OD600) of the buffer immediately. Any increase in OD600 > 0.05 indicates precipitation.

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision tree for validating pharmacological data for lipophilic benzamides.

ValidationWorkflow Start Start: N-methyl-N-pentyl-3-phenoxy-benzamide Hit Validation CalcLogP Step 1: Calculate cLogP (Result: > 4.5) Start->CalcLogP DetergentScreen Step 2: Detergent Counter-Screen (+/- 0.01% Triton X-100) CalcLogP->DetergentScreen High Lipophilicity Risk Decision1 Does IC50 Shift > 10-fold? DetergentScreen->Decision1 Artifact Result: Aggregation Artifact (False Positive) Decision1->Artifact Yes TrueBinder Result: Specific Binder (Proceed to Step 3) Decision1->TrueBinder No Step3 Step 3: Solubility Limit Test (Light Scattering / OD600) TrueBinder->Step3 Decision2 Is OD600 > 0.05? Step3->Decision2 Precipitation Result: Compound Precipitation (Data Unreliable) Decision2->Precipitation Yes ValidData Result: Valid Pharmacological Data (Reproducible) Decision2->ValidData No

Caption: Logical workflow for distinguishing specific inhibition from aggregation or precipitation artifacts in lipophilic benzamide assays.

References
  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. Link (Seminal work on aggregation artifacts in pharmacology).

  • Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link (Foundational rules for solubility and LogP).

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Academic Press. Link (Protocols for solubility and physicochemical profiling).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link (Detailed mechanisms of assay interference for lipophilic compounds).

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Triangulating the Truth: Cross-Validation of Analytical Methods for a Novel Analyte

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Truth Gap" in Novel Analytes

In drug development, quantifying a novel analyte—whether a breakdown product, a fusion protein, or a downstream biomarker—presents a unique "black box" challenge. Unlike established assays (e.g., insulin or albumin) where certified reference materials exist, a novel analyte often lacks a "gold standard."

When you develop a Ligand Binding Assay (LBA) and it yields a concentration of 50 ng/mL, and an orthogonal LC-MS/MS method yields 30 ng/mL, which one is correct?

This guide moves beyond basic regulatory checkboxes. It details the cross-validation strategy required to triangulate the true concentration of a novel analyte. We will focus on the most common and contentious cross-validation scenario: LBA (The Workhorse) vs. Hybrid LBA-LC-MS/MS (The Challenger).

Strategic Framework: The Orthogonal Approach

To validate a novel analyte, you cannot rely on a single methodology. You must employ orthogonal cross-validation , comparing two methods based on fundamentally different physicochemical principles.

Method A: Ligand Binding Assay (LBA)[1][2][3][4]
  • Principle: Indirect detection via antibody-antigen interaction (e.g., ELISA, ECL).

  • The Risk: Cross-reactivity. The antibody may bind to precursors, metabolites, or soluble receptors, inflating the result.

  • The Benefit: Extreme sensitivity (pg/mL range) and high throughput.

Method B: Hybrid LBA-LC-MS/MS
  • Principle: Immuno-enrichment followed by tryptic digestion and mass spectral detection of a "signature peptide."

  • The Risk: Digestion efficiency variability and lower throughput.

  • The Benefit: Absolute molecular specificity. Mass spectrometry distinguishes the analyte from structurally similar metabolites that fool antibodies.

Comparative Performance Matrix
FeatureLBA (e.g., MSD/ECL)Hybrid LBA-LC-MS/MSImpact on Novel Analyte Data
Specificity Moderate (Reagent dependent)High (m/z & fragmentation)Crucial: MS confirms if LBA is measuring "total" vs. "active" forms.
Sensitivity High (<10 pg/mL)Moderate-High (50-100 pg/mL)LBA is preferred for low-abundance biomarkers.
Matrix Effects High (Hook effect, HAMA)Moderate (Ion suppression)Discordance often points to matrix interference in one method.
Throughput High (96/384 well)Low-MediumUse MS for validation subsets; use LBA for large clinical cohorts.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the technical workflow for the Hybrid LC-MS approach, which serves as the "truth-teller" in this comparison.

Diagram 1: The Cross-Validation Decision Logic

CrossValidationLogic Start Novel Analyte Detected MethodA Develop Method A (LBA) High Sensitivity Start->MethodA MethodB Develop Method B (LC-MS/MS) High Specificity Start->MethodB Compare Analyze Spiked QCs & Incurred Samples (n > 30) MethodA->Compare MethodB->Compare Stats Statistical Analysis (Bland-Altman / ISR) Compare->Stats Decision Concordance within 30%? Stats->Decision Pass PASS: Methods Validated Use LBA for routine study Decision->Pass Yes Fail FAIL: Discordance Detected Decision->Fail No RootCause Investigate Root Cause: 1. Metabolite Interference (LBA bias) 2. Digestion Efficiency (MS bias) 3. Calibration Reference Differences Fail->RootCause

Caption: Logic flow for cross-validating orthogonal methods. Discordance triggers a root-cause investigation rather than immediate failure.

Diagram 2: The Hybrid LBA-LC-MS/MS Protocol (The "Challenger")

HybridWorkflow Sample Sample (Plasma/Serum) Capture Immuno-Capture (Mag Beads + Ab) Sample->Capture Enrichment Wash Wash Step (Remove Matrix) Capture->Wash Purify Elute Elution & Denaturation Wash->Elute Digest Tryptic Digestion (Generate Peptides) Elute->Digest Proteolysis LCMS LC-MS/MS Analysis (MRM Detection) Digest->LCMS Quantitation

Caption: Workflow for Hybrid LBA-LC-MS/MS. This method isolates the analyte before digestion, bridging the sensitivity of LBA with the specificity of MS.

Experimental Protocol: The "Bridge" Study

To scientifically validate the novel analyte, you must perform a Bridge Study . This is not a full validation of both methods, but a targeted comparison using Incurred Samples (study samples from dosed subjects/animals), as spiked QCs often behave differently than endogenous analytes.

Step 1: Sample Selection
  • Spiked QCs: Prepare QCs at Low, Medium, and High concentrations in the same biological matrix.

  • Incurred Samples: Select at least 30-50 samples from a pilot study.

    • Crucial Requirement: Ensure samples span the full dynamic range of the assay. Including only high-concentration samples will mask sensitivity issues.

Step 2: Execution (Hybrid LC-MS/MS Protocol)

This protocol serves as the orthogonal check against a standard ELISA.

  • Bead Conjugation: Conjugate biotinylated capture antibody to Streptavidin-coated magnetic beads.

  • Capture: Incubate 50 µL of plasma with conjugated beads for 2 hours (Enrichment).

  • Wash: Wash 3x with PBST to remove unbound matrix proteins (removes suppression effects).

  • Elution/Denaturation: Elute with dilute acid; neutralize and add Rapigest™ or Urea to denature proteins.

  • Digestion: Add Trypsin (1:20 enzyme:substrate ratio) and incubate overnight at 37°C.

  • Cleanup: Acidify to stop digestion; perform Solid Phase Extraction (SPE) if necessary.

  • Analysis: Inject onto a C18 column coupled to a Triple Quadrupole MS. Monitor the specific transition (Precursor -> Product ion) of the unique signature peptide.

Step 3: Statistical Analysis (Bland-Altman)

Do not rely solely on correlation coefficients (


), as they are insensitive to constant bias. Use the Bland-Altman Difference Plot .
  • Calculate the mean of the two methods:

    
    [1]
    
  • Calculate the difference:

    
    
    
  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).[1][2][3]
  • Calculate Limits of Agreement (LoA): Mean Difference

    
    .
    

Data Interpretation & Acceptance Criteria

When analyzing a novel analyte, "passing" is defined by the Incurred Sample Reanalysis (ISR) criteria adapted for cross-validation.

Acceptance Criteria (FDA/EMA aligned)
  • Bias: The mean difference between methods should be

    
    .
    
  • Concordance: At least 67% of samples should have a percentage difference within

    
     of the mean.
    
Mock Data: Cross-Validation Results
Sample IDLBA Conc. (ng/mL)LC-MS Conc.[4] (ng/mL)% DifferenceInterpretation
S-001 105.098.0+6.9%Concordant
S-002 45.241.0+9.7%Concordant
S-003 12.58.1+42.7%Discordant (LBA Bias)
S-004 220.0215.0+2.3%Concordant
S-005 18.011.5+44.1%Discordant (LBA Bias)

Analysis of Mock Data: The data above shows concordance at high concentrations but discordance at the lower end (S-003, S-005).

  • Diagnosis: The LBA reads consistently higher than LC-MS at low levels.

  • Action: Refine the LBA blocking buffer or raise the LLOQ of the LBA method to exclude the non-linear region.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry.[5][6][8] [Link]

  • European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Aliri Bioanalysis. (2025).[4] Hybridization LC–MS vs LBA for oligonucleotide bioanalysis. [Link][4]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The substituted benzamides are a critical class of antipsychotic agents, distinguished by their selective affinity for the dopamine D2-like receptor family.[1][2] While compounds in this class share a common chemical scaffold, their clinical applications and side-effect profiles can vary significantly. This guide provides an in-depth comparison of the mechanism of action of Amisulpride, a versatile atypical antipsychotic, with its predecessor, Sulpiride.[3][4] We will explore the nuanced pharmacological differences that underpin Amisulpride's unique dose-dependent effects and provide detailed experimental protocols for researchers to validate these mechanisms in their own laboratories.[5][6]

The Core Target: Dopamine D2/D3 Receptors

The primary therapeutic action of benzamides like Amisulpride and Sulpiride is mediated through antagonism of dopamine D2 and D3 receptors.[7] These receptors exist in two key locations with opposing functions:

  • Postsynaptic Receptors: Located on the signal-receiving neuron. Blocking these receptors in brain regions like the mesolimbic pathway reduces the excessive dopaminergic activity associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[5]

  • Presynaptic Autoreceptors: Located on the dopamine-releasing neuron itself. These receptors function as a negative feedback mechanism; when activated by dopamine in the synapse, they inhibit further dopamine release.[8][9]

Amisulpride's unique clinical profile stems from its ability to differentially target these two receptor populations in a dose-dependent manner.[3][10]

Comparative Pharmacology: Amisulpride vs. Sulpiride

While both are selective D2/D3 antagonists, Amisulpride possesses a more refined pharmacological profile compared to Sulpiride.[4] Amisulpride is characterized as an atypical antipsychotic due to its selective affinity for receptors in limbic structures over the striatum, which is associated with a lower risk of extrapyramidal (motor) side effects.[11][12] Furthermore, Amisulpride has minimal to no affinity for serotonin, adrenergic, histamine, or cholinergic receptors, which contributes to a more favorable side-effect profile compared to many other antipsychotics.[5][11]

Key differences include:

  • Receptor Affinity: Amisulpride generally shows a higher affinity for D3 receptors compared to D2 receptors.[13][14]

  • Blood-Brain Barrier Penetration: Amisulpride has improved central nervous system (CNS) penetration compared to Sulpiride, which has low lipid solubility.[4][11]

  • Clinical Potency: Amisulpride is considered roughly twice as potent as Sulpiride.[2]

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
CompoundDopamine D2Dopamine D3Reference
Amisulpride 3.03.5[6]
Sulpiride 12017.5[13]

Note: Lower Ki values indicate higher binding affinity.

The Dose-Dependent Duality of Amisulpride

The most distinguishing feature of Amisulpride's mechanism is its dual action based on the administered dose.[5][10]

  • Low Doses (50-300 mg/day): At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[6][10] By inhibiting this negative feedback loop, it facilitates an increase in dopamine release and enhances dopaminergic transmission.[5][11] This mechanism is thought to underlie its efficacy in treating conditions characterized by dopaminergic hypoactivity, such as dysthymia and the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[3][6]

  • High Doses (400-1200 mg/day): At higher doses, Amisulpride occupies a significant number of postsynaptic D2/D3 receptors, particularly in the limbic system.[2][10] This action blocks excessive dopamine signaling, leading to its potent antipsychotic effect against positive symptoms.[11]

This dose-response relationship allows clinicians to tailor treatment to a patient's specific symptom profile.[10][15]

cluster_low Low Dose Amisulpride cluster_high High Dose Amisulpride PreSynaptic Presynaptic Neuron DA_vesicle Dopamine AutoR D2/D3 Autoreceptor DA_release Increased Dopamine Release AutoR->DA_release Leads to Amisulpride_low Amisulpride Amisulpride_low->AutoR Blocks PostSynaptic Postsynaptic Neuron PostR Postsynaptic D2/D3 Receptor DA_synapse Dopamine DA_synapse->PostR Signal Amisulpride_high Amisulpride Amisulpride_high->PostR Blocks AP_effect Antipsychotic Effect Amisulpride_high->AP_effect Leads to

Caption: Dose-dependent mechanism of Amisulpride.

Experimental Workflows for Mechanistic Differentiation

To empirically differentiate the mechanisms of benzamide compounds, researchers can employ a combination of receptor binding and functional assays. The following protocols provide a framework for these investigations.

Workflow 1: Determining Receptor Binding Affinity and Selectivity

This workflow uses a radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., Amisulpride) for dopamine D2 and D3 receptors. The Ki is a measure of the compound's binding affinity, a critical parameter for comparing potencies.[16][17]

start Start prep Prepare Membranes (Cells expressing D2/D3 receptors) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]Spiperone) 2. Test Compound (Amisulpride) 3. Buffer prep->incubate filter Rapid Vacuum Filtration (Separate bound from free radioligand) incubate->filter nsb Define Non-Specific Binding (e.g., with excess Haloperidol) nsb->incubate Control for count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC50) count->analyze chengprusoff Cheng-Prusoff Equation (Convert IC50 to Ki) analyze->chengprusoff end End: Obtain Ki Value chengprusoff->end

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Causality: To isolate the receptors of interest, use crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D2 or D3 receptors.[17][18]

    • Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Perform differential centrifugation to pellet the membranes.[19]

    • Resuspend the final pellet in an appropriate buffer and determine the protein concentration (e.g., BCA assay).[17]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (Amisulpride, Sulpiride).[20]

    • Self-Validation: For each concentration, set up parallel wells to determine:

      • Total Binding: Membranes + Radioligand.

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled competitor (e.g., Haloperidol) to saturate all specific binding sites.[20][21]

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[17]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific filter binding).[19] This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

    • Place the dried filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the experimental IC50 value to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation :[16][22]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[23]

    • Trustworthiness: The Ki is a constant for the drug-receptor interaction, unlike the IC50 which depends on experimental conditions, allowing for reliable comparison of compound potencies across different experiments and labs.[16][22]

Workflow 2: Assessing Functional Antagonism

This workflow uses a cAMP (cyclic adenosine monophosphate) assay to measure the functional consequence of receptor binding. Dopamine D2 and D3 receptors are Gi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[24][25] An antagonist will block this effect.

start Start culture Culture Cells (Expressing D2/D3 receptors) start->culture stimulate Stimulate with Forskolin (Increases basal cAMP levels) culture->stimulate treat Treat Cells with: 1. D2/D3 Agonist (e.g., Quinpirole) 2. Test Antagonist (Amisulpride) stimulate->treat lyse Lyse Cells (Release intracellular cAMP) treat->lyse measure Measure cAMP Concentration (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis (Plot dose-response curve, calculate IC50/EC50) measure->analyze end End: Determine Functional Potency analyze->end

Caption: Workflow for Functional cAMP Assay.

Detailed Protocol: cAMP Functional Assay

  • Cell Preparation:

    • Culture a suitable cell line (e.g., CHO-K1) expressing the human D2 or D3 receptor in a 96- or 384-well plate.

  • Assay Procedure:

    • Causality: Because Gi-coupled receptors inhibit cAMP production, you must first stimulate a basal level of cAMP to measure a decrease. This is typically done by treating the cells with Forskolin, a direct activator of adenylyl cyclase.[25][26]

    • Add varying concentrations of the antagonist (Amisulpride).

    • Add a fixed concentration of a D2/D3 receptor agonist (e.g., Quinpirole) at a concentration that produces about 80% of its maximal effect (EC80). This agonist will activate the Gi pathway and reduce cAMP levels.

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[27][28] In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[25]

  • Data Analysis:

    • Self-Validation: Run controls including cells treated with Forskolin alone (maximum cAMP), Forskolin + Agonist (minimum cAMP), and vehicle.

    • Plot the measured signal (representing cAMP levels) against the log concentration of the antagonist.

    • The data will show that as the antagonist concentration increases, it blocks the agonist's effect, and cAMP levels rise back towards the maximum.

    • Use non-linear regression to calculate the IC50 (for antagonists) or EC50 (for agonists), which represents the functional potency of the compound.

Conclusion

Amisulpride stands apart from other benzamides like Sulpiride due to its refined pharmacological profile, superior CNS penetration, and, most notably, its unique dose-dependent mechanism of action.[4][11][12] At low doses, it enhances dopaminergic neurotransmission by blocking presynaptic autoreceptors, while at high doses, it acts as a conventional postsynaptic antagonist.[5][6] This duality provides a therapeutic versatility that is rare among antipsychotic agents.[3] By employing rigorous experimental workflows, such as radioligand binding and functional cAMP assays, researchers can precisely quantify the binding affinities and functional potencies that underpin these critical mechanistic differences, paving the way for the development of more targeted and effective neurotherapeutics.

References

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

  • De Mei, C., et al. (n.d.). Getting specialized: presynaptic and postsynaptic dopamine D2 receptors - PMC. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. [Link]

  • Usiello, A., et al. (2000). Distinct roles of dopamine D2L and D2S receptor isoforms in the regulation of protein phosphorylation at presynaptic and postsynaptic sites. PNAS. [Link]

  • Travis, M. J., et al. (2003). Is Regionally Selective D2/D3 Dopamine Occupancy Sufficient for Atypical Antipsychotic Effect? An In Vivo Quantitative [123I]Epidepride SPET Study of Amisulpride-Treated Patients. Psychiatry Online. [Link]

  • Dr.Oracle. (2025). What is the classification of amisulpride?. [Link]

  • Mortimer, A. M. (2009). Update on the management of symptoms in schizophrenia: focus on amisulpride - PMC. [Link]

  • Rzewuska, M. (2018). Amisulpride – is it as all other medicines or is it different? An update. Psychiatria Polska. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amisulpride?. [Link]

  • Wikipedia. (n.d.). Amisulpride. [Link]

  • SeragPsych. (2025). Sulpiride and AmiSulpiride is there a a clinical difference. [Link]

  • Borrelli, E. (2008). Presynaptic versus postsynaptic functions of dopamine D2 receptors in the respons. Grantome. [Link]

  • Gangarossa, G., et al. (2012). Dual Control of Dopamine Synthesis and Release by Presynaptic and Postsynaptic Dopamine D2 Receptors. Journal of Neuroscience. [Link]

  • De Mei, C., et al. (2025). (PDF) Getting specialized: Presynaptic and postsynaptic dopamine D2 receptors. [Link]

  • Curran, M. P., & Perry, C. M. (2025). Is amisulpride an 'atypical' atypical antipsychotic agent?. ResearchGate. [Link]

  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Semantic Scholar. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. [Link]

  • Dr.Oracle. (2026). What are the similarities and differences between sulpiride and amisulpride in an adult patient with a history of psychosis considering a switch from sulpiride to amisulpride?. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (n.d.). Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties | Request PDF. [Link]

  • Krippendorff, B-F., et al. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Kirillova, E., et al. (2008). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • De Berardis, D., et al. (2009). Clinical pharmacology of atypical antipsychotics: an update - PMC. [Link]

  • Dalton, J., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. [Link]

  • Semantic Scholar. (n.d.). Atypical Antipsychotics: Mechanism of Action. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • Mortimer, A. M. (2025). Update on the management of symptoms in schizophrenia: Focus on amisulpride. [Link]

  • Horacek, J., et al. (n.d.). Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. [Link]

  • Wikipedia. (n.d.). Olanzapine. [Link]

  • Wikipedia. (n.d.). Antipsychotic. [Link]

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Definitive Guide: In Vivo Validation of In Vitro Findings for Novel Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The Translational Disconnect: A Strategic Overview

The "Valley of Death" in drug discovery—where approximately 90% of compounds entering clinical trials fail—is often attributed to poor translation from in vitro assays to in vivo systems. A compound may demonstrate nanomolar potency (IC50) against a target in a petri dish, yet fail to induce tumor regression in a living organism.

This guide provides a rigorous, self-validating framework for bridging this gap. We focus on a representative novel compound, "Compound X" (a hypothetical small molecule kinase inhibitor), to illustrate the validation of in vitro potency through in vivo efficacy.

The Three Pillars of Validation

To claim a compound is validated in vivo, you must prove three distinct causality links, not just one:

  • Exposure (Pharmacokinetics - PK): Does the drug reach the tissue at the required concentration?

  • Target Engagement (Pharmacodynamics - PD): Does the drug modulate the molecular target in the tumor as predicted?

  • Phenotypic Efficacy: Does the target modulation lead to the expected biological outcome (e.g., tumor stasis or regression)?

Comparative Analysis: Selecting the Right In Vivo Model

Choosing the wrong model is the most common cause of false positives/negatives. You must match the model to your compound's Mechanism of Action (MoA).

Decision Matrix: CDX vs. PDX vs. Syngeneic[1][2]
FeatureCell-Line Derived Xenograft (CDX) Patient-Derived Xenograft (PDX) Syngeneic Model
Source Immortalized human cell lines (e.g., HeLa, MCF-7)Fresh patient tumor tissue, never cultured in vitroMurine tumor lines in immunocompetent mice
Tumor Heterogeneity Low: Clonal, homogeneous population.High: Retains patient stromal/genetic architecture.Moderate: Murine biology, but intact microenvironment.
Immune System Compromised: (Nude or SCID mice). No T-cells.Compromised: (NSG/Nude). No T-cells.Intact: Fully functional murine immune system.
Predictive Value Moderate. Good for "quick kill" PK/PD correlation.High. Gold standard for translational efficacy.Essential for Immuno-Oncology (IO) agents.
Cost/Timeline Low / Fast (2–4 weeks).High / Slow (2–6 months).Low / Fast (2–4 weeks).
Best Use Case Initial PK/PD validation; Target engagement studies.Late-stage efficacy; Biomarker discovery; Resistance modeling.Checkpoint inhibitors; Combination with IO drugs.
Expert Insight on Selection

For Compound X (a direct tumor targeter), a CDX model is the logical first step to validate that in vitro potency translates to in vivo target inhibition. Moving immediately to PDX is costly and unnecessary if basic PK/PD issues are not resolved first. Syngeneic models are only required if Compound X relies on the immune system for efficacy.

Visualizing the Decision Logic

ModelSelection Start Compound X Mechanism of Action ImmuneDep Is efficacy immune-dependent? Start->ImmuneDep Syngeneic Syngeneic Model (Intact Immune System) ImmuneDep->Syngeneic Yes (e.g., Checkpoint Inhibitor) DirectTarget Direct Tumor Targeting ImmuneDep->DirectTarget No (e.g., Kinase Inhibitor) Heterogeneity Is patient heterogeneity critical? DirectTarget->Heterogeneity PDX PDX Model (High Predictive Value) Heterogeneity->PDX Yes (Late Stage) CDX CDX Model (Rapid PK/PD Validation) Heterogeneity->CDX No (Early Stage)

Figure 1: Decision tree for selecting the appropriate murine model based on the compound's mechanism of action.

Experimental Protocol: The Validation Workflow

This protocol outlines the validation of Compound X using a CDX model.

Phase 1: Pharmacokinetics (PK) & Tolerability

Objective: Determine if the Maximum Tolerated Dose (MTD) achieves plasma concentrations exceeding the in vitro IC90.

  • Animal Selection: Female BALB/c Nude mice (n=3 per timepoint).

  • Dosing: Administer Compound X via oral gavage (PO) at 10, 30, and 100 mg/kg (single dose).

  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria:

    
     (concentration at 24h) > In Vitro
    
    
    
    .
Phase 2: Pharmacodynamics (PD) - Target Engagement

Objective: Prove the drug hits the target inside the tumor.

  • Tumor Implantation: Inject

    
     tumor cells (e.g., HCT116) subcutaneously in Matrigel.
    
  • Treatment: When tumors reach 200–300 mm³, dose mice (n=3/group) at the MTD determined in Phase 1.

  • Harvest: Resect tumors at

    
     (time of peak plasma concentration) and 
    
    
    
    .
  • Assay: Western Blot or ELISA for the phosphorylated vs. total target protein (e.g., p-ERK/t-ERK).

  • Success Criteria: >50% reduction in phosphorylation relative to vehicle control.

Phase 3: Efficacy (Tumor Growth Inhibition)

Objective: Assess phenotypic outcome.

  • Enrollment: When tumors reach 100–150 mm³, randomize mice (n=10/group) to minimize variance.

  • Regimen: Daily dosing (QD) for 21 days.

  • Measurement: Caliper measurement of tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI):

    
    
    (Where T is treated volume and C is control volume).
    

Data Presentation & Interpretation

The following table demonstrates how to present the correlation between in vitro potency and in vivo results.

Table 1: In Vitro to In Vivo Correlation (IVIVC) Data Summary
ParameterMetricValue / ResultInterpretation
In Vitro Potency Cell Free

15 nMHighly potent biochemical inhibition.
Cellular Potency Cell Viability

45 nMGood cellular permeability; <10x shift is acceptable.
In Vivo Exposure Plasma

(30 mg/kg)
1200 nMPass: Exposure exceeds cellular

by >25x.
Target Engagement Tumor p-Target Inhibition85% at 4 hoursPass: Drug successfully penetrates tumor tissue.
Efficacy Tumor Growth Inhibition (TGI)72% (p < 0.01)Validated: Significant stasis compared to vehicle.
Critical Analysis of Failure Modes
  • Scenario A (High PK, Low PD): Drug is in the blood but not the tumor. Cause: Poor tissue penetration or high plasma protein binding.

  • Scenario B (High PD, Low Efficacy): Target is inhibited, but tumor grows. Cause: Pathway redundancy (tumor uses a bypass track) or incorrect target validation.

Visualization of the Validation Logic

ValidationLoop InVitro In Vitro Potency (IC50 / GI50) PK Phase 1: PK (Exposure > IC90?) InVitro->PK Select Lead PD Phase 2: PD (Target Modulation?) PK->PD Yes FailPK Reformulate / Lead Opt PK->FailPK No Efficacy Phase 3: Efficacy (Tumor Regression?) PD->Efficacy Yes FailPD Check Penetration / Target Validity PD->FailPD No FailEff Check Pathway Redundancy Efficacy->FailEff TGI < 50% Clinical Candidate Clinical Candidate Efficacy->Clinical Candidate TGI > 50%

Figure 2: The stepwise validation workflow. Failure at any stage requires a feedback loop to chemistry or biology, not progression to the next stage.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[1][2][3][4] U.S. Food and Drug Administration.[1][3][4][5][6] [Link]

  • Charles River Laboratories. (2023). Patient-Derived Xenograft (PDX) Models.[7][8][9][10][11][Link]

  • Simeoni, M., et al. (2004). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents. Cancer Research. [Link]

  • Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development.[Link]

  • PharmaLegacy. (2023).[11] Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each.[Link]

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"benchmarking the potency of a new compound against known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Estimated Read Time: 12 Minutes

Executive Summary: Beyond the IC50

In drug discovery, a "potent" compound is often reduced to a single number: the IC50. However, relying solely on inhibitory concentration is a reductionist trap that leads to late-stage attrition. True benchmarking requires a multidimensional analysis that correlates thermodynamic affinity (Kd) , binding kinetics (residence time) , and functional selectivity .

This guide outlines a rigorous, self-validating framework for benchmarking a new chemical entity (NCE) against known standards (e.g., Staurosporine for kinases or specific FDA-approved inhibitors). We move beyond simple inhibition curves to establish a "Potency Quality Index" that predicts in vivo efficacy.

Strategic Workflow: The Validation Cascade

Benchmarking is not a linear list of experiments; it is a filtration system. We utilize a cascade approach to ensure that resources are only spent on compounds that meet strict biophysical criteria.

BenchmarkingCascade Start New Compound (NCE) Step1 Biochemical Potency (IC50 & Ki Determination) Start->Step1 Primary Screen Step1->Start Fail: Optimize SAR Step2 Binding Kinetics (SPR: kon, koff, Residence Time) Step1->Step2 If IC50 < 100nM Step2->Start Fast Off-Rate Step3 Selectivity Profiling (Off-Target Panel) Step2->Step3 If Res. Time > Standard Decision Benchmarking Matrix (Head-to-Head vs. Standard) Step3->Decision Final Candidate Selection

Figure 1: The Benchmarking Cascade. A "Go/No-Go" decision tree ensuring only biophysically superior compounds advance.

Core Protocol A: Biochemical Potency (IC50 & Ki)

Objective: Determine the functional inhibition of the target enzyme.[1] Methodology: Fluorescence Polarization (FP) Competition Assay.[2][3][4][5] Why FP? Unlike heterogeneous assays, FP is homogenous, ratiometric (reducing false positives from liquid handling errors), and allows for real-time equilibrium monitoring.

Experimental Design
  • Tracer Optimization: Select a fluorophore-conjugated probe (tracer) with high affinity (

    
    ) for the target.
    
  • Z-Factor Validation: Before testing the NCE, run a plate with only DMSO (Negative Control) and a saturating concentration of Reference Inhibitor (Positive Control).

    • Acceptance Criteria:

      
      .
      
    • Formula:

      
       (Zhang et al., 1999).
      
  • Dose-Response: Titrate the NCE and the Reference Standard (e.g., a known drug) in a 10-point series (1:3 dilution).

The Critical Correction: IC50 Ki

A common error in benchmarking is comparing IC50 values across assays with different substrate concentrations. You must convert IC50 to the inhibition constant (


) using the Cheng-Prusoff Equation  to normalize for assay conditions.[6]


  • 
     : Intrinsic affinity (Assay independent).[6][7]
    
  • 
     : Concentration of substrate/tracer used.[1][4][6]
    
  • 
     : Michaelis constant of the substrate/tracer.
    

Expert Insight: If you do not report


, your data is technically invalid for cross-lab comparison. An NCE might appear "more potent" simply because the assay used less competing substrate.

Core Protocol B: Binding Kinetics (SPR)

Objective: Measure residence time (


).
Methodology:  Surface Plasmon Resonance (SPR) using a Biacore or similar system.[8]

Why Kinetics Matter: Two compounds can have the same


 (affinity), but vastly different kinetics. A compound with a slow "off-rate" (

) stays bound to the target longer, often correlating with better in vivo efficacy despite lower plasma concentrations.
Step-by-Step Workflow
  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via Amine Coupling. Target density should be low (

    
    ) to prevent mass transport limitations.
    
  • Single-Cycle Kinetics: Inject the NCE at 5 increasing concentrations without regeneration between injections.

    • Rationale: Preserves protein activity and provides higher quality kinetic data for tight binders compared to multi-cycle kinetics.

  • Reference Subtraction: Data must be double-referenced (Reference Channel - Buffer Injection) to remove bulk refractive index changes (DMSO effect).

Data Interpretation
ParameterDefinitionBenchmarking Goal

(Association)
How fast the drug finds the target.

(Fast onset)

(Dissociation)
How fast the drug falls off.

(Durable blockade)
Residence Time (

)
Duration of target engagement.

Visualizing the Mechanism

Understanding how your inhibitor works is as important as how well it works. Is it competitive (binds to active site) or allosteric (binds elsewhere)?

InhibitionModes cluster_comp Competitive Inhibition cluster_allo Allosteric Inhibition Enzyme Target Enzyme Substrate Substrate Enzyme->Substrate Native Binding Comp_Complex Enzyme-Inhibitor (Active Site Blocked) Enzyme->Comp_Complex Binds Active Site Allo_Complex Enzyme-Inhibitor (Conformation Change) Enzyme->Allo_Complex Binds Distal Site Inhibitor Inhibitor (NCE) Inhibitor->Comp_Complex Inhibitor->Allo_Complex

Figure 2: Mode of Inhibition. Differentiating competitive vs. allosteric binding helps predict if high substrate levels in vivo will wash out the drug effect.

The Benchmarking Matrix (Data Presentation)

When publishing or presenting your comparison, avoid loose text. Summarize the "Head-to-Head" data in a rigorous table.

Table 1: Comparative Potency Profile

MetricReference Std (e.g., Staurosporine)New Compound (NCE-001)Fold ImprovementStatus
Biochemical

12 nM4 nM3x✅ Superior
Intrinsic Affinity (

)
5.5 nM1.8 nM3x✅ Superior
Residence Time (

)
12 min45 min3.75x🚀 Breakthrough
Selectivity Score 15x (vs. nearest homolog)>100x6.6x✅ Superior
Hill Slope 1.00.8N/A⚠️ Potential Aggregation

Note on Hill Slope: A Hill slope significantly


 (e.g., 0.8) may indicate negative cooperativity or, more likely in early discovery, compound aggregation or precipitation. This flags the result for troubleshooting despite the high potency.

Troubleshooting & Integrity Checks (E-E-A-T)

To maintain Trustworthiness , every assay must include these internal controls:

  • DMSO Tolerance: Perform a DMSO titration (1% to 10%) to ensure the enzyme/protein is stable. Most assays tolerate up to 5% DMSO; exceeding this invalidates the

    
    .
    
  • Protein Purity: For SPR, the ligand must be >90% pure by SDS-PAGE. Impurities lead to multiphasic binding curves that are impossible to fit accurately.

  • Heat Map Analysis: In plate-based assays (FP/TR-FRET), check for "edge effects" (evaporation in outer wells). Exclude edge wells if CV% > 10%.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

    • Source:

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

    • Source:

  • Copeland, R. A. (2016). The Drug-Target Residence Time Model: A 10-Year Retrospective.

    • Source:

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance (SPR) Protocol & Troubleshooting.

    • Source:

  • BMG Labtech. (n.d.).

    • Source:[4]

Sources

"assessing the selectivity of N-methyl-N-pentyl-3-phenoxy-benzamide for its target"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the technical workflow for assessing the selectivity of N-methyl-N-pentyl-3-phenoxy-benzamide , a lipophilic benzamide scaffold characteristic of inhibitors targeting the endocannabinoid metabolic system (specifically Fatty Acid Amide Hydrolase - FAAH ) or voltage-gated ion channels.

Given the structural properties (a 3-phenoxybenzamide core with a lipophilic N-alkyl tail), this guide focuses on its validation as a FAAH inhibitor , a common target for this pharmacophore, while addressing the critical need to exclude off-target activity at Cannabinoid Receptors (CB1/CB2) and Monoacylglycerol Lipase (MAGL) .

Executive Summary & Target Profile

N-methyl-N-pentyl-3-phenoxy-benzamide represents a class of lipophilic serine hydrolase inhibitors. Its efficacy relies on the precise modulation of Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for catabolizing the endocannabinoid anandamide (AEA).

The critical challenge in developing this compound is selectivity . Due to its lipophilic nature and benzamide core, it carries a high risk of "promiscuous" binding to:

  • MAGL (Monoacylglycerol Lipase): The sister enzyme regulating 2-AG.

  • CB1/CB2 Receptors: Direct agonism/antagonism due to structural similarity to anandamide.

  • Carboxylesterases (CES): Hepatic enzymes often inhibited by benzamides, leading to drug-drug interactions.

This guide details the Activity-Based Protein Profiling (ABPP) and Functional Screening Cascade required to validate this compound against industry standards like URB597 and PF-04457845 .

Mechanism of Action & Signaling Pathway

The compound is designed to block the hydrolysis of Anandamide (AEA) into Arachidonic Acid (AA) and Ethanolamine. By inhibiting FAAH, it elevates synaptic AEA levels, enhancing CB1 signaling indirectly (on-demand) rather than directly activating the receptor.

Pathway Visualization (Endocannabinoid Turnover)

FAAH_Pathway PLD NAPE-PLD AEA Anandamide (AEA) PLD->AEA Synthesis CB1 CB1 Receptor (Signaling) AEA->CB1 Activation FAAH FAAH (Target) AEA->FAAH Degradation AA Arachidonic Acid (Inflammation) FAAH->AA Hydrolysis Inhibitor N-methyl-N-pentyl- 3-phenoxy-benzamide Inhibitor->FAAH Inhibition (Selectivity Critical)

Figure 1: The mechanism of action.[1] The compound inhibits FAAH, preventing AEA breakdown and sustaining CB1 signaling. Selectivity is crucial to avoid blocking MAGL (not shown) or directly binding CB1.

Comparative Performance Analysis

To objectively assess the compound, we compare its theoretical/experimental profile against the "Gold Standard" (URB597) and the "Clinical Standard" (PF-04457845).

Table 1: Benchmark Performance Metrics
FeatureN-methyl-N-pentyl-3-phenoxy-benzamide (Candidate)URB597 (Reference Tool)PF-04457845 (Clinical Benchmark)
Primary Target FAAH FAAHFAAH
Mechanism Reversible/Competitive (Predicted)Irreversible (Carbamylation)Irreversible (Covalent)
IC50 (Human FAAH) Target Range: < 50 nM~4.6 nM~7.2 nM
Selectivity (vs MAGL) Critical Risk (Must be >100x)>100-fold>10,000-fold
Off-Target Risk CB1/CB2 (Due to pentyl tail)LowExtremely Low
Metabolic Stability Moderate (Amide hydrolysis risk)Low (Rapid clearance)High

Key Insight: Unlike URB597, which forms a covalent bond via a carbamate group, the benzamide structure of the candidate suggests a likely reversible or slow-tight binding mechanism. This offers safety advantages (reduced immunogenicity) but requires higher affinity to match the potency of covalent inhibitors.

Experimental Protocols for Selectivity Assessment

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

The Gold Standard for Serine Hydrolase Selectivity. This assay uses a broad-spectrum fluorophosphonate probe (FP-Rhodamine) to label all active serine hydrolases in a proteome. The compound competes for these sites.

Objective: Determine if the compound inhibits FAAH exclusively or "hits" other enzymes (MAGL, KIAA1363, CES1).

Workflow:

  • Proteome Preparation: Isolate membrane proteomes from mouse brain or human liver microsomes (1 mg/mL).

  • Incubation: Treat proteome (50 µL) with the candidate compound (0.1, 1, 10, 100 µM) for 30 min at 37°C.

    • Control: DMSO vehicle.

  • Probe Labeling: Add FP-Rhodamine (1 µM final) and incubate for 20 min.

  • Quench & Denature: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Resolution: Separate proteins on a 10% SDS-PAGE gel.

  • Visualization: Scan gel using a fluorescent flatbed scanner (excitation 532 nm).

  • Quantification: Measure band intensity of FAAH (63 kDa) vs. MAGL (33 kDa) and CES (60 kDa).

Acceptance Criteria:

  • 50% inhibition of FAAH band at 1 µM.

  • <10% inhibition of MAGL/CES bands at 10 µM.

Protocol B: Fluorometric FAAH Activity Assay

High-Throughput Primary Screen.

Reagents:

  • Substrate: AMC-Arachidonoyl Amide (5 µM).

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

Steps:

  • Plate 20 µL of recombinant human FAAH (approx 10 nM) into 96-well black plates.

  • Add 10 µL of compound (serial dilution). Incubate 15 min.

  • Add 20 µL of AMC-substrate.

  • Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 45 min.

  • Data Analysis: Calculate slope (RFU/min) and fit to non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol C: Radioligand Binding (CB1 Selectivity)

To ensure the compound is not a direct cannabinoid receptor ligand.

Method:

  • Use CHO cell membranes overexpressing hCB1.

  • Radioligand: [3H]-CP55,940 (0.5 nM).

  • Displace with candidate compound (10 µM).

  • Result: If displacement is >50%, the compound lacks selectivity and acts as a direct ligand (failed candidate).

Screening Workflow Visualization

Screening_Cascade Start Compound: N-methyl-N-pentyl-3-phenoxy-benzamide Primary Primary Screen: Fluorometric FAAH Assay (Target Potency) Start->Primary Decision1 IC50 < 100 nM? Primary->Decision1 Secondary Secondary Screen: Gel-Based ABPP (Proteome Selectivity) Decision1->Secondary Yes Fail Discard / Optimize Decision1->Fail No OffTarget Off-Target Panel: CB1 Binding & MAGL Assay Secondary->OffTarget Selectivity Confirmed Secondary->Fail Promiscuous Binding Pass Lead Candidate (Selective) OffTarget->Pass No CB1 Affinity OffTarget->Fail CB1 Binding

Figure 2: The critical path for validating the selectivity of the benzamide candidate. The ABPP step is the "gatekeeper" for specificity.

Scientific Commentary & Troubleshooting

Why this specific structure matters: The N-methyl-N-pentyl group provides the lipophilicity required to enter the catalytic pocket of FAAH, which naturally accommodates the arachidonoyl tail of anandamide. However, this same "lipid mimicry" is what endangers selectivity.

Common Pitfall - The "Solubility Trap": Lipophilic benzamides often precipitate in aqueous assay buffers.

  • Solution: Ensure DMSO concentration is kept constant (<1%) and include 0.01% Triton X-100 in the assay buffer to prevent micelle formation or non-specific aggregation, which can produce false positives (promiscuous inhibition).

Interpretation of Ki vs IC50: For reversible inhibitors (benzamides), the IC50 varies with substrate concentration. You must convert IC50 to Ki using the Cheng-Prusoff equation:



Ensure you have experimentally determined the Km of your AMC substrate under your specific buffer conditions.

References

  • Activity-Based Protein Profiling (ABPP)

    • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. Link

  • FAAH Inhibitor Benchmarks (URB597)

    • Piomelli, D., et al. (2004). Pharmacological profile of the selective FAAH inhibitor URB597. British Journal of Pharmacology. Link

  • Benzamide SAR Studies

    • Clapper, J. R., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved in vivo activity. ChemMedChem. Link

  • Cheng-Prusoff Equation

    • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-methyl-N-pentyl-3-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

N-methyl-N-pentyl-3-phenoxybenzamide is a lipophilic tertiary amide. Unlike simple solvents, its complex structure suggests potential biological activity (structurally analogous to specific insect repellents and pharmaceutical intermediates) and environmental persistence.

Immediate Core Directives:

  • DO NOT dispose of via sink or municipal drainage. Its high lipophilicity will cause phase separation and plumbing contamination.

  • DO NOT mix with strong oxidizers (peroxides, nitrates) during waste accumulation.

  • DO segregate as Non-Halogenated Organic Waste intended for high-temperature incineration.

Chemical Profile & Hazard Logic

To dispose of this compound safely, you must understand its behavior in a waste stream.[1]

PropertyCharacteristicOperational Implication
Functional Group Tertiary AmideHigh chemical stability; resistant to hydrolysis. Will not degrade quickly in standard waste streams.
Substituents Pentyl chain / Phenoxy groupExtreme Lipophilicity . Insoluble in water. Must be dissolved in organic solvents (acetone, ethanol) for liquid disposal.
Reactivity LowGenerally stable, but releases toxic nitrogen oxides (NOx) upon thermal decomposition.
Toxicity Class Irritant / BioactiveTreat as a potential aquatic toxin due to the phenoxy moiety.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, stabilize it at the bench.

  • State Assessment:

    • If Solid: Do not dissolve unnecessarily. Solid waste is cheaper and safer to transport. Double-bag in heavy-duty polyethylene bags.

    • If Liquid/Oil: Ensure it is dissolved in a compatible combustible solvent (Ethanol, Methanol, or Acetone) to prevent it from coating the sides of the waste container.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass containers.

    • Why? Phenoxy compounds can be photo-sensitive over long storage periods; amber glass prevents UV degradation. HDPE is resistant to the amide structure.

Phase 2: Waste Stream Segregation

This compound must be routed to High-Temperature Incineration .

  • Labeling: Mark the container clearly.

    • Primary Component: N-methyl-N-pentyl-3-phenoxybenzamide

    • Hazard Checkbox: Toxic, Irritant.[2]

    • RCRA Status: Non-Halogenated Organic (unless mixed with halogenated solvents like DCM).

Phase 3: The "Double-Check" Validation

Before sealing the waste container, perform this self-validating check:

  • pH Check: Ensure the waste mixture is neutral (pH 6-8). Amides can hydrolyze in strong acids/bases, releasing free amines or carboxylic acids that may react with other waste.

  • Phase Inspection: Check for bilayer formation. If a separate oily layer is visible, add more acetone to homogenize the mixture before storage.

Visual Workflows
Figure 1: Disposal Decision Matrix

This logic flow ensures the compound enters the correct waste stream based on its physical state.

DisposalWorkflow start Start: Waste Generated state_check Assess Physical State start->state_check is_solid Solid / Powder state_check->is_solid is_liquid Liquid / Oil / Solution state_check->is_liquid solid_pack Double-bag in Heavy Duty Polyethylene is_solid->solid_pack liquid_solv Is it dissolved? is_liquid->liquid_solv label_step Label: 'Non-Halogenated Organic Waste' solid_pack->label_step dissolve Dissolve in Acetone or Ethanol liquid_solv->dissolve No (Oily residue) container Transfer to HDPE or Amber Glass liquid_solv->container Yes dissolve->container container->label_step final Ship for High-Temp Incineration label_step->final

Caption: Operational decision tree for segregating Benzamide, N-methyl-N-pentyl-3-phenoxy-.

Figure 2: Emergency Spill Response Loop

In the event of a benchtop spill, follow this containment loop to prevent environmental release.

SpillResponse detect Spill Detected ppe Don PPE: Nitrile Gloves + Goggles detect->ppe contain Containment: Vermiculite/Sand Dam ppe->contain absorb Absorb: Do NOT use water contain->absorb clean Solvent Wash: Acetone Wipe Down absorb->clean disposal Disposal: Seal in HazBag clean->disposal disposal->detect Re-assess area

Caption: Closed-loop response protocol for lipophilic amide spills.

Regulatory Compliance & RCRA Classification

While this specific compound is not typically P-listed or U-listed by name under US EPA regulations, it defaults to the following classifications based on its chemical class.

Classification TypeCode / CategoryReasoning
RCRA Waste Code Not Listed (Default to Characteristic)Unless mixed with listed solvents (F-codes), it is treated as general chemical waste.
DOT Shipping Class 9 (Miscellaneous) Likely environmentally hazardous substance, liquid/solid, n.o.s. (if shipped in bulk).
EPA Waste ID Non-Halogenated Organic Contains C, H, N, O only. Suitable for fuel blending or incineration.[2]

Critical Note on "Empty" Containers: According to Prudent Practices in the Laboratory, a container is only considered "RCRA Empty" if all wastes have been removed that can be removed. For this sticky, lipophilic compound, a triple rinse with a solvent (acetone) is mandatory before disposing of the glass/plastic container itself [1].

References
  • National Research Council.[3][4] (2011).[4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3][4][6] [Link]

  • U.S. Environmental Protection Agency.[7] (2024).[8][9][10] Hazardous Waste Compatibility Chart. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Phenoxybenzamine (Structural Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Benzamide, N-methyl-N-pentyl-3-phenoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Risk Assessment (The "Why")

Substance Analysis: Benzamide, N-methyl-N-pentyl-3-phenoxy- is a lipophilic organic amide. While specific toxicological data (SDS) may be sparse for this precise library compound, its structure dictates the safety profile.

  • Core Moiety (Benzamide): Generally associated with skin/eye irritation and acute oral toxicity [1].

  • Lipophilic Side Chains (N-pentyl, 3-phenoxy): These groups significantly increase the partition coefficient (LogP). Critical Safety Insight: High lipophilicity facilitates rapid dermal absorption. Unlike simple salts, this compound can passively diffuse through skin barriers and standard latex gloves [2].

Assumed Hazard Classification (Precautionary Principle):

  • GHS Signal Word: WARNING (Default for uncharacterized research chemicals)

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]

  • H312: Harmful in contact with skin (Assumed due to pentyl-facilitated transport).

  • Physical State: Likely a low-melting solid or viscous oil.

Part 2: The PPE Matrix (The "What")

Do not rely on "standard lab attire." The lipophilic nature of the N-pentyl chain requires specific barrier materials.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection Double Nitrile Gloves (min. 0.11mm / 4-5 mil outer)Breakthrough Time: Lipophilic amides degrade latex instantly. Nitrile offers >480 min protection, but the "double-glove" technique creates a sacrificial outer layer against unseen micro-splashes [3].
Respiratory N95 (Solid) or Half-mask with OV Cartridge (Solution) If the substance is an oil/liquid or dissolved in DMSO/DCM, organic vapor (OV) protection is mandatory to prevent inhalation of aerosols during pipetting.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for liquids/oils that can "creep" or splash. Goggles seal the orbital area against migratory irritation.
Body Defense Tyvek® Lab Coat or Poly-apron over CottonCotton absorbs lipophilic oils, holding the toxin against the skin. A non-woven polyethylene (Tyvek) layer repels organic spills.

Part 3: Operational Protocol (The "How")

Workflow Logic: The "Clean-Dirty" Barrier

This protocol uses a unidirectional workflow to prevent cross-contamination, which is the most common cause of chronic exposure in research labs.

PPE_Workflow cluster_0 Critical Control Point Start Start: Risk Assessment Weighing Weighing (Static Hazard) Start->Weighing Don PPE (Double Nitrile) Solubilization Solubilization (Splash Hazard) Weighing->Solubilization Transfer to Fume Hood Cleanup Decontamination Solubilization->Cleanup Waste Segregation

Figure 1: Unidirectional workflow to minimize exposure risks during handling.

Step-by-Step Procedure

1. Preparation & Weighing (The Static Zone)

  • Context: Static electricity can cause dry powders to "jump."

  • Action: Use an antistatic gun on the weighing boat before adding the compound.

  • Technique: Weigh inside a powder containment hood or place the balance inside a deep tray. If the substance is an oil, use a positive-displacement pipette to prevent dripping.

2. Solubilization (The Kinetic Zone)

  • Context: Most accidents occur here. You are likely dissolving this in DMSO, Methanol, or DCM.

  • Action:

    • Move weighed sample to the chemical fume hood.

    • Add solvent slowly down the side of the vial to prevent aerosolization.

    • Vortexing Rule: Ensure the cap is sealed with Parafilm before vortexing. The N-pentyl chain acts as a surfactant, lowering surface tension and increasing leak potential.

3. Reaction Setup

  • Action: If heating is required, use a silicone oil bath or heating block. Avoid water baths ; if the flask breaks, the lipophilic compound will form a film on the water surface, creating a large evaporation surface area for toxic vapors.

Part 4: Emergency & Disposal (The "Safety Net")

Spill Response Logic

Because this compound is lipophilic (hydrophobic), water is not the primary decontamination agent.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Liquid Oil/Solution Type->Liquid Action_Solid Damp Wipe (Acetone/Ethanol) Solid->Action_Solid Do NOT sweep dry Action_Liquid Absorb (Vermiculite/Pad) Liquid->Action_Liquid Do NOT use water Final Dispose as Hazardous Waste Action_Solid->Final Action_Liquid->Final

Figure 2: Decision matrix for spill cleanup based on physical state.

Disposal Protocol:

  • Segregation: Do not mix with aqueous waste. This compound must go into the Organic/Halogenated Waste stream (depending on the solvent used).

  • Container Prep: Triple rinse empty vials with Acetone. Collect the rinsate as hazardous waste.

  • Labeling: Mark waste container as "Toxic Organic Amide - Contact Hazard."

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.